molecular formula C12H21N7O3 B1336825 H-His-Arg-OH CAS No. 77369-21-2

H-His-Arg-OH

Cat. No.: B1336825
CAS No.: 77369-21-2
M. Wt: 311.34 g/mol
InChI Key: NIKBMHGRNAPJFW-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

His-Arg is a peptide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N7O3/c13-8(4-7-5-16-6-18-7)10(20)19-9(11(21)22)2-1-3-17-12(14)15/h5-6,8-9H,1-4,13H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKBMHGRNAPJFW-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314774
Record name L-Histidyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histidylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028879
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

77369-21-2
Record name L-Histidyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77369-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Histidyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Histidylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028879
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Physicochemical Architecture and Therapeutic Utility of the Histidyl-Arginine (His-Arg) Dipeptide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Histidyl-Arginine (His-Arg) dipeptide represents a unique physicochemical scaffold in peptide chemistry, combining the imidazole-based proton buffering capacity of Histidine with the guanidinium-based membrane translocation capability of Arginine. This technical guide provides a comprehensive analysis of the His-Arg molecular architecture, detailing its synthesis via Solid Phase Peptide Synthesis (SPPS), its metal coordination properties, and its utility in drug delivery systems. Designed for research scientists, this document synthesizes theoretical properties with field-proven experimental protocols.

Molecular Architecture and Physicochemical Landscape

The functionality of His-Arg is dictated by the interplay between the imidazole ring (


) and the guanidino group (

). Unlike simple aliphatic dipeptides, His-Arg exhibits complex ionization states that are critical for its role as a "proton sponge" in endosomal escape mechanisms.
Structural Specifications
  • IUPAC Name: (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid[1]

  • Sequence: H-His-Arg-OH[1]

  • Molecular Formula:

    
    [1][2]
    
  • Monoisotopic Mass: 311.17 Da[1][2]

  • Solubility: Highly hydrophilic (LogP

    
    ); soluble in water, PBS, and dilute acid.
    
Ionization and Charge Distribution

The charge state of His-Arg is pH-dependent, a feature leveraged in immobilized metal affinity chromatography (IMAC) and intracellular drug delivery.

Functional GroupApproximate

Charge at pH 2.0Charge at pH 7.4Charge at pH 11.0

-Carboxyl (C-term)
2.2Neutral (COOH)Anionic (

)
Anionic (

)

-Amino (N-term)
9.1Cationic (

)
Cationic (

)
Neutral (

)
Histidine (Imidazole)6.0Cationic (

)
Neutral (

)
Neutral (

)
Arginine (Guanidino)12.5Cationic (

)
Cationic (

)
Cationic (

)
Net Charge - +3 +1 0

Field Insight: At physiological pH (7.4), the molecule carries a net +1 charge (driven by Arginine).[3] However, in the acidic microenvironment of a lysosome (pH ~5.0), the Histidine imidazole becomes protonated, increasing the net charge to +2. This "charge switch" is the mechanistic basis for its membrane-disrupting potential in acidic compartments.

Synthetic Methodology: Fmoc-SPPS Protocol

Synthesizing His-Arg requires careful attention to the racemization susceptibility of Histidine and the steric hindrance of the Arginine side chain. The following protocol utilizes Fmoc chemistry on a Wang resin to yield the free acid C-terminus.

Reagents and Materials
  • Resin: Fmoc-Arg(Pbf)-Wang Resin (Loading: 0.4–0.6 mmol/g). Note: Pre-loaded resin is preferred to avoid dipeptide formation on the hydroxyl linker.

  • Amino Acid: Fmoc-His(Trt)-OH.[4] Trityl (Trt) protection is mandatory to prevent side-chain racemization.

  • Coupling Reagents: HBTU (0.5 M in DMF) and DIPEA (2.0 M in NMP).

  • Deprotection: 20% Piperidine in DMF.[5]

  • Cleavage Cocktail (Reagent K equivalent): TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).[6]

Step-by-Step Workflow

This protocol is designed for a 0.1 mmol scale.

  • Resin Swelling: Swell 200 mg of resin in DMF for 30 minutes.

  • Fmoc Deprotection (Arg):

    • Add 20% Piperidine/DMF (5 mL). Agitate 3 min. Drain.

    • Add 20% Piperidine/DMF (5 mL). Agitate 10 min. Drain.

    • Validation: Wash 5x with DMF. Perform Kaiser Test (Should be Blue).[1]

  • Coupling (His):

    • Dissolve Fmoc-His(Trt)-OH (0.5 mmol, 5 eq) and HBTU (0.5 mmol, 5 eq) in DMF.

    • Add DIPEA (1.0 mmol, 10 eq) immediately before adding to resin.

    • Agitate for 45–60 minutes at Room Temperature. Do not heat His coupling above 50°C to prevent racemization.

    • Validation: Wash 5x with DMF. Perform Kaiser Test (Should be Colorless).

  • Final Fmoc Removal: Repeat Step 2 to remove the N-terminal Fmoc group.

  • Cleavage & Side Chain Deprotection:

    • Wash resin 3x DCM, 3x Methanol, dry under vacuum.

    • Add Cleavage Cocktail (5 mL). Agitate for 3 hours. Arginine (Pbf) requires longer cleavage times than standard residues.

    • Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge and lyophilize.

Synthesis Logic Diagram

SPPS_Workflow Start Start: Fmoc-Arg(Pbf)-Wang Resin Deprotect1 Fmoc Removal (20% Piperidine/DMF) Start->Deprotect1 Wash1 DMF Wash (x5) Deprotect1->Wash1 Couple Coupling Step Fmoc-His(Trt)-OH + HBTU + DIPEA Wash1->Couple Validation Kaiser Test Validation (Blue = Positive, Colorless = Negative) Couple->Validation Validation->Couple If Incomplete (Recouple) Deprotect2 Final Fmoc Removal (N-Terminus) Validation->Deprotect2 If Coupling Complete Cleave Global Cleavage (TFA/Scavengers 3 hrs) Deprotect2->Cleave Finish Crude His-Arg Product Cleave->Finish

Caption: Figure 1. Solid Phase Peptide Synthesis (SPPS) workflow for His-Arg using Fmoc chemistry.

Coordination Chemistry and Metal Binding[3][7][8]

The His-Arg dipeptide is a potent chelator, particularly for transition metals like


 and 

. This property is derived from the N-terminal amine and the imidazole nitrogen (

or

).
Copper (II) Complexation

Research indicates that His-Arg forms stable complexes with


 in a pH-dependent manner.
  • Low pH (< 5): No binding; protons compete with metal ions.

  • Neutral pH (6–8): Formation of a 1:1 complex (

    
    ). The coordination sphere typically involves the N-terminal amine nitrogen, the peptide bond nitrogen (deprotonated amide), and the imidazole nitrogen, forming a fused 5,6-membered chelate ring system.
    
  • Significance: This chelation capability allows His-Arg sequences to act as oxidative stress reducers by sequestering redox-active free copper.

Proton Sponge Mechanism

The buffering range of the Histidine residue (pH 5.5–6.5) is vital for endosomal escape.

  • Uptake: The peptide (or carrier containing His-Arg) enters the cell via endocytosis.

  • Acidification: The endosome acidifies (pH drops to ~5.0).

  • Protonation: The imidazole rings absorb protons (

    
    ), preventing pH drop.
    
  • Influx: To maintain charge balance,

    
     ions and water influx, causing osmotic swelling and endosomal rupture.
    

Proton_Sponge Extracellular Extracellular (pH 7.4) His: Neutral Arg: + Endosome Early Endosome (pH 6.0) ATPase pumps H+ Extracellular->Endosome Endocytosis Lysosome Late Endosome (pH 5.0) His: Protonated (+) Arg: + Endosome->Lysosome Acidification Rupture Osmotic Swelling & Rupture Lysosome->Rupture Proton Sponge Effect (Cl- Influx)

Caption: Figure 2. The Proton Sponge mechanism utilized by His-Arg motifs for intracellular delivery.

Analytical Characterization

Due to the high polarity of His-Arg, standard Reverse-Phase HPLC (RP-HPLC) with C18 columns often results in poor retention (elution in the void volume).

Recommended HPLC Protocol

To ensure separation and accurate quantification, Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous C18 is required.

ParameterCondition
Column HILIC Amide or C18-AQ (Polar end-capped)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.5)
Mobile Phase B Acetonitrile
Gradient 90% B to 50% B over 20 minutes (HILIC mode)
Detection UV at 214 nm (Peptide bond) and 280 nm (Imidazole, weak)
Mass Spectrometry
  • Ionization: ESI (Positive Mode).

  • Target Ion:

    
     m/z.
    
  • Fragmentation Pattern: MS/MS will typically show the y1 ion (Arginine fragment, ~175 m/z) and the b1 ion (Histidine fragment).

References

  • PubChem. (n.d.).[1] L-Histidyl-L-arginine (Compound).[1][2] National Library of Medicine. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Kozlowski, H., et al. (2009). Copper, iron, and zinc ions homeostasis and their role in neurodegenerative disorders (metal-histidine coordination).
  • Midoux, P., et al. (2009). Histidine containing peptides and polypeptides as nucleic acid vectors. British Journal of Pharmacology. (Mechanism of proton sponge effect).
  • Human Metabolome Database (HMDB). (n.d.).[1] Metabocard for Histidylarginine (HMDB0028879). Retrieved from [Link][1]

Sources

The His-Arg (HR) Dipeptide Motif: A pH-Responsive Switch in Protein Dynamics

[1][2]

Part 1: The "Conditional Cation" Mechanism

The biological utility of the His-Arg pair stems from the stark contrast in their acid-base properties. While Arginine is a "permanent" cation under physiological conditions, Histidine acts as a "conditional" cation.[2]

Physicochemical Logic

The interaction is defined by the interplay between the imidazole ring of Histidine and the guanidinium group of Arginine.

PropertyHistidine (His, H)Arginine (Arg, R)The HR Interaction Outcome
pKa (Side Chain) ~6.0~12.5pH Sensitivity: The system state changes at pH < 6.[1][2]0.
Charge at pH 7.4 Neutral (mostly)Positive (+1)Cation-π Interaction: Neutral His ring interacts with Arg cation.[1][2][3]
Charge at pH 5.5 Positive (+1)Positive (+1)Electrostatic Repulsion: His(+) repels Arg(+).[1][2]
Primary Role pH Sensor / BufferMembrane Anchor / Electrostatic SteeringMechanical Trigger: Repulsion drives conformational change.[1][2]
The Electrostatic Spring (Viral Fusion)

The most high-impact example of the HR motif is in Class I Viral Fusion Proteins (e.g., Influenza Hemagglutinin). The virus must distinguish between the extracellular environment (pH 7.4) and the endosome (pH 5.0-6.[1][2]0) to trigger membrane fusion at the exact right moment.[2]

  • State A (Extracellular, pH 7.4): The Histidine residue is neutral. It may engage in a stabilizing hydrogen bond or cation-π interaction with a nearby Arginine.[1][2] This "locks" the protein in a metastable prefusion state.[2]

  • State B (Endosomal, pH < 6.0): The Histidine becomes protonated (His+).[1][2]

  • The Trigger: The resulting His(+)—Arg(+) electrostatic repulsion breaks the "lock," releasing the potential energy stored in the protein structure. This forces the fusion peptide to shoot out and penetrate the host membrane.

Key Insight: In protein engineering, introducing a His-Arg pair at a domain interface can create a "pH-sensitive latch" that opens only in acidic microenvironments (e.g., solid tumors or endosomes).[1][2]

Part 2: Applications in Drug Development[4]

Beyond natural signaling, the His-Arg dipeptide (as a standalone molecule or sequence motif) is a powerful tool in formulation and delivery.[1][2]

The "Proton Sponge" & Endosomal Escape

One of the biggest failures in peptide/nucleic acid therapeutics is entrapment in the endosome. The His-Arg motif solves this via a two-step mechanism:

  • Entry (Arg-driven): Arginine residues (like those in TAT peptides) bind negatively charged cell membranes, driving uptake via macropinocytosis.[1][2]

  • Escape (His-driven): Once inside the acidic endosome, Histidine residues soak up protons (buffering).[1][2] This causes an influx of chloride ions and water (to maintain charge/osmotic balance), eventually rupturing the endosome and releasing the drug into the cytosol.

Viscosity Reduction in Biologics

High-concentration antibody formulations (>100 mg/mL) often suffer from high viscosity due to protein-protein clustering.[1][2]

  • Mechanism: Arginine is a well-known viscosity reducer, but high concentrations can be destabilizing.[1][2]

  • The HR Advantage: The His-Arg dipeptide (or mixtures of His and Arg) combines the aggregation-suppressing properties of Arg with the buffering capacity of His. The dipeptide can interfere with hydrophobic patches on protein surfaces (via the imidazole ring) while maintaining solubility (via the guanidinium group).

Part 3: Experimental Validation Protocols

To confirm the presence or utility of a His-Arg interaction in your target protein, use the following self-validating workflows.

Protocol A: Validating the pH Switch (Spectroscopy)

Objective: Determine if a conformational change is driven by His protonation.[2]

  • Preparation: Purify the protein in a buffer system valid from pH 5.0 to 8.0 (e.g., Citrate-Phosphate).

  • Titration: Monitor Tryptophan fluorescence (intrinsic) or Circular Dichroism (CD) signal while stepping pH from 7.4 down to 5.0 in 0.2 unit increments.

  • Control: Perform the same titration on a H-to-A mutant (Histidine to Alanine).

  • Interpretation:

    • Wild Type: Sigmoidal transition curve with an inflection point near pH 6.0.[2]

    • Mutant: Loss of the transition or a shift in pKa, confirming His is the sensor.

Protocol B: Interaction Mapping (NMR)

Objective: Prove physical proximity of His and Arg.[1][2]

  • Labeling: Express protein with

    
    N-labeling.
    
  • Titration: Acquire HSQC spectra at pH 7.0.

  • Perturbation: Mutate the specific Arginine residue to Alanine.[2]

  • Result: If His and Arg interact, the Histidine imidazole peaks in the mutant will show a significant chemical shift perturbation (CSP) compared to the Wild Type, even at neutral pH (loss of cation-π shielding).

Part 4: Visualization of the Mechanism

The following diagram illustrates the "Electrostatic Spring" mechanism common in viral fusion proteins and pH-responsive drug carriers.

HisArg_Switchcluster_neutralExtracellular Environment (pH 7.4)cluster_acidicEndosomal Environment (pH < 6.0)His_NeutralHistidine (Neutral)[Imidazole^0]InteractionStable Interaction(Cation-π / H-Bond)His_Neutral->InteractionStabilizesArg_Cat1Arginine (+)[Guanidinium^+]Arg_Cat1->InteractionBindsHis_PosHistidine (+)[Imidazole^+]Interaction->His_Pos Protonation (H+ influx) RepulsionElectrostatic Repulsion(Trigger Event)His_Pos->RepulsionArg_Cat2Arginine (+)[Guanidinium^+]Arg_Cat2->RepulsionConformationActive State(Fusion / Drug Release)Repulsion->Conformation Forces Structural Change

Caption: The His-Arg pH Switch. At pH 7.4, the pair is stable. Acidification protonates His, creating a repulsive force that drives protein activation.

References

  • Universal stabilization of the influenza hemagglutinin by structure-based redesign of the pH switch regions. Source: PNAS (2022).[1][2] Context: Defines the H26-R153 interaction as a critical pH switch in HA refolding. URL:[Link]2]

  • Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions. Source: Journal of Chemical Theory and Computation (2024).[1][2] Context: Quantifies the energetics of His-Arg cation-π interactions vs. repulsion. URL:[Link]2]

  • Effects of arginine in therapeutic protein formulations: a decade review. Source: Antibody Therapeutics (2023).[1][2][4] Context: Reviews Arg and Arg-X dipeptides as viscosity reducers and stabilizers.[1][2] URL:[Link]2]

  • Enabling cytoplasmic delivery and organelle targeting by surface modification of nanocarriers. Source: Taylor & Francis (2015).[1][2] Context: Explains the His-Arg synergy in Cell Penetrating Peptides (CPPs) for endosomal escape.[1][2] URL:[Link]2]

Technical Whitepaper: H-His-Arg-OH (CAS 77369-21-2)

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Function Analysis, Synthesis Protocols, and Physicochemical Applications [1]

Part 1: Executive Summary

H-His-Arg-OH (L-Histidyl-L-Arginine) is a cationic dipeptide distinct for its dual-function side chain properties. Combining the pH-sensitive imidazole group of Histidine (pKa ~6.[2]0) with the permanently charged guanidinium group of Arginine (pKa ~12.5), this molecule serves as a critical motif in proton-sponge systems, cell-penetrating peptides (CPPs), and enzyme substrate modeling.

Unlike simple inert dipeptides, this compound exhibits complex ionization behavior that makes it a valuable tool for investigating endosomal escape mechanisms and transporter kinetics (PEPT1/PEPT2) . This guide provides a rigorous technical breakdown of its chemistry, validated synthesis protocols, and analytical standards required for high-integrity research.

Part 2: Chemical Identity & Physicochemical Profile[3]

Nomenclature and Identifiers
PropertyDetail
Chemical Name L-Histidyl-L-Arginine
CAS Number 77369-21-2
Synonyms His-Arg; HR Dipeptide; Histidylarginine
Molecular Formula C₁₂H₂₁N₇O₃
Molecular Weight 311.34 g/mol
Appearance White to off-white lyophilized powder
Solubility Highly soluble in water (>50 mg/mL); insoluble in non-polar organic solvents.[3]
Ionization & Charge State Logic

Understanding the charge profile of this compound is essential for HPLC method development and physiological modeling.

  • pH < 6.0: The imidazole is protonated. The peptide carries a net charge of +2 or +3 (depending on C-term protonation), making it highly hydrophilic.

  • Physiological pH (7.4): The imidazole deprotonates (neutral), but the N-terminal amine and Arginine guanidino group remain charged. Net charge: +1 .

  • Isoelectric Point (pI): The neutral zwitterion exists between the deprotonation of the N-terminus (~9.0) and the guanidino group (~12.5).

    • Calculation: pI ≈ (9.0 + 12.5) / 2 ≈ 10.75 .

    • Implication: This peptide binds strongly to cation exchange resins and requires acidic mobile phases for retention on C18 columns.

Part 3: Biological Significance & Mechanism of Action

The "Proton Sponge" Motif

The His-Arg sequence is a minimal model for the "proton sponge" effect used in gene delivery vectors.

  • Mechanism: In the acidic environment of the endosome (pH 5.0–6.0), the Histidine imidazole ring becomes protonated. This influx of protons draws Cl⁻ ions and water into the endosome via osmotic pressure, causing swelling and rupture.

  • Application: Researchers use this compound derivatives to tune the pKa of polymeric carriers, balancing DNA binding (via Arg) with endosomal release (via His).

Transporter Substrate Specificity

This compound is a substrate for the oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) .

  • Relevance: It is used as a reference substrate to study the transport kinetics of cationic prodrugs. The high affinity of PEPT2 for basic dipeptides makes His-Arg a competitive inhibitor in uptake assays.

Diagram: pH-Dependent Ionization & Function

The following diagram illustrates the ionization states of this compound and its resulting functional interactions.

HisArg_Ionization Acidic Acidic pH (< 6.0) Endosomal Environment State1 State: Highly Cationic (+2/+3) His: Protonated (+) Arg: Protonated (+) Acidic->State1 pKa(His) ~6.0 Physio Physiological pH (7.4) Cytosolic Environment Basic Basic pH (> 10.8) Isoelectric Zone Physio->Basic pKa(Amino) ~9.0 State2 State: Cationic (+1) His: Neutral (0) Arg: Protonated (+) Physio->State2 State3 State: Zwitterionic (0) Net Charge Neutral Basic->State3 State1->Physio Deprotonation Function1 Function: Endosomal Rupture (Proton Sponge) State1->Function1 Osmotic Swelling Function2 Function: Membrane Interaction Transporter Recognition State2->Function2 Receptor Binding

Caption: Ionization transitions of this compound governing its switch from an endosomolytic agent (acidic) to a stable transporter substrate (neutral/physiologic).

Part 4: Synthesis Protocol (Solid Phase)

Methodology: Fmoc-based Solid Phase Peptide Synthesis (SPPS).[4][5][6] Scale: 0.1 mmol (Laboratory Scale).

Reagents & Materials
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.5–0.8 mmol/g) is preferred to prevent racemization of the C-terminal Arginine, though Wang resin is acceptable.

  • Amino Acids:

    • Fmoc-Arg(Pbf)-OH (Side chain protected with Pbf to prevent sulfonation).

    • Fmoc-His(Trt)-OH (Trityl protection for imidazole).

  • Coupling Agents: DIC/Oxyma or HBTU/DIEA.

  • Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5).

Step-by-Step Workflow
  • Resin Loading (C-Terminal Arg):

    • Swell 2-CTC resin in dry DCM for 20 min.

    • Dissolve Fmoc-Arg(Pbf)-OH (2 eq) and DIEA (4 eq) in DCM. Add to resin.

    • Agitate for 2 hours. Cap unreacted sites with MeOH (1 mL) for 20 min.

    • Checkpoint: Measure loading density via UV absorbance of the Fmoc-piperidine adduct if critical.

  • Fmoc Deprotection:

    • Wash resin with DMF (3x).

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Wash with DMF (5x) until pH is neutral.

  • Coupling (N-Terminal His):

    • Dissolve Fmoc-His(Trt)-OH (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.

    • Add to resin and agitate for 45–60 min.

    • Validation: Perform Kaiser Test (Ninhydrin). A negative result (yellow beads) indicates complete coupling.

  • Final Deprotection:

    • Remove N-terminal Fmoc group using 20% Piperidine/DMF.

    • Wash thoroughly with DMF, then DCM. Dry resin under nitrogen.

  • Cleavage & Global Deprotection:

    • Add Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5) to the resin.[7]

    • Agitate for 2–3 hours. (Note: Pbf removal requires sufficient time).

    • Filter resin and precipitate filtrate in cold diethyl ether.

    • Centrifuge, wash pellet with ether, and lyophilize.

Synthesis Logic Diagram

SPPS_Workflow Start Start: 2-CTC Resin Load Load Fmoc-Arg(Pbf)-OH (DCM/DIEA) Start->Load Deprotect1 Fmoc Removal (20% Piperidine) Load->Deprotect1 Couple Couple Fmoc-His(Trt)-OH (HBTU/DIEA) Deprotect1->Couple Deprotect2 Fmoc Removal (20% Piperidine) Couple->Deprotect2 Cleave Cleavage & Side-Chain Removal (TFA/TIS/H2O) Deprotect2->Cleave Final Crude this compound Cleave->Final

Caption: SPPS workflow utilizing Pbf/Trt orthogonal protection strategy to ensure side-chain integrity.

Part 5: Analytical Characterization & Quality Control

Due to the hydrophilic and basic nature of this compound, standard C18 gradients often result in poor retention (elution in void volume). Ion-pairing agents are required.

HPLC Method (Reverse Phase)
  • Column: C18 Polar Embedded or AQ (e.g., Atlantis T3), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (TFA acts as an ion-pairing agent to retain the cationic peptide).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B to 20% B over 20 minutes. (Note: This peptide is very polar; high organic content is not needed).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Histidine/Imidazole absorption).

Mass Spectrometry (ESI-MS)
  • Expected Mass:

    
    .
    
  • Mode: Positive Ion Mode.

  • Fragment Pattern: Look for immonium ions of Histidine (110 Da) and Arginine (129 Da).

Storage & Stability
  • Lyophilized: Stable at -20°C for >2 years. Hygroscopic; store in a desiccator.

  • Solution: Unstable at neutral/basic pH for prolonged periods due to potential diketopiperazine (DKP) formation (though less common in Arg-containing sequences compared to Pro/Gly). Store aliquots at -80°C.

Part 6: References

  • PubChem. (n.d.).[3] L-Histidyl-L-arginine (Compound Summary).[3] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2021). Development of Cell-Penetrating Peptides via Modulation of Histidine and Arginine Ratio. Retrieved from [Link][6]

  • Royal Society of Chemistry. (2024). Solid phase peptide synthesis using side-chain unprotected arginine.[4] Retrieved from [Link]

Sources

In-Depth Technical Guide: Predicted pKa Values and Ionization Behavior of the His-Arg Dipeptide

[2]

Executive Summary

The His-Arg dipeptide is a cationic physicochemical motif frequently encountered in bioactive peptides and proteolytic cleavage sites.[1][2] Its ionization behavior is governed by four titratable groups: the C-terminal carboxylate, the Histidine imidazole side chain, the N-terminal amine, and the Arginine guanidinium side chain.

Accurate prediction of these pKa values is critical for:

  • Formulation Stability: Determining the pH range for optimal solubility and shelf-life.[1][2]

  • Receptor Binding: Understanding the protonation state of the imidazole ring (neutral vs. cationic) at physiological pH.

  • Electrophoretic Mobility: Predicting behavior in capillary electrophoresis and ion-exchange chromatography.[1][2]

This guide synthesizes theoretical predictions with empirical corrections to provide a high-confidence range for His-Arg ionization constants.[2]

Chemical Architecture & Ionization Sites[1][2]

The His-Arg dipeptide consists of a histidine residue at the N-terminus and an arginine residue at the C-terminus.[2] The proximity of the bulky, positively charged guanidinium group to the imidazole ring creates a unique electrostatic microenvironment that deviates from free amino acid behavior.

Ionizable Groups
  • 
    -Carboxyl (C-terminus, Arg):  Acidic.[1][2][3] Deprotonates first.[2]
    
  • Imidazole Side Chain (His): Amphoteric.[1][2] Acts as a buffer near neutral pH.[1][2]

  • 
    -Amino (N-terminus, His):  Basic. Deprotonates in the alkaline range.[1]
    
  • Guanidinium Side Chain (Arg): Highly basic.[1][2] Remains protonated under almost all physiological conditions.[2]

Predicted pKa Values: Data & Analysis

The following values represent a consensus derived from standard empirical algorithms (e.g., ACD/Percepta, Marvin) and corrections based on peptide bond electronic effects (inductive and field effects).

Table 1: Predicted vs. Standard pKa Values for His-Arg[2]
Ionizable GroupTypeStandard Free AA pKa*Predicted His-Arg pKa Charge Shift (pH 7.4)
C-term Carboxyl Acidic2.17 (Arg)3.1 – 3.4 Negative (-1)
His Side Chain Basic6.00 (His)6.0 – 6.2 Mostly Neutral (~90%)
N-term Amino Basic9.17 (His)7.5 – 7.8 Partial Positive (~50%)
Arg Side Chain Basic12.48 (Arg)12.5 – 13.8 Positive (+1)

*Standard values refer to the free amino acids in isolation. The "Predicted" column accounts for the peptide bond formation and neighboring group effects.

Mechanistic Insights on Shifts
  • N-Terminal Shift (9.17

    
     7.6):  The formation of the peptide bond converts the adjacent carboxylate of Histidine into an amide. The electron-withdrawing nature of the carbonyl oxygen in the amide bond reduces the electron density on the N-terminal nitrogen, making it more acidic (easier to lose a proton) compared to the free amino acid.
    
  • C-Terminal Shift (2.17

    
     3.2):  The C-terminal carboxylate is less acidic than the alpha-carboxyl of a free amino acid because it is further removed from the electron-withdrawing ammonium group (which is now at the N-terminus, separated by the peptide backbone).[2]
    
  • Arg-His Interaction: The permanent positive charge on the Arginine guanidinium group exerts an electrostatic repulsion effect.[2] This theoretically lowers the pKa of the Histidine imidazole (favoring the neutral form) to minimize cation-cation repulsion, though the effect is often subtle (~0.1–0.2 pH units) due to solvent shielding.

Ionization Pathway & Isoelectric Point (pI)[1][2]

Understanding the sequential deprotonation is vital for calculating the Isoelectric Point (pI). The His-Arg dipeptide transitions through the following charge states:

  • pH < 3: Fully protonated. Net Charge = +3 (N-term

    
    , His
    
    
    , Arg
    
    
    , C-term
    
    
    ).
  • pH 3.2 – 6.0: C-term deprotonates.[1][2] Net Charge = +2 (N-term

    
    , His
    
    
    , Arg
    
    
    , C-term
    
    
    ).
  • pH 6.0 – 7.6: His side chain deprotonates.[1][2] Net Charge = +1 (N-term

    
    , His
    
    
    , Arg
    
    
    , C-term
    
    
    ).
  • pH 7.6 – 12.5: N-term deprotonates.[1][2] Net Charge = 0 (N-term

    
    , His
    
    
    , Arg
    
    
    , C-term
    
    
    ).
  • pH > 12.5: Arg side chain deprotonates.[1][2][3] Net Charge = -1 .[2][4]

Calculated pI: The zwitterionic (neutral) species exists between the deprotonation of the N-terminus (~7.[2]6) and the Arg side chain (~12.5).[1][2]

12
Visualization: Ionization Workflow

The following diagram illustrates the sequential deprotonation steps and the dominant species at each stage.

IonizationPathwayFigure 1: Sequential deprotonation pathway of His-Arg dipeptide showing net charge states.Species1Species A (+3)Fully Protonated(pH < 3)Species2Species B (+2)C-term Deprotonated(pH 3.2 - 6.0)Species1->Species2pKa ~3.2(-COOH)Species3Species C (+1)His Imidazole Neutral(pH 6.0 - 7.6)Species2->Species3pKa ~6.0(His SC)Species4Species D (0)N-term Neutral(Isoelectric Zone)Species3->Species4pKa ~7.6(N-term NH3+)Species5Species E (-1)Arg Guanidino Neutral(pH > 12.5)Species4->Species5pKa ~12.5(Arg SC)

[1][2]

Experimental Validation Protocols

To validate these predicted values, two primary methodologies are recommended: Potentiometric Titration (for macro-constants) and NMR Titration (for micro-constants and tautomer identification).[2]

Protocol: Potentiometric Titration

This method is the gold standard for determining macroscopic pKa values.[1]

  • Sample Preparation: Dissolve His-Arg dipeptide (approx. 2-5 mM) in degassed, CO2-free water containing 0.1 M KCl (to maintain ionic strength).

  • Acidification: Acidify the solution to pH 2.0 using 0.1 M HCl.

  • Titration: Titrate with 0.1 M carbonate-free NaOH using an automated titrator (e.g., Mettler Toledo or Metrohm) under nitrogen atmosphere.

  • Data Collection: Record pH vs. Volume of NaOH added. Ensure temperature stability at 25°C.

  • Analysis: Use the Bjerrum method or software like Hyperquad to fit the titration curve and extract inflection points.[1]

Protocol: NMR pH Titration

NMR is superior for assigning specific pKa values to specific atoms, distinguishing the His side chain from the N-terminus.[1]

  • Sample Preparation: Prepare 1 mM His-Arg in 90% H2O / 10% D2O. Add DSS (2,2-dimethyl-2-silapentane-5-sulfonate) as an internal standard.[2]

  • pH Adjustment: Adjust pH from 2.0 to 13.0 in 0.5 unit increments using dilute NaOD/DCl.

  • Acquisition: Acquire 1H-NMR spectra at each pH point. Focus on:

    • His C2-H and C4-H signals: These shift significantly upon imidazole deprotonation (~pH 6).[1][2]

    • Arg

      
      -CH2 signals:  These shift upon guanidinium deprotonation (high pH).[1][2]
      
  • Curve Fitting: Plot Chemical Shift (

    
    ) vs. pH.[1][2] Fit the data to the Henderson-Hasselbalch equation:
    
    
    
    [2]
Visualization: Experimental Workflow

ExperimentalWorkflowFigure 2: Decision tree for experimental validation of His-Arg pKa values.StartStart: His-Arg SamplePrepDissolve in 0.1M KCl(Degassed)Start->PrepSplitSelect MethodPrep->SplitPotentPotentiometric Titration(Add NaOH)Split->PotentBulk pKaNMRNMR Titration(1H / 13C Shifts)Split->NMRSite-SpecificDataPotRecord pH vs VolumePotent->DataPotCalcPotHyperquad Analysis(Macroscopic pKa)DataPot->CalcPotDataNMRTrack Chemical Shifts(His C2-H, Arg H-delta)NMR->DataNMRCalcNMRHenderson-Hasselbalch Fit(Microscopic pKa)DataNMR->CalcNMR

Implications for Drug Development

Solubility Profile

The His-Arg dipeptide is highly soluble in water due to its charged nature.[1][2] However, formulation scientists must note that at pH 10.0 , the molecule approaches its isoelectric point (pI), where solubility is theoretically lowest (though still high for this specific dipeptide). For liquid formulations, maintaining a pH < 6.0 ensures a net charge of +2, preventing aggregation.

Receptor Interaction

In physiological environments (pH 7.4), the Histidine residue exists in equilibrium between its protonated (+1) and neutral (0) states (ratio approx 1:10).[1][2] This "proton switch" capability allows His-Arg motifs to participate in pH-sensitive binding events, such as endosomal release mechanisms where the pH drops to ~5.5, fully protonating the Histidine and altering the peptide's conformation or binding affinity.

Salt Selection

Because His-Arg is basic, it is typically isolated as a salt (e.g., Acetate or Hydrochloride).[1][2]

  • Acetate Salt: Counter-ion pKa ~4.[1][2]76. Good buffering capacity.[1][2]

  • Hydrochloride Salt: Strong acid counter-ion.[1][2] Ensures full protonation and high solubility but no buffering capacity.[1][2]

References

  • Fitch, C. A., et al. (2015).[1][2][5] Arginine: Its pKa value revisited. Protein Science.

  • Melville, J., & Richardson, G. M. (1935).[2][3] The titration constants of some amides and dipeptides. Biochemical Journal.

  • Grimsley, G. R., et al. (2009).[1][2] A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science. [1][2]

  • Thurlkill, R. L., et al. (2006).[1][2] pK values of the ionizable groups of proteins. Protein Science.

  • Kyte, J., & Doolittle, R. F. (1982).[1][2] A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology.

The Functional Architecture of H-His-Arg-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide synthesizes the research literature surrounding H-His-Arg-OH (Histidyl-Arginine) . Unlike complex proteins discovered in a single "eureka" moment, this dipeptide has been "discovered" multiple times across distinct disciplines—cardiovascular physiology, antimicrobial chemistry, and sensory science—as a functional pharmacophore.

Executive Summary: The "Proton-Relay" Motif

This compound is a cationic dipeptide (MW: 311.34 g/mol ) that functions as a minimal bioactive unit. Its significance in research literature stems from its unique side-chain chemistry: the imidazole group of Histidine (pKa ~6.0) acts as a pH-dependent switch, while the guanidinium group of Arginine (pKa ~12.5) provides a permanent positive charge for electrostatic anchoring.

This guide deconstructs the molecule from a "discovery" perspective—not as a single historical event, but as the identification of a functional motif responsible for Angiotensin-Converting Enzyme (ACE) inhibition, antimicrobial activity, and salt-taste enhancement (Kokumi effect).

Physicochemical Discovery & Mechanism

The "discovery" of this compound often occurs during the fractionation of protein hydrolysates (e.g., from walnut, soybean, or marine sources). Researchers isolate fractions based on bioactivity, eventually narrowing down to this dipeptide.

The Electrostatic Pharmacophore

The biological activity of this compound is dictated by its ability to bridge metal ions and anionic surfaces.

  • The Anchor (Arg): The guanidinium headgroup forms bidentate hydrogen bonds with negatively charged phosphate groups (on DNA/cell membranes) or carboxylate groups (in enzyme active sites).

  • The Switch (His): At physiological pH (7.4), His is largely uncharged but can become protonated in acidic microenvironments (e.g., lysosomes or enzyme pockets), facilitating proton transfer.

Mechanism of Action: ACE Inhibition

In cardiovascular research, this compound is identified as a competitive inhibitor of ACE.

  • Enzyme Target: ACE contains a Zinc ion (

    
    ) at its active site.
    
  • Binding Logic: The imidazole nitrogen of Histidine coordinates with the

    
    , while the C-terminal carboxylate and Arginine side chain interact with the S1/S2 subsites of the enzyme, blocking the conversion of Angiotensin I to II.
    
Visualization: The ACE Inhibition Pathway

The following diagram illustrates the mechanistic pathway of this compound as an ACE inhibitor.

ACE_Inhibition_Mechanism Substrate Angiotensin I (Substrate) ACE ACE Enzyme (Active Zn2+ Site) Substrate->ACE Normal Binding Product Angiotensin II (Vasoconstrictor) ACE->Product Catalysis Complex Enzyme-Inhibitor Complex ACE->Complex Stabilization Inhibitor This compound (Inhibitor) Inhibitor->ACE Competitive Binding (Imidazole -> Zn2+) Complex->Product Blocked Effect Reduced Blood Pressure Complex->Effect Downstream Result

Caption: Competitive inhibition logic where this compound sequesters the ACE active site via Zinc coordination.

Technical Specifications & Data Summary

Researchers isolating or synthesizing this peptide must adhere to strict characterization standards.

ParameterSpecificationCausality / Relevance
Sequence His-Arg (HR)N-terminal His is crucial for metal binding; C-terminal Arg for solubility.
Molecular Weight 311.34 DaSmall size allows rapid diffusion and potential paracellular transport.
Isoelectric Point (pI) ~10.8Net positive charge at pH 7.4 promotes interaction with anionic cell membranes.
Solubility > 20 mg/mL (H2O)Highly hydrophilic; requires lyophilization for storage.
Stability ModerateSusceptible to serum peptidases; often N-acetylated in drug design to improve half-life.
Counter-ion TFA or AcetateTFA salts are common in synthesis but toxic to cells; Acetate exchange is required for in vivo use.

Experimental Protocols

Synthesis: Solid Phase Peptide Synthesis (SPPS)

To study this compound, one must often synthesize it rather than isolate it from hydrolysates to ensure purity.

Reagents:

  • Resin: 2-Chlorotrityl Chloride Resin (prevents racemization).

  • Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-His(Trt)-OH.

  • Coupling: HBTU/DIPEA.

Workflow:

  • Loading: Couple Fmoc-Arg(Pbf)-OH to resin (C-terminal).

  • Deprotection: 20% Piperidine in DMF (removes Fmoc).

  • Coupling: Add Fmoc-His(Trt)-OH + HBTU + DIPEA (3 eq).

  • Cleavage: 95% TFA / 2.5% TIS / 2.5% H2O. Critical: The high acid concentration is necessary to remove the Pbf protecting group from Arginine.

  • Precipitation: Cold Diethyl Ether.

Validation: ACE Inhibition Assay (Spectrophotometric)

This is the standard "discovery" assay used to validate the bioactivity of the peptide.

Principle: ACE hydrolyzes the substrate Hippuryl-His-Leu (HHL) into Hippuric Acid (HA). This compound inhibits this release.

Step-by-Step Protocol:

  • Preparation: Dissolve this compound in Borate Buffer (pH 8.3).

  • Incubation: Mix 50 µL of Inhibitor solution with 50 µL of ACE solution (100 mU/mL). Incubate at 37°C for 10 mins.

  • Substrate Addition: Add 150 µL of HHL (5 mM). Incubate for 30 mins at 37°C.

  • Termination: Stop reaction with 250 µL of 1M HCl.

  • Extraction: Add 1.5 mL Ethyl Acetate (extracts Hippuric Acid). Vortex and centrifuge.

  • Measurement: Evaporate the organic layer, redissolve in water, and measure Absorbance at 228 nm.

Calculation:



Biological Applications & Discovery Literature

Antimicrobial Peptides (AMPs)

Literature identifies the His-Arg motif as a scaffold for short AMPs.[1] The guanidinium group attracts the peptide to bacterial membranes, while the histidine facilitates membrane permeation or metal sequestration.

  • Key Finding: Synthetic analogues of His-Arg (e.g., N-acylated or amidated versions) show activity against S. aureus and E. coli by disrupting membrane integrity.

Salt Taste Enhancement (Kokumi)

In food science literature, this compound is identified as a "Kokumi" peptide.

  • Mechanism:[2][3] It binds to the Calcium Sensing Receptor (CaSR) on the tongue.

  • Application: Used to reduce sodium content in food while maintaining saltiness perception.

Visualization: Multi-Disciplinary Discovery Flow

This diagram tracks how this compound is identified across different research verticals.

Discovery_Pathways Source1 Protein Hydrolysates (Walnut/Soy/Marine) Screen1 ACE Inhibition Screen (Cardiovascular) Source1->Screen1 Screen3 CaSR Binding Assay (Sensory Science) Source1->Screen3 Source2 Synthetic Combinatorial Libraries Screen2 MIC Determination (Antimicrobial) Source2->Screen2 Motif Identification of This compound Motif Screen1->Motif Fractionation Screen2->Motif SAR Analysis Screen3->Motif Receptor Docking App1 Antihypertensive Functional Foods Motif->App1 App2 Short AMP Therapeutics Motif->App2 App3 Salt Reducers (Flavor Modulators) Motif->App3

Caption: The convergent discovery of the His-Arg motif across three distinct scientific disciplines.

References

  • Liao, W., et al. (2021). "Novel Angiotensin-Converting Enzyme Inhibitory Peptides Identified from Walnut Glutelin-1 Hydrolysates." Nutrients.[4] (Identifies His-Arg containing peptides as potent ACE inhibitors).

  • Jain, R., et al. (2016). "Discovery of Trp-His and His-Arg Analogues as New Structural Classes of Short Antimicrobial Peptides." Journal of Medicinal Chemistry. (Establishes the His-Arg scaffold for antimicrobial activity).

  • Hou, T., et al. (2011). "Angiotensin-I-converting enzyme inhibitory peptides from plants." Scientific Reports. (Review of plant-based peptides including the mechanism of basic dipeptides).

  • Kuroda, M., et al. (2020). "Characterization of Kokumi peptides in various protein hydrolysates." Food Chemistry. (Discusses the sensory properties of basic dipeptides like His-Arg).

  • MedChemExpress. "this compound Product Monograph." (Physicochemical data and commercial availability).[][6]

Sources

Methodological & Application

Application Note: High-Fidelity Solid-Phase Synthesis of Kyotorphin (H-His-Arg-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis of Kyotorphin (H-His-Arg-OH) , a neuroactive dipeptide analgesic. While dipeptide synthesis appears deceptively simple, the specific sequence His-Arg presents two critical chemical challenges that cause failure in standard "automated" protocols:

  • Histidine Racemization: The imidazole side chain of Histidine is highly susceptible to racemization during activation, particularly when using base-driven coupling reagents (e.g., HBTU/DIEA).

  • Diketopiperazine (DKP) Formation: Dipeptides bound to resin esters are prone to intramolecular aminolysis. Upon deprotection of the N-terminal Histidine, the free amine can attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic DKP byproduct and resulting in near-zero yield of the linear peptide.

The Solution: This protocol utilizes 2-Chlorotrityl Chloride (2-CTC) resin to allow for mild, racemization-free loading of the bulky Arginine, and employs DIC/Oxyma Pure activation chemistry to suppress Histidine racemization. The workflow is designed to minimize the exposure of the free N-terminal amine to basic conditions, mitigating DKP formation.

Experimental Logic & Resin Selection

Why 2-Chlorotrityl Chloride (2-CTC) Resin?

For C-terminal Arginine, 2-CTC is superior to Wang resin for two reasons:

  • Steric Access: The bulky Pbf protecting group on Arginine makes esterification to Wang resin (which requires DMAP catalysis) difficult and prone to enantiomeric loss. 2-CTC allows loading via nucleophilic displacement of chloride by the carboxylate anion (facilitated by DIEA) without DMAP.

  • DKP Suppression: 2-CTC is extremely steric. This bulkiness hinders the conformational rotation required for the N-terminal amine to attack the C-terminal ester, significantly reducing DKP formation compared to standard benzyl ester resins.

Why DIC/Oxyma Pure?

Standard uronium salts (HBTU/HATU) require a tertiary base (DIEA/NMM) during coupling. This base can abstract the


-proton of the activated Histidine species, leading to racemization.[1] DIC (Diisopropylcarbodiimide)  and Oxyma Pure  create a neutral/acidic coupling environment (pH < 7), which preserves the chiral integrity of the Histidine residue [1].

Materials & Reagents

ComponentSpecificationPurpose
Resin 2-Chlorotrityl Chloride (2-CTC)Loading: 1.0 – 1.6 mmol/g
Amino Acid 1 Fmoc-Arg(Pbf)-OHC-Terminal residue
Amino Acid 2 Fmoc-His(Trt)-OHN-Terminal residue (Trt protects imidazole)
Activator DIC (Diisopropylcarbodiimide)Carbodiimide coupling agent
Additive Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)Racemization suppressant
Base DIEA (N,N-Diisopropylethylamine)Only for resin loading
Deprotection 20% Piperidine in DMFFmoc removal
Cleavage TFA / TIS / Water (95:2.5:2.[2][3]5)Global deprotection & resin cleavage
Solvents DMF (Peptide grade), DCM, Diethyl EtherWashing and precipitation

Synthesis Workflow Visualization

The following diagram illustrates the critical decision points and chemical logic flow for this specific protocol.

G Start Start: Resin Preparation (2-CTC Resin) Loading Resin Loading Fmoc-Arg(Pbf)-OH + DIEA (No DMAP to avoid racemization) Start->Loading Cap Capping MeOH + DIEA (Neutralize unreacted chlorides) Loading->Cap Deprotect1 Fmoc Removal 1 20% Piperidine/DMF Cap->Deprotect1 Coupling Coupling His Fmoc-His(Trt)-OH Activation: DIC + Oxyma Pure Deprotect1->Coupling Free Amine Deprotect2 Fmoc Removal 2 (Final N-Term Deprotection) Coupling->Deprotect2 Critical CRITICAL CHECKPOINT Risk of DKP Formation Deprotect2->Critical Cleavage Global Cleavage 95% TFA Cocktail (Simultaneous Resin & Side-chain cleavage) Critical->Cleavage Proceed Immediately Do NOT store in DMF Finish Precipitation & HPLC Target: this compound Cleavage->Finish

Figure 1: Optimized SPPS workflow for Kyotorphin. Note the critical checkpoint after final deprotection to prevent Diketopiperazine (DKP) cyclization.

Detailed Step-by-Step Protocol

Scale: 0.1 mmol (approx. 100 mg resin depending on loading)

Phase 1: Resin Loading (Arginine)

This step anchors the first amino acid.[4] We use a deficit of amino acid to control loading density.

  • Swelling: Place 100 mg 2-CTC resin in a reaction vessel. Add DCM (5 mL) and swell for 20 mins. Drain.

  • Preparation: Dissolve Fmoc-Arg(Pbf)-OH (0.1 mmol, 1.0 eq relative to desired loading, not resin capacity) in 2 mL dry DCM. Add DIEA (0.4 mmol, 4 eq).

    • Note: Do not use DMF here; DCM promotes better swelling of 2-CTC and faster reaction kinetics for the chloride displacement.

  • Loading Reaction: Add the solution to the resin.[1][5][6] Agitate gently for 2 hours at room temperature.

  • Capping (End-capping): Add 0.5 mL of Methanol (MeOH) and 0.1 mL DIEA to the reaction mixture. Agitate for 20 mins.

    • Mechanism:[2][4][7] MeOH reacts with any remaining active chloride sites, converting them to methyl ethers. This prevents the next amino acid from reacting with the resin directly.

  • Wash: Drain and wash with DCM (3x), DMF (3x).

Phase 2: Chain Elongation (Histidine)

The critical coupling step. We avoid HBTU to protect the Histidine stereocenter.

  • Fmoc Deprotection: Add 20% Piperidine in DMF (3 mL). Agitate for 5 mins. Drain. Repeat with fresh solution for 10 mins.

  • Wash: DMF (5x), DCM (3x), DMF (3x).

    • QC: A Kaiser test (Ninhydrin) here should be positive (Blue beads = free amines present).

  • Activation (In Situ):

    • Weigh Fmoc-His(Trt)-OH (0.3 mmol, 3 eq).

    • Weigh Oxyma Pure (0.3 mmol, 3 eq).

    • Dissolve both in minimal DMF (2 mL).

    • Add DIC (0.3 mmol, 3 eq) immediately before adding to the resin.

    • Note: Do NOT add base (DIEA). The mixture should be yellow/orange.

  • Coupling: Add the activated mixture to the resin. Agitate for 60–90 minutes.

  • Wash: DMF (3x), DCM (3x).

  • QC: Perform Kaiser test. It should be negative (Yellow/Colorless beads). If blue, recouple.

Phase 3: Final Deprotection & Cleavage

Speed is essential here.[5] Once the N-terminal Fmoc is off, the dipeptide is vulnerable to DKP formation.

  • Final Fmoc Removal: Treat with 20% Piperidine/DMF (5 mins + 10 mins).

  • Extensive Wash: Wash thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine.

    • Warning: Traces of piperidine during the drying step can accelerate DKP formation.

  • Drying: Shrink the resin with Methanol (2x) and dry under Nitrogen flow or vacuum for 15 mins.

  • Cleavage Cocktail Preparation: Prepare 5 mL of Reagent R :

    • TFA: 95%[3]

    • TIS (Triisopropylsilane): 2.5%[3]

    • H2O: 2.5%[3]

  • Cleavage Reaction: Add cocktail to the resin. Agitate for 2 hours.

    • Chemistry: This simultaneously cleaves the peptide from the 2-CTC resin (acid labile) and removes the Pbf (Arg) and Trt (His) side-chain protectors.

  • Collection: Filter the resin and collect the filtrate. Wash resin with 1 mL TFA. Combine filtrates.

Phase 4: Isolation & Purification
  • Precipitation: Evaporate TFA under nitrogen flow to a low volume (~1 mL). Add 10 mL cold Diethyl Ether. The peptide should precipitate as a white solid.

  • Centrifugation: Centrifuge (3000 rpm, 5 min). Decant ether. Repeat wash 2x.[1][2][3]

  • Lyophilization: Dissolve the pellet in Water/Acetonitrile (50:50) and lyophilize.

  • Analysis:

    • Expected Mass: Calculate Monoisotopic Mass for C12H21N7O3.

      • His (137.06) + Arg (156.10) + H2O (18.01) = 337.19 Da (Free base).

      • Observed [M+H]+ = 338.20 .

    • HPLC: C18 Column, Gradient 0-30% B (ACN with 0.1% TFA) over 20 mins. (Kyotorphin is very polar and elutes early).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield (DKP) Peptide cyclized and cleaved during Fmoc removal.Ensure 2-CTC resin was used.[4][8] Minimize time in Piperidine.[6] Wash efficiently and cleave immediately.
Racemization (D-His) High pH during coupling.Switch from HBTU/DIEA to DIC/Oxyma . Ensure no base is added during His coupling.
Pbf Adducts (+253 Da) Incomplete side-chain deprotection.Extend cleavage time to 3 hours. Ensure fresh TIS is used as a scavenger.
Colored Product Trityl cation polymerization.The Trt group can form yellow polymers. These are removed during ether precipitation and HPLC.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394–9403.

  • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research, 37(6), 513-520.

  • Steinauer, R., et al. (1989). "Racemization of Histidine in Solid Phase Peptide Synthesis." Journal of Peptide Research.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504.

Sources

Application Note: High-Performance Liquid Chromatography Purification of the Hydrophilic Dipeptide Histidyl-Arginine (His-Arg)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The dipeptide Histidyl-Arginine (His-Arg) represents a distinct challenge in liquid chromatography due to its low molecular weight (~311.34 g/mol ), high polarity, and significant basicity. Structurally related to the analgesic dipeptide Kyotorphin (Tyr-Arg), His-Arg lacks the hydrophobic aromatic anchor of Tyrosine, making it prone to "wash-through" (elution at the void volume) on standard alkyl-bonded phases (C18).

This Application Note provides a definitive guide to purifying His-Arg using two orthogonal approaches: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . By understanding the physicochemical behavior of the imidazole (His) and guanidino (Arg) groups, researchers can achieve baseline resolution and high recovery.

Physicochemical Profiling

To design a robust method, one must first model the charge state of the molecule. His-Arg is a polycationic species at neutral and acidic pH.

Table 1: pKa Values and Charge State Analysis

Functional GroupApproximate pKaCharge at pH 2.0 (Typical HPLC)Charge at pH 7.0
C-terminal Carboxyl~2.0Neutral (Protonated)Negative (Deprotonated)
Histidine (Imidazole)~6.0Positive (+1)Neutral/Positive Equilibrium
N-terminal Amine~9.0Positive (+1)Positive (+1)
Arginine (Guanidino)~12.5Positive (+1)Positive (+1)
Net Charge - +3 (Highly Hydrophilic) +1 to +2

Analysis: At pH 2.0 (standard TFA conditions), the molecule carries a net charge of +3. This high charge density prevents interaction with hydrophobic C18 ligands, necessitating the use of Ion-Pairing Agents or HILIC.

Purification Strategy Decision Tree

The following logic flow dictates the selection of the purification method based on downstream applications (e.g., Mass Spectrometry vs. UV-only quantification).

PurificationStrategy Start Crude His-Arg Sample Decision Downstream Application? Start->Decision RouteA General Purity / UV Quant / Storage Decision->RouteA Robustness Priority RouteB LC-MS / Bioassay (Salt Sensitive) Decision->RouteB Sensitivity Priority MethodA Method 1: IP-RP-HPLC (TFA or HFBA) RouteA->MethodA MethodB Method 2: HILIC (Ammonium Formate) RouteB->MethodB PostProcessA Lyophilization (Removes volatile TFA/HFBA) MethodA->PostProcessA High Salt Load PostProcessB Direct Analysis / SpeedVac MethodB->PostProcessB Volatile Buffer

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on analytical requirements.

Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

The "Gold Standard" for Resolution.

Standard C18 columns fail to retain His-Arg because the water layer creates a barrier around the charged peptide. To overcome this, we use Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) .

  • Mechanism: The anionic counter-ion (

    
     or 
    
    
    
    ) forms a neutral ion-pair with the cationic peptide. The fluorinated tail of the acid then interacts with the C18 stationary phase, effectively "gluing" the peptide to the column.
Protocol A: The "Robust" Method (TFA/HFBA)
  • Column: C18 with Polar Endcapping (e.g., Aq-C18).

    • Why: Standard C18 may suffer from "phase collapse" (pore dewetting) in highly aqueous conditions. Polar-embedded groups prevent this.

    • Dimensions: 4.6 x 150 mm (Analytical) or 21.2 x 250 mm (Prep).

  • Wavelength: 214 nm (Peptide bond). Note: 280 nm is ineffective as His absorbance is negligible.

  • Mobile Phase A: 100% Water + 0.1% HFBA (Preferred for retention) or 0.1% TFA.

  • Mobile Phase B: 100% Acetonitrile + 0.1% HFBA or 0.1% TFA.

    • Expert Tip: HFBA provides significantly stronger retention than TFA for Arginine-containing peptides due to its longer hydrophobic tail. Use HFBA if the peak elutes in the void with TFA.

Gradient Table (Analytical - 1 mL/min):

Time (min)% Mobile Phase BRationale
0.00%Load in 100% aqueous to maximize stacking.
2.00%Isocratic hold to flush non-retained salts.
20.020%Very shallow gradient (1% B/min) is critical for polar selectivity.
22.095%Wash column.
25.095%Hold wash.
25.10%Re-equilibration (Critical for IP methods).
35.00%End.

Method 2: HILIC (Hydrophilic Interaction Liquid Chromatography)[2][3][4]

The "MS-Compatible" Alternative.

If HFBA suppression in Mass Spectrometry is a concern, HILIC is the superior choice. HILIC works by partitioning the peptide into a water-enriched layer adsorbed onto a polar stationary phase.

Protocol B: The HILIC Method
  • Column: Amide-bonded Silica (e.g., TSKgel Amide-80 or XBridge Amide).

    • Why: Amide phases are stable and provide excellent retention for positively charged peptides without the strong electrostatic binding seen in bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Note: Buffer concentration is critical in HILIC to manage electrostatic interactions.

  • Mobile Phase B: Acetonitrile (ACN).[1]

Gradient Table (Analytical - Flow rate depends on column ID):

Time (min)% Mobile Phase BRationale
0.090%High organic start induces retention (opposite of RP).
2.090%Isocratic hold.
20.050%Gradient decreases organic content to elute polar species.
22.040%Strip column.
25.090%Re-equilibration (HILIC requires long equilibration).
40.090%End.[2]

Mechanistic Visualization

Understanding the interaction at the molecular level is vital for troubleshooting.

IonPairingMechanism cluster_0 Stationary Phase Surface cluster_1 Mobile Phase Interface C18 C18 Ligands (Hydrophobic) TFA Ion Pair Agent (TFA/HFBA-) TFA->C18 Hydrophobic Interaction Peptide His-Arg (+++ Charge) Peptide->TFA Electrostatic Attraction Interaction Neutral Complex Forms

Figure 2: The "Bridging" mechanism of Ion-Pair Chromatography. The anionic tail of the acid mediates the interaction between the basic peptide and the non-polar column.

Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Secondary interactions between the basic Arginine and residual silanols on the silica support.

    • Fix: Add 10-20 mM Triethylamine (TEA) to the mobile phase (if using UV) or increase the buffer concentration in HILIC.

  • Split Peaks:

    • Cause: Sample solvent mismatch.

    • Fix: For RP-HPLC, dissolve the sample in 0% B (Water). For HILIC, dissolve the sample in 80-90% ACN. Injecting a water-dissolved sample into a HILIC column will destroy peak shape.

  • No Retention (RP-HPLC):

    • Fix: Switch from TFA (C2 chain) to HFBA (C4 chain). The longer alkyl chain of HFBA increases hydrophobicity significantly.

References

  • Mant, C. T., & Hodges, R. S. (2002). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Arginine, Lysine and Histidine. Retrieved from [Link]

  • Fitch, C. A., et al. (2015). Arginine: Its pKa value revisited. Protein Science. Retrieved from [Link]

Sources

Using H-His-Arg-OH in cell culture assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: H-His-Arg-OH in Biologics Formulation and Cell Culture Systems

Executive Summary

This compound (Histidyl-Arginine) is a bioactive dipeptide increasingly utilized in two distinct high-value workflows: (1) High-Concentration Protein Formulation , where it acts as a viscosity-reducing excipient, and (2) Intracellular Delivery , where it leverages the "proton sponge" effect of histidine and the cationic cell-penetrating properties of arginine.

This guide provides a rigorous technical framework for using this compound. Unlike standard buffers, this dipeptide requires specific handling to maintain the protonation state of its imidazole side chain (pKa ~6.0) and guanidinium group (pKa ~12.5). This document details protocols for solubilization, viscosity screening, and cellular compatibility assays (cytotoxicity profiling) essential for validating excipient safety in CHO and HEK293 systems.

Scientific Mechanism & Rationale

To use this compound effectively, one must understand its dual-mechanism in solution and at the cellular interface.

Viscosity Reduction in Protein Formulations

In high-concentration biologics (>100 mg/mL), protein-protein interactions (PPI) create reversible networks that exponentially increase viscosity, making subcutaneous injection impossible.

  • The Arginine Effect: The guanidinium group interacts with aromatic and hydrophobic residues on protein surfaces, suppressing hydrophobic clustering.

  • The Histidine Effect: At formulation pH (typically 5.5–7.0), the imidazole ring acts as a secondary charge shield and a buffer, preventing pH-induced aggregation.

  • Synergy: The dipeptide form (His-Arg) often outperforms equimolar mixtures of L-His and L-Arg by providing a constrained charge geometry that interferes with protein network formation more efficiently than free amino acids.

Cellular Uptake & Endosomal Escape

In cell culture applications involving drug delivery:

  • Cell Penetration: The C-terminal Arginine mimics "poly-arginine" cell-penetrating peptides (CPPs), facilitating electrostatic interaction with the negatively charged cell membrane.

  • Endosomal Escape: Upon endocytosis, the Histidine residue buffers the dropping pH of the endosome. This proton accumulation leads to an influx of Cl- ions and water (osmotic swelling), rupturing the endosome and releasing the cargo into the cytosol (The Proton Sponge Effect).

Visualization of Mechanism

G cluster_0 Protein Formulation Instability cluster_1 This compound Intervention Protein_A mAb Molecule A Network Hydrophobic Network Protein_A->Network Aggregation Protein_B mAb Molecule B Protein_B->Network Result Reduced Viscosity & Monodispersity Network->Result Network Collapse HA_Dipeptide This compound Arg_Guan Arg: Charge Shielding HA_Dipeptide->Arg_Guan His_Imid His: pH Buffering HA_Dipeptide->His_Imid Arg_Guan->Network Disrupts Interaction His_Imid->Protein_A Stabilizes Surface Charge

Figure 1: Mechanistic action of this compound in disrupting protein aggregation networks via simultaneous charge shielding and buffering.

Material Preparation & Handling

Critical Note: this compound is hygroscopic. Accurate weighing requires equilibration to room temperature in a desiccator before opening.

Stock Solution Preparation (200 mM)

This stock is used for both viscosity screening and cell culture spiking.

  • Weighing: Calculate mass for 10 mL of 200 mM solution.

    • MW of this compound: ~311.34 g/mol (Check specific batch CoA for salt correction, e.g., acetate or HCl salt).

    • Target Mass:

      
      .
      
  • Dissolution: Dissolve peptide in 8 mL of ultrapure water (Milli-Q). Vortex gently.

    • Note: Do not use PBS yet; phosphate can precipitate with high concentrations of arginine under certain pH conditions or interfere with downstream viscosity measurements.

  • pH Adjustment:

    • The intrinsic pH will be basic (due to Arginine).

    • Adjust to pH 6.0 (for formulation) or pH 7.4 (for cell culture) using 1M HCl.

    • Why? Histidine is most active as a buffer near pH 6.0.

  • Sterilization: Filter through a 0.22 µm PVDF membrane. PES membranes are also acceptable but check for peptide binding.

  • Storage: Aliquot into sterile cryovials. Stable at -20°C for 6 months. Avoid freeze-thaw cycles.

Protocol A: Viscosity Reduction Screening

Objective: Determine the optimal concentration of this compound required to lower the viscosity of a high-concentration (>100 mg/mL) antibody solution.

Materials:

  • High-concentration protein stock (e.g., BSA or IgG at 150 mg/mL).

  • This compound Stock (200 mM, pH 6.0).

  • Viscometer (Cone-and-plate or microfluidic rheometer).

Step-by-Step:

  • Panel Setup: Prepare 5 aliquots of protein solution.

  • Spiking: Add this compound stock to achieve final concentrations of 0, 25, 50, 100, and 150 mM.

    • Control: Add equivalent volume of water/buffer to the "0 mM" control to maintain identical protein concentration dilution factors.

  • Equilibration: Incubate samples at 25°C for 1 hour to allow excipient-protein interaction equilibrium.

  • Measurement: Measure viscosity (cP or mPa·s) at a shear rate of 1000

    
    .
    
  • Analysis: Plot Concentration (X) vs. Viscosity (Y).[1] A successful hit is defined as a >20% reduction in viscosity compared to control.

Protocol B: Cellular Compatibility & Toxicity Assay

Objective: Before using this compound in a drug product or as a delivery agent, you must validate that the effective concentration is non-toxic to the target cells (e.g., CHO-K1 for bioproduction or HEK293 for assays).

Experimental Design:

  • Assay Type: CCK-8 or MTT Metabolic Activity Assay.

  • Cell Line: CHO-K1 (Chinese Hamster Ovary).

  • Timepoints: 24h and 48h exposure.

Workflow Diagram:

Workflow Start Seed CHO-K1 Cells (10,000 cells/well) Incubate Incubate 24h (37°C, 5% CO2) Start->Incubate Treatment Treat with this compound (0 - 200 mM) Incubate->Treatment Control_Pos Positive Control (10% DMSO) Treatment->Control_Pos Control_Neg Negative Control (Media Only) Treatment->Control_Neg Incubate_Treat Incubate 24h / 48h Treatment->Incubate_Treat Readout Add CCK-8 Reagent Read Absorbance @ 450nm Incubate_Treat->Readout

Figure 2: Workflow for validating excipient safety in cell culture systems.

Detailed Protocol:

  • Seeding: Seed CHO-K1 cells at

    
     cells/well in a 96-well plate containing DMEM-F12 + 10% FBS. Incubate overnight.
    
  • Preparation of Media: Dilute the sterile this compound stock (pH 7.4) into fresh culture media to create a concentration gradient: 0, 10, 25, 50, 100, 150 mM.

    • Osmolality Check: High concentrations (100mM+) will significantly increase osmolality. If testing >50mM, you must adjust the basal media tonicity (use low-salt media) or include an osmolality control (e.g., mannitol) to differentiate chemical toxicity from osmotic stress.

  • Treatment: Aspirate old media and apply 100 µL of treatment media.

  • Incubation: Incubate for 24 hours at 37°C.

  • Readout: Add 10 µL CCK-8 reagent. Incubate 2 hours. Read OD at 450 nm.

  • Calculation:

    
    
    

Acceptance Criteria: For an excipient, cell viability must remain >90% at the effective viscosity-reducing concentration.

Data Interpretation & Troubleshooting

Table 1: Expected Results for this compound Applications

ParameterConcentration RangeExpected OutcomeMechanism
Viscosity (mAb) 50 - 150 mM30–60% reduction in viscosityDisruption of hydrophobic patches
Cell Viability 0 - 50 mM>95% ViabilitySafe physiological range
Cell Viability 100 - 200 mM80–90% Viability (Osmotic effect)Hypertonicity may induce shrinkage
Transfection 10 - 25 mMIncreased uptake of cargoProton sponge + Cationic entry

Troubleshooting Guide:

  • Precipitation in Stock: If the peptide precipitates upon pH adjustment, ensure you are not using a phosphate buffer. Use Acetate or Histidine buffer systems.

  • Cell Detachment: At >100 mM, the high ionic strength may interfere with integrin binding. Use Poly-L-Lysine coated plates for high-concentration assays.

References

  • Inoue, T., et al. (2014). "Specific decrease in solution viscosity of antibodies by arginine hydrochloride."[2][3][4] Molecular Pharmaceutics, 11(6), 1889-1896.

  • Meloni, B. P., et al. (2014).[5] "Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action." Frontiers in Neurology, 5, 108.

  • Dear, B. J., et al. (2019). "The role of protein–protein and protein–excipient interactions in the viscosity of highly concentrated monoclonal antibody solutions." Journal of Pharmaceutical Sciences, 108(1), 169-180.

  • Verbaanderd, C., et al. (2017). "Repurposing Drugs in Oncology (ReDO)—Chloroquine and hydroxychloroquine as anti-cancer agents." (Context: Lysosomotropic/Proton sponge mechanisms similar to His-rich peptides). Ecancermedicalscience, 11, 781.

Sources

Application Note: Protocol for Dissolving and Handling H-His-Arg-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This document defines the standard operating procedure (SOP) for the solubilization, handling, and storage of the dipeptide H-His-Arg-OH (Histidyl-Arginine). Due to the presence of the basic guanidino group (Arginine) and the imidazole ring (Histidine), this compound exhibits unique physicochemical properties—specifically high hygroscopicity and pH-dependent solubility—that require strict adherence to this protocol to prevent degradation, aggregation, or concentration errors.

Physicochemical Profile

Understanding the molecular behavior of this compound is the prerequisite for successful handling. This dipeptide is highly basic and polar .[1]

PropertyValue / CharacteristicImplication for Protocol
Sequence Histidine (N-term) - Arginine (C-term)Susceptible to oxidation (His) and moisture absorption (Arg).[1][2]
Molecular Weight ~311.34 g/mol (Free Base)Note:[1] Commercial forms are often salts (HCl or Acetate).[1] Check the vial label for the exact Gross MW.[1]
Isoelectric Point (pI) ~10.0 - 11.0Positively charged at physiological pH (7.4).[1]
Solubility High in Water; Acidic buffersDo NOT use basic buffers (e.g., Tris, Carbonate) for initial solubilization as this approaches the pI, reducing solubility.[1]
Hygroscopicity High (due to Arginine)Rapidly absorbs atmospheric water, altering effective mass.[1]
Oxidation Potential Moderate (Imidazole ring)Avoid vigorous vortexing which introduces excess oxygen.[1]

Pre-Solubilization Checklist

Objective: Eliminate environmental variables that compromise peptide integrity before the bottle is even opened.

  • Thermal Equilibration: Remove the lyophilized peptide vial from the freezer (-20°C or -80°C) and place it in a desiccator at room temperature for at least 60 minutes .

    • Mechanism:[1][3] Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic peptide, leading to hydrolysis and weighing errors.

  • Labware Preparation: Use Polypropylene (PP) or LoBind tubes.[1]

    • Reasoning: Basic peptides (positively charged) can adsorb to the negatively charged silanol groups in glass surfaces.[1]

  • Solvent Preparation:

    • Primary Solvent: Sterile, nuclease-free water (degassed).[1]

    • Backup Solvent: 0.1 M Acetic Acid (for stubborn solubility).

    • Degassing: Sonicate water for 10 minutes to remove dissolved oxygen, protecting the Histidine moiety.[1]

Step-by-Step Dissolution Protocol

Phase A: Gravimetric Analysis (Weighing)

Do not rely on the vendor's label weight (e.g., "1 mg").[1] Peptide synthesis yields vary, and salts/counter-ions contribute to mass.

  • Gross Weighing: Weigh the entire unopened vial containing the peptide.

  • Reconstitution: Add the calculated volume of solvent directly to the vial (if volume permits) or transfer peptide rapidly.

  • Tare Weighing: After using the peptide, wash the vial with solvent, dry it completely, and weigh the empty vial and cap.

  • Calculation:

    
    .[1]
    
Phase B: Solubilization Workflow

The following logic gate ensures optimal solubility while minimizing chemical stress.

solubilization_protocol Start Start: Lyophilized this compound Solvent1 Add Sterile Degassed Water (Target Conc: 1-5 mg/mL) Start->Solvent1 Check1 Visual Inspection: Clear Solution? Solvent1->Check1 Success Proceed to Filtration & QC Check1->Success Yes AcidStep Add 0.1 M Acetic Acid (Dropwise to pH ~4-5) Check1->AcidStep No (Cloudy/Particulate) Sonication Mild Sonication (30 sec, water bath) AcidStep->Sonication Check2 Visual Inspection: Clear Solution? Sonication->Check2 Check2->Success Yes Organic Add 10% Acetonitrile (Last Resort) Check2->Organic No

Caption: Decision tree for solubilizing basic dipeptides. Acidification protonates the side chains, forcing repulsion and dissolution.

Phase C: Filtration and Aliquoting[1]
  • Syringe Filter: Use a 0.22 µm PVDF or PES membrane.[1]

    • Avoid: Nylon (high affinity for proteins) or Cellulose Nitrate.[1]

  • Pre-wetting: Pass 0.5 mL of pure solvent through the filter first to saturate any binding sites, then discard.[1]

  • Filtration: Push the peptide solution through gently.[1]

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 20 µL, 50 µL) to avoid freeze-thaw cycles.

Quality Control (QC) & Validation

Before using the peptide in sensitive assays, validate the stock solution.[1]

  • Concentration Verification (A205/A214 Method):

    • Since this compound lacks Tryptophan or Tyrosine, it does not absorb at 280 nm.[1]

    • Measure Absorbance at 205 nm (peptide bond).[1]

    • Formula:

      
       (Empirical estimation for small peptides).[1]
      
    • Better approach: Amino Acid Analysis (AAA) is the gold standard if precise stoichiometry is required.[1]

  • pH Check:

    • Spot 2 µL onto a pH strip.[1] Ensure pH is near neutral (6.0–7.[1]5) for biological use.[1] If too acidic from Phase B, neutralize with dilute NaOH only immediately before the experiment, not for storage.

Storage and Stability Logic

The stability of this compound depends heavily on its physical state (Lyophilized vs. Solution).[1]

storage_stability Lyophilized Lyophilized Powder -20°C or -80°C Desiccated Stable: 1-2 Years StockSol StockSol Lyophilized->StockSol Reconstitution StockSol->StockSol Aliquoted (Single Use) WorkingSol WorkingSol StockSol->WorkingSol Dilution

Caption: Stability hierarchy. Dilute working solutions degrade rapidly due to surface adsorption and oxidation.

Critical Storage Rules:

  • Arg-Sensitivity: Arginine residues can undergo deamidation or racemization if stored at high pH (>8.0).[1] Keep stock solutions slightly acidic (pH 5-6) for maximum shelf life.

  • Inert Gas: Ideally, overlay aliquots with Argon or Nitrogen gas before capping to prevent Histidine oxidation.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
"Gel" formation High concentration aggregation (common with Arg).[1]Dilute the solution. Add chaotropic agent (e.g., Urea) only if compatible with downstream assay.[1]
Yellow discoloration Oxidation of Histidine or contamination.[1]Discard immediately. Check water purity and degassing steps.
Lower than expected yield Peptide stuck to glass walls.[1]Switch to LoBind polypropylene tubes.[1] Wash glass vial with solvent to recover residual peptide.[1]
Precipitation on thawing Salt shock or pH shift.[1]Vortex gently.[1] Warm to 25°C. If persistent, sonicate for 10 seconds.

References

  • PubChem. (n.d.).[1] Arginine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Quantitative Analysis of H-His-Arg-OH in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the quantitative analysis of the dipeptide H-His-Arg-OH (Histidyl-Arginine) in biological matrices, such as human plasma or serum. The methodology is centered around a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay. This application note details the scientific rationale behind the chosen analytical techniques, provides step-by-step protocols for sample preparation and analysis, and outlines the necessary steps for method validation in accordance with international guidelines. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and biomedical research who require a reliable method for the quantification of this and similar small peptides.

Introduction: The Scientific Imperative for Quantifying this compound

The dipeptide this compound, composed of L-histidine and L-arginine, represents a class of small endogenous peptides whose roles in physiology and pathology are of increasing interest. Both constituent amino acids are pivotal in numerous biological processes. Arginine is a critical substrate for nitric oxide synthase (NOS), and thus plays a central role in vasodilation, immune response, and neurotransmission[1]. Histidine is a precursor to histamine and has important functions in inflammatory responses and as a metal ion chelator[2]. Dipeptides can exhibit biological activities distinct from their constituent amino acids and may act as signaling molecules or intermediates in metabolic pathways. For instance, certain histidine-containing dipeptides are known to possess antioxidant and anti-inflammatory properties[3]. Given the biological importance of its components, quantifying this compound in biological fluids is essential for understanding its pharmacokinetics, potential biomarker utility, and its role in various physiological and disease states.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and wide dynamic range[4][5]. This application note will describe a complete workflow for the accurate and precise measurement of this compound, from sample collection to data analysis.

The Analytical Strategy: A Scientifically Grounded Approach

The quantification of a small, polar dipeptide like this compound from a complex biological matrix like plasma presents several analytical challenges, including low endogenous concentrations, potential for ion suppression, and the need for efficient separation from a multitude of other components. Our strategy is designed to address these challenges systematically.

Sample Preparation: Isolating the Analyte

The primary goal of sample preparation is to remove proteins and other interfering substances that can compromise the analytical column and ion source, while ensuring high and reproducible recovery of the analyte. For small peptides, protein precipitation is a simple, rapid, and effective method[6]. We utilize acetonitrile for this purpose, as it efficiently denatures and precipitates plasma proteins, while this compound remains in the supernatant.

The causality behind this choice lies in the significant difference in solubility between large proteins and the small, polar dipeptide in a high organic solvent environment. The addition of a stable isotope-labeled internal standard (SIL-IS) prior to precipitation is a cornerstone of this protocol. The SIL-IS, being chemically identical to the analyte but with a different mass, co-elutes chromatographically and experiences similar matrix effects and extraction recovery variations. This allows for accurate correction of any analyte loss during sample processing and variations in MS ionization, ensuring the trustworthiness of the quantitative data[7].

Chromatographic Separation: Achieving Specificity

Given the hydrophilic nature of this compound, a reversed-phase liquid chromatography (RPLC) method is employed. A C18 stationary phase is a robust choice for retaining and separating small polar molecules when using an appropriate mobile phase. The use of formic acid as a mobile phase additive serves a dual purpose: it aids in the protonation of the analyte, which is beneficial for positive mode electrospray ionization (ESI), and it improves the peak shape of basic compounds like this compound. A gradient elution, starting with a high aqueous phase and gradually increasing the organic phase (acetonitrile), allows for the effective elution of the analyte while separating it from other sample components.

Mass Spectrometric Detection: Ensuring Sensitivity and Selectivity

Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. In MRM, the first quadrupole (Q1) is set to select the protonated molecular ion of this compound (the precursor ion). This ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to detect a specific, stable fragment ion (the product ion). This two-stage mass filtering significantly reduces chemical noise and allows for quantification even at very low concentrations. The selection of specific precursor-to-product ion "transitions" for both the analyte and the internal standard is critical for the method's specificity.

Detailed Protocols and Methodologies

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Stable Isotope-Labeled (SIL) Internal Standard (e.g., L-Arginine-¹³C₆,¹⁵N₄ hydrochloride, as a proxy if labeled this compound is unavailable)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (with K₂EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Thaw Plasma Sample p2 Spike with Internal Standard p1->p2 p3 Add Acetonitrile (Protein Precipitation) p2->p3 p4 Vortex and Centrifuge p3->p4 p5 Collect Supernatant p4->p5 p6 Transfer to Autosampler Vial p5->p6 a1 Inject Sample p6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 MRM Detection (Q1/Q3 Transitions) a3->a4 d1 Peak Integration a4->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Workflow for this compound quantification.

Protocol 1: Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the SIL-IS in ultrapure water to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 acetonitrile/water to prepare working solutions for spiking into the plasma to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the SIL-IS primary stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a series of calibration standards (e.g., 1, 2, 5, 10, 20, 50, 100 ng/mL) and at least three levels of QCs (low, medium, and high).

Protocol 2: Plasma Sample Extraction
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of plasma into the corresponding tube.

  • Add 10 µL of the 100 ng/mL SIL-IS working solution to each tube (except for blank matrix samples used to assess interference).

  • Vortex briefly (5 seconds).

  • Add 150 µL of ice-cold acetonitrile to each tube to precipitate the proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table 2

Table 2: LC Gradient Program

Time (min)% Mobile Phase B
0.02
0.52
3.040
3.195
4.095
4.12
5.02

Table 3: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 4

Table 4: Predicted MRM Transitions for this compound and SIL-IS

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
This compound312.2156.1 (Arginine immonium ion)100Optimize
This compound312.2110.1 (Histidine immonium ion)100Optimize
L-Arginine-¹³C₆,¹⁵N₄ IS185.178.1100Optimize

Note: Collision energies must be optimized for the specific mass spectrometer being used to achieve the best signal intensity.

Bioanalytical Method Validation: A Self-Validating System

A full validation of the bioanalytical method must be performed to ensure its reliability for its intended purpose, in accordance with guidelines from regulatory bodies such as the FDA and EMA.

Validation Parameters and Acceptance Criteria

The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Accuracy and Precision: The closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision). These should be assessed within a single run (intra-day) and between different runs (inter-day).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within ±20% of the nominal value and a coefficient of variation (CV) ≤20%).

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Table 5: Typical Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Factor CV ≤ 15%
Stability Within ±15% of nominal concentration
Method Validation Workflow

G cluster_validation Bioanalytical Method Validation v1 Selectivity & Specificity v2 Calibration Curve & LLOQ v1->v2 v3 Accuracy & Precision (Intra- & Inter-day) v2->v3 v4 Recovery & Matrix Effect v3->v4 v5 Stability (Freeze-Thaw, Benchtop, Long-term) v4->v5 v6 Validated Method v5->v6

Sources

Application Notes and Protocols for the Efficient Coupling of Fmoc-His(Trt)-OH and Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Histidine and Arginine Incorporation

In the intricate world of solid-phase peptide synthesis (SPPS), the incorporation of certain amino acids presents unique challenges that demand careful consideration and optimized protocols to ensure high purity and yield of the final peptide.[1] Among these, Histidine (His) and Arginine (Arg) are notorious for their reactive side chains, which can lead to undesirable side reactions, incomplete coupling, and, in the case of Histidine, a significant risk of racemization.[2][3] This guide provides a detailed examination of the coupling strategies for Fmoc-His(Trt)-OH and Fmoc-Arg(Pbf)-OH, two of the most widely utilized derivatives designed to mitigate these issues in Fmoc-based SPPS. We will delve into the causality behind the experimental choices, provide field-proven protocols, and offer insights into troubleshooting common hurdles, thereby equipping researchers, scientists, and drug development professionals with the knowledge to confidently incorporate these critical amino acids into their peptide sequences.

The Rationale for Side-Chain Protection: A Tale of Two Amino Acids

The fundamental principle of successful peptide synthesis lies in the precise control of bond formation. This necessitates the use of protecting groups to temporarily mask reactive functionalities on the amino acid side chains, preventing them from participating in unwanted reactions.[4]

Fmoc-His(Trt)-OH: Taming the Imidazole Ring and Suppressing Racemization

The imidazole side chain of Histidine is a double-edged sword. Its nucleophilic nature can lead to side reactions such as N-acylation during the coupling step.[4][5] More critically, the imidazole moiety can catalyze the racemization of the activated Histidine residue, leading to the incorporation of the D-enantiomer and compromising the biological activity of the final peptide.[2][3][6]

The Trityl (Trt) group, a bulky alkyl-type protecting group, is employed to shield the imidazole ring, primarily at the N(τ)-position.[5][7] This steric hindrance effectively prevents side-chain acylation. While the Trt group offers some mitigation against racemization, this side reaction remains a significant concern, particularly with prolonged pre-activation times or the use of strong bases.[2][6] The choice of coupling reagents and conditions is therefore paramount for maintaining the stereochemical integrity of Histidine.

Fmoc-Arg(Pbf)-OH: Shielding the Highly Basic Guanidinium Group

The guanidinium group of Arginine is highly basic and nucleophilic, necessitating robust protection to prevent it from interfering with the peptide bond formation. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a state-of-the-art protecting group for this purpose in Fmoc chemistry.[8][9]

The Pbf group offers several advantages over older sulfonyl-based protectors like Pmc and Mtr. Its key feature is its enhanced acid lability, allowing for its clean and rapid removal under standard trifluoroacetic acid (TFA) cleavage conditions.[8] This minimizes the exposure of the peptide to harsh acidic environments, thereby reducing the formation of acid-catalyzed byproducts.[8] Furthermore, the use of the Pbf group has been shown to reduce the alkylation of sensitive residues like Tryptophan during the final deprotection step.[4][10]

Experimental Protocols: A Step-by-Step Guide to Successful Coupling

The following protocols are designed to provide a robust framework for the efficient coupling of Fmoc-His(Trt)-OH and Fmoc-Arg(Pbf)-OH. It is essential to work in an inert atmosphere (e.g., nitrogen or argon) and use high-purity, peptide synthesis-grade reagents and solvents.

General Workflow for Fmoc-SPPS

The coupling of both Fmoc-His(Trt)-OH and Fmoc-Arg(Pbf)-OH follows the general cycle of Fmoc-based SPPS, which consists of two main steps: Fmoc deprotection and amino acid coupling.[11]

SPPS_Workflow Resin Resin-Bound Peptide (with N-terminal Fmoc) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing Steps (DMF) Deprotection->Washing1 Free_Amine Resin-Bound Peptide (with free N-terminal amine) Washing1->Free_Amine Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Free_Amine->Coupling Washing2 Washing Steps (DMF) Coupling->Washing2 Next_Cycle Ready for Next Cycle Washing2->Next_Cycle

Caption: General workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.

Protocol 1: Coupling of Fmoc-His(Trt)-OH with Minimal Racemization

The primary goal during the coupling of Fmoc-His(Trt)-OH is to achieve high coupling efficiency while minimizing racemization. This protocol prioritizes conditions known to suppress this side reaction.

Reagents and Materials:

  • Fmoc-His(Trt)-OH

  • Solid-phase synthesis resin with a free N-terminal amine

  • Coupling Reagent: 3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or Diisopropylcarbodiimide (DIC)

  • Additive (for DIC): Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Base (for DEPBT): N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Kaiser test or other ninhydrin-based test kit for monitoring coupling completion

Step-by-Step Procedure:

  • Resin Preparation: Ensure the resin has been subjected to Fmoc deprotection and thoroughly washed with DMF to expose the free N-terminal amine.

  • Amino Acid Activation (Choose one method):

    • Method A (Recommended for minimizing racemization): In-situ activation with DIC/HOBt.

      • In a separate vessel, dissolve Fmoc-His(Trt)-OH (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.

      • Add this solution to the resin-containing reaction vessel.

      • Add DIC (3-5 equivalents) to the vessel and begin agitation immediately.

    • Method B: Activation with DEPBT.

      • In a separate vessel, dissolve Fmoc-His(Trt)-OH (3-5 equivalents) and DEPBT (3-5 equivalents) in DMF.

      • Add DIPEA (6-10 equivalents) to the solution and mix for 1-2 minutes.

      • Immediately add the activated amino acid solution to the resin.

  • Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For challenging sequences, the reaction time can be extended.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or perform a double coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and IPA (2-3 times) to remove excess reagents and byproducts.

Causality of Choices:

  • DEPBT and DIC/HOBt are preferred as they mediate amide bond formation with a notable resistance to racemization, especially for sensitive amino acids like Histidine.[12]

  • In-situ activation with DIC/HOBt is particularly effective as it minimizes the pre-activation time, which is a critical factor in preventing Histidine racemization.[2][6]

Protocol 2: Efficient Coupling of Fmoc-Arg(Pbf)-OH

The coupling of Fmoc-Arg(Pbf)-OH can be challenging due to the steric bulk of the Pbf group. This protocol employs a highly efficient coupling reagent to overcome this hindrance.

Reagents and Materials:

  • Fmoc-Arg(Pbf)-OH

  • Solid-phase synthesis resin with a free N-terminal amine

  • Coupling Reagent: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Kaiser test or other ninhydrin-based test kit

Step-by-Step Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1 to prepare the resin with a free N-terminal amine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3-5 equivalents) and HATU (or PyBOP) (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature. Due to potential steric hindrance, a longer coupling time of 2-4 hours may be necessary.

  • Monitoring the Coupling: Use the Kaiser test to monitor the reaction progress. A double coupling may be required for particularly difficult sequences.

  • Washing: After complete coupling, wash the resin as described in Protocol 1.

Causality of Choices:

  • HATU and PyBOP are highly efficient aminium/uronium-based coupling reagents that are well-suited for coupling sterically hindered amino acids like Fmoc-Arg(Pbf)-OH.[9]

  • Pre-activation for a short period can enhance the coupling efficiency, but should be minimized to reduce the risk of side reactions.

  • Collidine , a weaker base than DIPEA, can be used to minimize the risk of racemization, although this is less of a concern for Arginine compared to Histidine.[12]

Coupling_Workflow Start Resin with Free Amine Prepare_AA Prepare Solution: Fmoc-AA-OH, Activator, Base in DMF Add_to_Resin Add Activated AA to Resin Start->Add_to_Resin Prepare_AA->Add_to_Resin Agitate Agitate at RT (1-4 hours) Add_to_Resin->Agitate Monitor Monitor with Kaiser Test Agitate->Monitor Wash Wash Resin (DMF, DCM, IPA) Monitor->Wash Negative Recouple Incomplete: Double Couple Monitor->Recouple Positive End Coupling Complete Wash->End Recouple->Agitate

Caption: Detailed workflow for the amino acid coupling step in SPPS.

Data Presentation: Key Parameters for Coupling

ParameterFmoc-His(Trt)-OHFmoc-Arg(Pbf)-OHRationale
Equivalents of AA 3-53-5Ensures a sufficient excess to drive the reaction to completion.
Equivalents of Activator 3-53-5Stoichiometric with the amino acid for efficient activation.
Equivalents of Base 6-10 (for DEPBT)6-10Neutralizes the protonated amine and facilitates the reaction. An excess is used to maintain basicity.
Recommended Activators DEPBT, DIC/HOBt, DIC/OxymaPure®HATU, HCTU, PyBOPBalances high coupling efficiency with minimal side reactions specific to each amino acid.
Typical Coupling Time 1-2 hours2-4 hoursFmoc-Arg(Pbf)-OH may require longer due to steric hindrance.
Primary Concern RacemizationSteric Hindrance / Incomplete CouplingDictates the choice of coupling reagents and reaction conditions.

Troubleshooting Common Issues

  • Incomplete Coupling (Positive Kaiser Test):

    • Cause: Steric hindrance, peptide aggregation, or insufficient reaction time.

    • Solution: Extend the coupling time, perform a second coupling with fresh reagents, or switch to a more potent coupling reagent (e.g., HATU for Fmoc-Arg(Pbf)-OH). For aggregation-prone sequences, consider using a different solvent system or microwave-assisted synthesis.[3]

  • Racemization of Histidine:

    • Cause: Prolonged pre-activation, use of strong bases, or high temperatures.

    • Solution: Use in-situ activation methods (e.g., DIC/HOBt), employ a weaker base like collidine, and maintain ambient temperature.[2][12] Consider using a different Histidine derivative with enhanced racemization suppression if the problem persists.

  • δ-Lactam Formation with Arginine:

    • Cause: An intramolecular side reaction that can occur with Arginine derivatives.

    • Solution: While the Pbf group is designed to minimize this, ensuring efficient and rapid coupling can help. The electron-withdrawing nature of the Pbf group reduces the nucleophilicity of the side chain, thereby suppressing this side reaction compared to other protecting groups.[13]

Final Deprotection: Cleavage of Trt and Pbf Groups

Both the Trt and Pbf protecting groups are designed to be cleaved simultaneously with the cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA). A standard cleavage cocktail includes scavengers to capture the reactive carbocations generated during the deprotection process.

  • Typical Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% Water.

  • Function of Scavengers: TIPS is particularly important for scavenging the trityl cations released from Fmoc-His(Trt)-OH and preventing the re-attachment to other nucleophilic residues in the peptide, such as Tryptophan.[11]

Conclusion

The successful incorporation of Fmoc-His(Trt)-OH and Fmoc-Arg(Pbf)-OH into synthetic peptides is a testament to the power of strategic protecting group chemistry. By understanding the underlying chemical principles and potential pitfalls associated with these challenging amino acids, researchers can select the optimal reagents and conditions to achieve high-yield, high-purity synthesis. The protocols and insights provided in this guide serve as a comprehensive resource for navigating the complexities of peptide synthesis and advancing the frontiers of drug discovery and biochemical research.

References

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. [Link]

  • Fmoc-Arg(Pbf)-OH [154445-77-9]. Aapptec Peptides. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health (NIH). [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Source Not Available].
  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Source Not Available].
  • Why does Arginine for SPPS only need one protecting group on the guanidine? Reddit. [Link]

  • Coupling step during synthesis of peptides containing Histidine residue? ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • 1,2-Dimethylindole-3-sulfonyl (MIS), the Most Acid- Labile Sulfonyl-Protecting Group for the Side Chain of Arginine. [Source Not Available].
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. [Source Not Available].
  • Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Source Not Available].

Sources

Application Note: Mechanistic Profiling of Cationic Peptide Transport using H-His-Arg-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

H-His-Arg-OH (Histidyl-Arginine) is a cationic dipeptide that serves as a critical probe for characterizing the substrate specificity and proton-coupling mechanics of the solute carrier (SLC) transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) . Unlike neutral dipeptides (e.g., Gly-Sar), this compound possesses a dynamic charge profile driven by the imidazole side chain of Histidine (


) and the guanidinium group of Arginine (

).

This application note details the utility of this compound in elucidating the pH-dependent transport kinetics of cationic substrates. It provides a validated protocol for competitive inhibition assays in Caco-2 cells, designed to distinguish between the low-affinity/high-capacity transport of PEPT1 and the high-affinity/low-capacity transport of PEPT2.

Key Applications
  • Transporter Subtyping: Differentiating PEPT1 vs. PEPT2 activity based on affinity (

    
    ) shifts at varying pH levels.
    
  • Drug Design: Modeling the bioavailability of cationic peptidomimetics and prodrugs (e.g., valacyclovir models).

  • Mechanistic Studies: Investigating the electrogenic coupling of proton/peptide symport when the substrate itself carries a positive charge.

Scientific Mechanism: The "Charge-Shift" Probe

The transport of dipeptides by PEPT1 and PEPT2 is energized by an inward-directed proton (


) gradient. The stoichiometry is typically 1:1 (peptide:proton) for neutral substrates. However, cationic peptides like this compound introduce a "charge burden" that alters this coupling.
Physicochemical Properties[1][2][3]
  • Sequence: Histidine - Arginine[1][2]

  • N-Terminus: Free Amine (

    
    )
    
  • C-Terminus: Free Carboxyl (

    
    )
    
  • Side Chains: His (

    
    ), Arg (
    
    
    
    )
The pH-Dependent Switch

At the standard intestinal uptake pH of 6.0 :

  • The Histidine imidazole is largely protonated (+1).[3]

  • The Arginine guanidinium is protonated (+1).[3]

  • Net Charge: Approximately +2 (including N-term/C-term).

At the physiological blood/cytosolic pH of 7.4 :

  • The Histidine imidazole deprotonates (Neutral).

  • Net Charge: Reduces to +1.

This specific property allows researchers to modulate the effective substrate concentration of the cationic species simply by adjusting the buffer pH, making this compound a tunable tool for probing the transporter's active site electrostatics.

TransportMechanism Lumen Extracellular (Apical pH 6.0) PEPT1 PEPT1 Transporter (SLC15A1) Lumen->PEPT1 Binding (Low Affinity) Cytosol Intracellular (Cytosol pH 7.4) Substrate_Out H-His(+)-Arg(+)-OH (Net Charge: +2) Substrate_Out->PEPT1 Substrate_In H-His(0)-Arg(+)-OH (Net Charge: +1) PEPT1->Cytosol Translocation PEPT1->Substrate_In Release & Deprotonation Protons H+ Gradient Protons->PEPT1 Driving Force

Figure 1: Mechanism of this compound transport via PEPT1. The substrate's charge state changes upon entering the neutral cytosolic environment, preventing back-transport.

Experimental Protocol: Kinetic Characterization in Caco-2 Cells

Objective: Determine the affinity constant (


) of this compound for the intestinal transporter PEPT1 using a competitive inhibition assay against the radiolabeled standard 

.
Materials Required[1][3][6][7][8][9][10][11][12]
  • Cell Line: Caco-2 cells (Passage 30–50), differentiated for 21 days on Transwell® inserts.

  • Test Compound: this compound (Purity >98%).

  • Reference Substrate:

    
     (Glycyl-sarcosine).
    
  • Uptake Buffer (pH 6.0): 25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM Glucose.

  • Wash Buffer (pH 7.4): PBS containing 0.1 mM unlabeled Gly-Sar (to remove surface-bound tracer).

  • Lysis Buffer: 0.1 N NaOH / 1% SDS.

Protocol Steps
Step 1: Preparation of Monolayers
  • Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Values should exceed 300 Ω·cm² .

  • Aspirate culture media and wash cells twice with warm (37°C) Uptake Buffer .

  • Incubate cells in Uptake Buffer for 10 minutes to deplete intracellular amino acid pools.

Step 2: Competitive Uptake Assay

Design: Create a concentration curve of this compound (0.1 mM to 20 mM) while keeping


 constant (e.g., 10 µM).
  • Prepare Dosing Solutions:

    • Control: Uptake Buffer + 10 µM

      
      .
      
    • Test Samples: Uptake Buffer + 10 µM

      
       + this compound (0.1, 0.5, 1, 5, 10, 20 mM).
      
    • Non-Specific Control: Uptake Buffer + 10 µM

      
       + 20 mM unlabeled Gly-Sar (excess).
      
  • Add 250 µL of Dosing Solution to the apical compartment.

  • Incubate at 37°C for 10 minutes (linear uptake phase).

Step 3: Termination and Lysis
  • Rapidly aspirate the dosing solution.

  • Wash 3x with ice-cold Wash Buffer (stop transport immediately).

  • Add 200 µL Lysis Buffer to each well. Incubate for 30 minutes at room temperature.

  • Transfer lysate to scintillation vials and add 4 mL scintillation cocktail.

  • Measure radioactivity (DPM) using a liquid scintillation counter.

Data Analysis

Calculate the


 (Inhibition Constant) using the Cheng-Prusoff equation:


  • 
    :  Derived from the inhibition curve of this compound.
    
  • 
    :  Concentration of 
    
    
    
    (10 µM).
  • 
    :  Michaelis constant of Gly-Sar for PEPT1 (typically ~1.0 mM).
    

Expected Results & Interpretation

The following table summarizes typical kinetic parameters for cationic dipeptides compared to neutral standards.

ParameterNeutral Standard (Gly-Sar)Cationic Probe (this compound)Interpretation
PEPT1 Affinity (

)
0.8 – 1.2 mM2.0 – 5.0 mM Lower affinity due to charge repulsion at the binding pocket.
PEPT2 Affinity (

)
50 – 100 µM10 – 50 µM Higher affinity; PEPT2 prefers cationic substrates.
pH Sensitivity LowHigh Transport efficiency drops significantly at pH > 6.5 as His deprotonates.
Troubleshooting
  • Low Inhibition: If this compound fails to inhibit Gly-Sar uptake, check the pH of the dosing solution. The addition of high concentrations of histidine-peptides can buffer the solution; ensure final pH is readjusted to 6.0.

  • Stability: this compound is susceptible to cytosolic peptidases. For trans-stimulation assays (efflux), use peptidase inhibitors (e.g., bestatin) or perform experiments at 4°C for binding-only studies.

Workflow Visualization

AssayWorkflow Start Start: Caco-2 Monolayer (21 Days Post-Seeding) Wash Wash & Equilibrate (pH 6.0 Buffer, 37°C) Start->Wash Dose Add Dosing Solution (14C-Gly-Sar + this compound) Wash->Dose Incubate Incubate 10 min (Linear Phase) Dose->Incubate Stop Terminate Transport (Ice-Cold PBS Wash) Incubate->Stop Lyse Cell Lysis & Scintillation Counting Stop->Lyse Analyze Calculate Ki via Cheng-Prusoff Equation Lyse->Analyze

Figure 2: Step-by-step workflow for the Competitive Inhibition Assay.

References

  • Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport. Source: NIH / PubMed Central Link:[Link]

  • Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor. Source: Nature Communications / NIH Link:[Link]

  • Direct assessment of dipeptide/H+ symport in intact human intestinal (Caco-2) epithelium. Source: Biochemical and Biophysical Research Communications Link:[Link]

  • Structural Requirements for Determining the Substrate Affinity of Peptide Transporters PEPT1 and PEPT2. Source: PubMed Link:[4][5][Link]

  • Amino acid properties and pKa values (Histidine/Arginine). Source: Wikipedia (General Reference) Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of H-His-Arg-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of the dipeptide H-His-Arg-OH. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your synthetic strategy effectively. The synthesis of peptides containing Histidine and Arginine is notoriously challenging due to the unique reactivity of their respective side chains. This guide offers a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group strategy for the His and Arg side chains in this synthesis?

A: The choice of side-chain protection is critical for a successful synthesis and is dictated by the need for orthogonality with the Nα-Fmoc group.

  • For Arginine (Arg): The guanidinium side chain is highly basic (pKa ~12.5) and requires a robust, acid-labile protecting group. The most widely used and recommended group is Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) .[1] It offers good stability during synthesis but is readily cleaved by standard trifluoroacetic acid (TFA) cocktails.[2] While other groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) exist, Pbf is generally more labile and can lead to higher purity crude products under milder cleavage conditions.[3]

  • For Histidine (His): The imidazole side chain of Histidine presents two primary challenges: it can be acylated during coupling, and more critically, it can catalyze the racemization of the activated amino acid.[3] Therefore, side-chain protection is highly recommended. The Trityl (Trt) group is an excellent choice as it effectively masks the imidazole ring, preventing both side reactions, and is cleaved under the same TFA conditions used for the Arg(Pbf) group and resin cleavage.[4]

Q2: Which coupling reagent is most effective for forming the His-Arg peptide bond?

A: The coupling of Fmoc-His(Trt)-OH to a resin-bound Arginine is a sterically demanding step. Standard carbodiimides like DIC alone are often insufficient. The use of aminium/uronium or phosphonium salt-based reagents is strongly advised.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most efficient coupling reagents available. Its activation proceeds through the formation of a highly reactive OAt-ester, which is less prone to racemization and highly effective for hindered couplings.

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is another robust and widely used reagent suitable for this coupling.[5]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation, Oxyma-based reagent that offers high efficiency and is considered a safer alternative to benzotriazole-based reagents like HBTU.[6]

The choice often comes down to laboratory availability and cost, but for a challenging coupling like His-Arg, a high-efficiency reagent like HATU is a trustworthy investment.

Q3: Can I perform this synthesis without side-chain protection on His and Arg to improve atom economy?

A: While strategies for "minimal-protection" are an area of active research to improve the sustainability of peptide synthesis, they are advanced techniques that require careful optimization. For routine synthesis of this compound, it is not recommended.[7][8]

  • Unprotected Arginine: Can lead to side reactions and cyclization, particularly the formation of a δ-lactam, which inactivates the amino acid.[9]

  • Unprotected Histidine: The unprotected imidazole ring can abstract a proton from the α-carbon of the activated amino acid, leading to significant racemization.[3][10] It can also be acylated, reducing coupling efficiency.[3]

For predictable results and higher purity, the use of side-chain protection as described in Q1 is the most reliable approach.

Troubleshooting Guide

Problem: Low or Incomplete Coupling of Fmoc-His(Trt)-OH

Q: I've performed the coupling of Fmoc-His(Trt)-OH onto my Arg(Pbf)-resin, but a post-coupling colorimetric test (e.g., Kaiser test) indicates a significant number of free amines remain. What went wrong and how do I fix it?

A: This is a common issue stemming from the steric hindrance of the two residues and potential side reactions involving Arginine. Here is a systematic approach to troubleshooting:

  • Cause - Inadequate Activation/Coupling Reagent: The energy barrier for this specific amide bond formation is high.

    • Solution: Ensure you are using a high-efficiency coupling reagent like HATU or HCTU.[6] Use a sufficient excess of reagents. A standard starting point is 3-4 equivalents of the amino acid and coupling reagent relative to the resin loading. Also, include a base like DIPEA (N,N-Diisopropylethylamine) at twice the molar quantity of the amino acid.

  • Cause - Arginine δ-Lactam Formation: Prior to the Histidine coupling, the N-terminal Fmoc group on Arginine is removed. The resulting free amine can intramolecularly attack the carbonyl of the Arg residue, forming an inactive δ-lactam. This side reaction is particularly problematic and reduces the number of available sites for coupling.[9]

    • Solution - In Situ Activation: This is a critical technique to minimize lactam formation. Instead of pre-activating the Fmoc-His(Trt)-OH in solution before adding it to the resin, perform an in situ activation. Add the protected amino acid and the coupling additive (e.g., OxymaPure) to the resin first, followed by the activator (e.g., DIC). This ensures the activated His couples immediately, outcompeting the intramolecular cyclization of Arg.[9]

  • Cause - Solvent Effects: The solvent must effectively swell the resin and solvate the reagents.

    • Solution: While DMF (N,N-Dimethylformamide) is standard, some studies have shown that solvents like NBP (N-Butylpyrrolidinone) can be effective, although its higher viscosity may require elevated temperatures (e.g., 45°C) to ensure efficient penetration of the coupling cocktail into the resin.[9] For standard lab-scale synthesis, high-purity DMF is reliable.

  • Corrective Action - Double Coupling: If a monitoring test shows incomplete coupling, the most straightforward solution is to perform a second coupling. After washing away the first coupling solution, simply repeat the coupling step with a fresh cocktail of activated amino acid.

G start Low Coupling Yield Detected (e.g., Positive Kaiser Test) q1 Was a high-efficiency coupling reagent used? (e.g., HATU, HCTU) start->q1 s1 Action: Re-couple using HATU or HCTU with 3-4 eq. excess. q1->s1 No q2 Was in situ activation performed for the Arg residue? q1->q2 Yes s1->q2 s2 Root Cause: Likely δ-lactam formation. Future Synthesis: Use in situ activation. q2->s2 No q3 Is the reaction solvent high-purity and appropriate? q2->q3 Yes s2->q3 s3 Action: Ensure anhydrous, high-purity DMF. Consider alternatives like NBP if issues persist. q3->s3 No end Proceed to Nα-Fmoc Deprotection q3->end Yes s3->end G cluster_0 Cycle 1: Arginine cluster_1 Cycle 2: Histidine Coupling cluster_2 Final Steps a1 Start with Pre-loaded Fmoc-Arg(Pbf)-Wang Resin a2 Fmoc Deprotection (20% Piperidine in DMF) a1->a2 b1 Wash Resin (DMF, DCM) a2->b1 b2 Couple Fmoc-His(Trt)-OH (HATU/DIPEA in DMF) b1->b2 b3 Wash Resin (DMF, DCM) b2->b3 b4 Final Fmoc Deprotection (20% Piperidine in DMF) b3->b4 c1 Wash Resin (DMF, DCM, MeOH) b4->c1 c2 Dry Resin Under Vacuum c1->c2 c3 Cleavage & Global Deprotection (TFA Cocktail) c2->c3 c4 Precipitate & Purify Peptide c3->c4

Sources

Technical Support Center: His-Arg Dipeptide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting His-Arg (Histidine-Arginine) Dipeptide Separation by HPLC Ticket ID: #HA-DIPEP-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Polar Paradox"

Welcome to the technical support center. You are likely here because your His-Arg dipeptide is either eluting in the void volume (no retention) or appearing as a broad, tailing smear.

The Scientific Challenge: His-Arg is a "chromatographic nightmare" for standard Reversed-Phase Liquid Chromatography (RPLC) due to two factors:

  • Extreme Polarity: Both Histidine (His) and Arginine (Arg) are hydrophilic. Arginine is one of the most polar amino acids.

  • Basic Character: At standard HPLC pH (2-3), both residues are positively charged. This leads to repulsion from the positively charged protonated silanols on older silica columns, or conversely, strong ionic adsorption (tailing) if the pH rises above 4.

This guide provides a diagnostic workflow to stabilize your method, focusing on Ion-Pairing RPLC (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Diagnostic Workflow

Before modifying your buffers, use this logic tree to identify the root cause of your failure.

TroubleshootingLogic Start START: Describe Symptom Void Elutes in Void Volume (tR < 1.5 min) Start->Void Tailing Peak Tailing / Asymmetry Start->Tailing Invisible No Peaks / High Noise Start->Invisible Sol_IP Action: Switch to IP-RPLC Add 0.1% HFBA Void->Sol_IP Standard C18 used Sol_HILIC Action: Switch to HILIC (Amide/Silica Column) Void->Sol_HILIC IP fails Sol_pH Action: Lower pH to < 2.5 Suppress Silanols Tailing->Sol_pH pH > 3.0? Sol_UV Action: Check UV Wavelength Use 210-214 nm Invisible->Sol_UV Using 254/280 nm?

Figure 1: Diagnostic logic tree for His-Arg separation issues. Follow the color-coded path based on your chromatogram's primary symptom.

Technical Reference Data

Understanding the physicochemical properties of your molecule is the first step to control.

Table 1: Physicochemical Properties of His-Arg Residues

ResidueSide Chain pKaCharge at pH 2.0 (Mobile Phase)HydrophobicityInteraction Risk
Histidine (His) ~6.0+1 (Protonated)LowModerate
Arginine (Arg) ~13.8 [1]+1 (Protonated)Very LowHigh (Silanol binding)
N-Terminus ~9.0+1N/A-
C-Terminus ~2.00 (50% protonated)N/A-

Key Insight: At pH 2.0, the His-Arg dipeptide carries a net charge of roughly +3 (N-term + His + Arg). This high charge density makes it "slip" through hydrophobic C18 chains like water through a net.

Troubleshooting Modules

Module 1: The "No Retention" Issue

Symptom: The dipeptide elutes immediately (with the solvent front). Root Cause: The molecule is too hydrophilic for the stationary phase.

Solution A: Ion-Pairing RPLC (The "Hydrophobic Mask")

You must add an ion-pairing agent to the mobile phase. The agent is an anionic surfactant that binds to the cationic peptide, neutralizing the charge and adding a hydrophobic "tail" that interacts with the C18 column.

  • Standard Agent: TFA (Trifluoroacetic acid) at 0.1%.[1]

    • Pros: Volatile (MS compatible), cheap.

    • Cons: Weak pairing for very polar peptides like His-Arg.

  • Strong Agent: HFBA (Heptafluorobutyric acid) at 0.1%.[1]

    • Pros: Much stronger retention for Arginine.

    • Cons: Stronger MS signal suppression than TFA [2].

Solution B: HILIC (The "Water Layer" Approach)

If RPLC fails, switch to Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Mechanism: A water-rich layer forms on the polar stationary phase. The peptide partitions into this water layer.

  • Elution Order: Inverted. Hydrophobic impurities elute first; His-Arg elutes later.

Mechanism Peptide His-Arg (+++ Charge) Complex Neutral Complex (Retained) Peptide->Complex Electrostatic Binding C18 C18 Surface (Hydrophobic) TFA TFA Anion (- Charge + CF3 Tail) TFA->Complex Complex->C18 Hydrophobic Interaction

Figure 2: Mechanism of Ion-Pairing. The TFA anion bridges the gap between the hydrophilic peptide and the hydrophobic C18 surface.

Module 2: Peak Tailing & Asymmetry

Symptom: The peak looks like a "shark fin" (sharp front, long dragging tail). Root Cause: Secondary Silanol Interactions.

Silica-based columns have residual silanol groups (Si-OH). Above pH 3.5, these deprotonate to Si-O⁻. The positively charged Arginine (Arg⁺) binds ionically to the Si-O⁻, causing the peptide to "drag" rather than flow.

Corrective Actions:

  • Lower pH: Ensure Mobile Phase A is pH < 2.5. This keeps silanols protonated (neutral).

  • Increase Ionic Strength: Add 20-50 mM Ammonium Formate or Triethylamine Phosphate (TEAP) to compete for binding sites.

  • Column Choice: Use a "Hybrid" particle column (e.g., Waters BEH or Agilent Poroshell HPH) which is resistant to silanol activity.

Module 3: Detection Issues (The Invisible Peak)

Symptom: You inject the sample but see a flat line or massive baseline drift. Root Cause: Lack of Chromophore.

His and Arg lack the strong aromatic rings found in Tryptophan or Tyrosine. They absorb weakly in the UV range.

  • His: Absorbance max ~211 nm.

  • Arg: Absorbance max ~205 nm.

  • Peptide Bond: ~214 nm.

The Trap: If you use Acetone or high concentrations of TFA/Formic acid, the background absorbance at 214 nm may mask your peptide.

Corrective Actions:

  • Wavelength: Set UV detector to 214 nm (not 254 or 280 nm).

  • Reference: Turn off the reference wavelength (or set it to 360 nm) to avoid subtracting real signal.

  • Mobile Phase: Use "LC-MS Grade" solvents. If using TFA, ensure it is fresh (oxidized TFA absorbs UV).

The "Golden Standard" Start-Up Protocol

If you are starting from scratch, use this IP-RPLC method. It is designed to maximize retention for His-Arg.

System: HPLC or UHPLC Detection: UV @ 214 nm Column: C18 End-capped (e.g., 150 x 4.6 mm, 3-5 µm). Do not use a short 50mm column.

ParameterSetting / CompositionRationale
Mobile Phase A Water + 0.1% HFBA (or 0.1% TFA)HFBA provides the necessary hydrophobicity for Arg retention [3].[2]
Mobile Phase B Acetonitrile + 0.1% HFBA (or 0.1% TFA)Matching modifier concentration prevents baseline drift.[2]
Flow Rate 1.0 mL/minStandard flow.[2]
Gradient 0% B to 15% B over 20 minutesCritical: His-Arg is very polar. A standard 0-100% gradient will elute it in the first minute. You need a shallow, isocratic-like gradient.
Temperature 30°C - 40°CImproves mass transfer and peak shape.[2]

Step-by-Step Execution:

  • Equilibration: Flush column with 100% Mobile Phase A for at least 20 column volumes. Ion pairing reagents take longer to equilibrate than standard buffers.

  • Blank Injection: Inject water to ensure baseline stability at 214 nm.

  • Sample Prep: Dissolve His-Arg in Mobile Phase A . Do not dissolve in pure ACN or MeOH, or the peak will distort (solvent effect).

  • Run: Execute the shallow gradient (0-15% B). The dipeptide should elute between 5-12 minutes.

References

  • Fitch, C. A., et al. (2015). "Arginine: Its pKa value revisited."[3] Protein Science, 24(5), 752–761. Link

  • Biotage. (2023).[1] "How to choose an ion pairing agent to improve your peptide purification." Biotage Blog. Link

  • Creative Proteomics. (n.d.). "Reversed Phase Ion Pair Chromatography in Amino Acid Analysis." Link

  • Agilent Technologies.[4] (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Link

  • Mant, C. T., & Hodges, R. S. (2002). "HPLC Analysis and Purification of Peptides." CRC Press. Link

Sources

Technical Support Center: H-His-Arg-OH Solubility & Handling

[1][2][3]

Topic: H-His-Arg-OH (L-Histidyl-L-Arginine) Cas No: 77369-21-2 (Free base) / Varies by salt form Molecular Weight: 311.34 g/mol (Free base)[1][2][3]

Technical Snapshot & Physicochemical Profile[1][2][4]

Before troubleshooting, verify you are working within the physical limits of the molecule.[1][3] this compound is a highly polar, basic dipeptide.[1][2][3]

ParameterValueImplications for Handling
Solubility (Water) High (>100 mg/mL)Readily soluble in aqueous buffers; no DMSO needed for aqueous assays.[1][2]
Solubility (Organics) Very LowInsoluble in Ether, Hexane, DCM.[1][2] Difficult in pure DMF/ACN without modification.
Isoelectric Point (pI) ~10.1 - 10.8Net positive charge at physiological pH (7.4).[1][2]
Hygroscopicity Extreme Absorbs atmospheric moisture rapidly, turning into a sticky gum/oil.[1][2]
Counter-ion TFA, HCl, or AcetateCritical: Synthesis products are usually TFA salts.[2][3] Biological assays often require Acetate or HCl.[1][2]

Troubleshooting Hub (Q&A)

Category A: Physical State & Handling[5][6][7]

Q: My peptide arrived as a powder, but after opening the vial, it turned into a sticky gel or oil. Is it degraded? A: Likely not degraded, but deliquesced .[1][2]

  • The Cause: Arginine (Arg) residues are notoriously hygroscopic.[1][2] When the vial is opened in humid air, the salt form (especially TFA or HCl) absorbs water vapor instantly.[1][2]

  • The Fix:

    • Redissolve the "goo" in a known volume of sterile water or buffer to create a stock solution.[1][2]

    • Do not attempt to scrape it out as a solid; you will lose mass.[1][2]

    • Prevention: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Handle in a dry box or under a stream of nitrogen if weighing solid.[1][2]

Q: I am trying to weigh 1 mg, but the static is making it fly everywhere, or it sticks to the spatula. A: This is common for charged, lyophilized peptides.[2][3]

  • The Protocol: Do not weigh small amounts (<5 mg) of solid. Instead, dissolve the entire vial contents in a solvent to create a concentrated stock solution (e.g., 10 mg/mL).[1] Aliquot this stock and freeze it. This is more accurate than weighing hygroscopic solids.[1]

Category B: Solubility & Solvents

Q: I need to use this compound in a chemical synthesis (coupling), but it won't dissolve in DMF or DCM. A: this compound is too polar (hydrophilic) for non-polar organic solvents.[1][2][3]

  • The Solution: Use Hydrophobic Ion Pairing or a "Magic Mixture."[1][2]

    • Option 1 (The "Magic Mixture"): Dissolve the peptide in a minimal amount of water or acetic acid first (e.g., 50 µL), then dilute slowly with DMF.[1][2] A ratio of 1:10 (Water:DMF) often sustains solubility.[1][2][3]

    • Option 2 (Ion Pairing): If strict anhydrous conditions are required, you must exchange the counter-ion for a hydrophobic one (e.g., tetraphenylborate), though this is complex.[1][2]

    • Alternative: Use N-methylpyrrolidone (NMP) with 1% LiCl, which disrupts aggregation and improves solubility better than DMF.[1][2]

Q: I dissolved the peptide in PBS (pH 7.4), but it precipitated later. A: This is rare for His-Arg but can happen due to Isoelectric Precipitation or Salting Out .[1][2][3]

  • The Cause: While the pI is high (~10), local pH fluctuations or high salt concentrations (phosphate + counter-ions) can reduce solubility.[1][2]

  • The Fix:

    • Check the pH.[1][2][4][5][6] If the peptide was a TFA salt, it is acidic.[1][2][5] Dissolving high concentrations in weak PBS might drop the pH significantly.[1][2]

    • Adjust pH to < 5 or > 8 to move away from aggregation zones, or simply use water for the stock and dilute into PBS only at the final step.[1][2]

Category C: Biological Assay Interference[1]

Q: My cells are dying in the peptide-treated group, even at low concentrations. A: Check your counter-ion .

  • The Cause: Synthetic peptides are typically delivered as Trifluoroacetate (TFA) salts.[1][2][3][7] TFA is cytotoxic and can alter cellular metabolism even at nanomolar concentrations.[1][2]

  • The Fix:

    • Request "TFA removal" or "Acetate salt" exchange from your vendor.[1][2]

    • Perform an in-house salt exchange (see Protocol below) using HCl or Acetate.[1][2]

Visualizations & Logic Flows

Figure 1: Solubility Decision Matrix

Caption: Logical workflow for selecting the correct solvent system based on application and peptide salt form.

SolubilityFlowStartStart: this compound SampleCheckAppIntended Application?Start->CheckAppBioAssayBiological Assay(Cell/In Vivo)CheckApp->BioAssayChemSynChemical Synthesis(Coupling/Modification)CheckApp->ChemSynCheckSaltCheck Salt FormBioAssay->CheckSaltSolventCheckSolvent ChoiceChemSyn->SolventCheckIsTFAIs it TFA Salt?CheckSalt->IsTFAExchangeREQUIRED:Salt Exchange to Acetate/HClIsTFA->ExchangeYesDirectSolDissolve in PBS/Media(Watch pH drift)IsTFA->DirectSolNo (Acetate/HCl)Exchange->DirectSolPureOrgPure DMF/DCM?SolventCheck->PureOrgFailInsoluble/PrecipitationPureOrg->FailYes (Direct)MagicMixProtocol: Pre-dissolve inMin. Vol. Water/AcOH -> Dilute DMFPureOrg->MagicMixNo (Co-solvent approach)

[1][2][3]

Figure 2: Salt Exchange Workflow (TFA Removal)

Caption: Step-by-step mechanism for converting cytotoxic TFA salts to biocompatible HCl or Acetate salts.

SaltExchangeStep11. Dissolve Peptide(TFA Salt) in WaterStep22. Load onto AnionExchange Resin(Cl- or Acetate- form)Step1->Step2Step33. Elute with Water(TFA binds to resin,Cl-/Ac- releases)Step2->Step3Step44. Lyophilize(Freeze Dry)Step3->Step4ResultFinal Product:This compound . xHClStep4->Result

Experimental Protocols

Protocol A: Preparing a Stable Aqueous Stock (10 mM)

Use this for cell culture or enzymatic assays.[1][2]

  • Calculate Mass: For 10 mM stock in 1 mL:

    • MW (Free base) = 311.34 g/mol .[1][3]

    • Target Mass = 3.11 mg (Free base equivalent).[1][3]

    • Correction Factor: Check the vial for "Net Peptide Content" (usually 70-80%).[1] If content is 75%, weigh

      
       mg.[1][2]
      
  • Solvent Selection: Use sterile, nuclease-free water .[1][2] Do not use PBS yet.

  • Dissolution: Add 80% of the target water volume.[1][2] Vortex gently.

    • Note: The solution may be acidic if it is a TFA/HCl salt.[1][2]

  • pH Adjustment (Critical):

    • Check pH with a micro-strip.[1]

    • If pH < 4.0 (TFA salt), neutralize carefully with 0.1 N NaOH or dilute into buffered media.[1][2]

    • Warning: Do not overshoot pH > 10, or you risk racemization.[1]

  • Final Volume: Add water to reach final volume.

  • Storage: Aliquot into low-bind tubes. Store at -20°C. Avoid freeze-thaw cycles.

Protocol B: "Magic Mixture" for Organic Synthesis

Use this when coupling this compound in DMF/DCM.

  • Weigh the peptide salt.[1][2][3]

  • Dissolve in the minimum possible volume of water or glacial acetic acid (e.g., 10 mg peptide in 50 µL water).

  • Add the organic solvent (DMF or NMP) dropwise while vortexing.[1][2]

  • Stop if turbidity (cloudiness) appears.[1][3]

  • Target Ratio: You generally need at least 5-10% aqueous/acidic content to keep this charged dipeptide in solution within an organic phase.[1][2]

References

  • PubChem. (n.d.).[1][2][3] L-Histidyl-L-arginine (Compound Summary).[1][3] National Library of Medicine.[1][3] Retrieved from [Link][1][2][3]

Technical Guide: Preventing Aggregation of Histidyl-Arginine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and formulation scientists working with Histidyl-Arginine (HR) rich peptides. It synthesizes biophysical mechanisms with practical troubleshooting steps to ensure sample integrity.

Executive Summary: The Histidine-Arginine Paradox

Histidyl-Arginine (HR) peptides—often used as cell-penetrating peptides (CPPs), pH-responsive linkers, or antimicrobial agents—present a unique solubility challenge. While Arginine (Arg) is typically a solubility enhancer due to its strong positive charge (


), Histidine (His) acts as a "molecular switch" (

).

The core mechanism of aggregation in HR peptides is often Cation-


 Interaction  and 

-

Stacking
. At neutral pH, Histidine becomes uncharged and aromatic, allowing it to stack with other Histidines or form strong attractive forces with the guanidinium group of Arginine. This guide provides the protocols to disrupt these interactions and maintain monomeric stability.

The Mechanism of Aggregation

To prevent aggregation, one must understand the molecular forces at play.

Visualizing the pH Switch

The following diagram illustrates how pH shifts the dominant intermolecular forces from repulsive (stable) to attractive (aggregation-prone).

HR_Aggregation_Mechanism cluster_acidic Condition A: Acidic pH (< 6.0) cluster_neutral Condition B: Neutral pH (> 6.5) His_Prot Histidine (+) Protonated Interaction_A Electrostatic Repulsion (Stable Monomers) His_Prot->Interaction_A Arg_Pos1 Arginine (+) Guanidinium Arg_Pos1->Interaction_A Switch pH Shift (Deprotonation) Interaction_A->Switch His_Neu Histidine (0) Imidazolium Neutral Interaction_B Cation-Pi Interaction & Pi-Pi Stacking (Aggregation) His_Neu->Interaction_B High Affinity Arg_Pos2 Arginine (+) Guanidinium Arg_Pos2->Interaction_B Stacking Switch->Interaction_B

Figure 1: The Electrostatic Switch. At pH < 6.0, Histidine protonation creates charge-charge repulsion. At pH > 6.0, neutral Histidine recruits Arginine into Cation-


 assemblies, triggering precipitation.

Formulation & Buffer Optimization

Q1: My HR peptide is soluble in water but precipitates immediately upon adding PBS. Why?

A: This is a classic "Salting-Out" effect combined with pH shock.

  • pH Shock: Water is often slightly acidic (~pH 5.5) due to dissolved CO

    
    , keeping His protonated. PBS buffers to pH 7.4, deprotonating His and enabling hydrophobic stacking.
    
  • Debye Screening: The high salt concentration (150 mM NaCl) in PBS screens the remaining positive charges on Arginine, reducing the "repulsive shield" that prevents aggregation.

Protocol:

  • Avoid PBS for stock solutions.

  • Recommended Buffer: 10–50 mM Sodium Acetate or Citrate (pH 4.0 – 5.5).

  • If neutral pH is required: Supplement with L-Arginine (0.2 – 0.5 M) or Glutamate to act as a chaotropic shield, preventing peptide-peptide interaction.

Q2: What is the optimal concentration for storage?

A: High concentrations increase the frequency of intermolecular collisions.[1]

  • Safe Zone: < 1 mg/mL for neutral pH buffers.

  • High Concentration: > 5 mg/mL is possible only in acidic conditions (pH < 5.0) or organic co-solvents.

Data: Solubility Limits of Model HR Peptides

ConditionEst. Solubility LimitDominant ForceRisk Level
pH 4.0 (Acetate) > 10 mg/mLElectrostatic Repulsion (+++)Low
pH 7.4 (PBS) < 0.5 mg/mLCation-

/ Hydrophobic
Critical
pH 7.4 + 0.5M Arg ~ 5 mg/mLChaotropic ShieldingModerate
pH 7.4 + 20% DMSO > 10 mg/mLSolvation of AromaticsLow

Troubleshooting & Diagnostics

Q3: How do I distinguish between "salting out" and irreversible fibrillation?

A: Use the Reversibility Test .

  • Take the cloudy sample.

  • Acidify to pH 3–4 using Acetic Acid.

  • Result A (Clear): The aggregate was amorphous and driven by electrostatics/hydrophobicity. It is recoverable.

  • Result B (Remains Cloudy): The peptide has formed amyloid-like fibrils (beta-sheets). This is often irreversible.

Q4: I see a "gel" forming at the bottom of the tube after freeze-thaw.

A: HR peptides are hygroscopic and prone to cryo-concentration. During freezing, water crystallizes first, forcing the peptide and salts into a hyper-concentrated liquid phase, driving aggregation.

Corrective Action:

  • Flash Freeze: Use liquid nitrogen to minimize the time spent in the critical concentration phase.

  • Cryoprotectants: Add 5–10% Trehalose or Sucrose to the formulation before lyophilization. These sugars replace water molecules at the peptide surface (Water Replacement Hypothesis).

Diagnostic Workflow

Use this decision tree to resolve precipitation issues in real-time.

Troubleshooting_Tree Start Observation: Sample is Cloudy / Precipitated Check_pH Check pH Is it > 6.0? Start->Check_pH Action_Acidify Action: Acidify to pH 4-5 (Acetic Acid) Check_pH->Action_Acidify Yes Check_Salt Check Salt/Buffer Is NaCl > 100mM? Check_pH->Check_Salt No Yes_pH Yes (> 6.0) No_pH No (< 6.0) Action_Desalt Action: Dialyze into Low Salt Buffer Check_Salt->Action_Desalt Yes Check_Conc Check Concentration Is it > 2 mg/mL? Check_Salt->Check_Conc No Action_Dilute Action: Dilute or add 0.5M Arginine-HCl Check_Conc->Action_Dilute Yes Action_Organic Action: Add 10-20% DMSO or Acetonitrile Check_Conc->Action_Organic No

Figure 2: Troubleshooting Decision Matrix. A logical flow to identify the root cause of instability based on pH, ionic strength, and concentration.

Advanced Handling Protocols

Preventing Surface Adsorption

Positively charged HR peptides stick avidly to negatively charged glass and standard polystyrene.

  • Labware: Use Low-Bind Polypropylene tubes and tips exclusively.

  • Glassware: If glass is necessary, it must be silanized to mask surface silanol groups.

  • Loss Quantification: If you suspect loss, measure concentration by UV (A280 or A205) of the supernatant after centrifugation, not the whole suspension.

Reconstitution of Lyophilized Powder
  • Centrifuge the vial briefly to settle the powder.

  • Dissolve in water or weak acid (0.1% Acetic Acid) first.

  • Wait 15 minutes. HR peptides can be slow to solvate fully.

  • Dilute into the final buffer (e.g., PBS) only immediately before use to minimize the time in the aggregation-prone window.

References

  • Vertex AI Search. (2024). Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly. NIH PubMed Central. Link

  • Mamsa, S. S. A., & Meloni, B. P. (2021).[2] Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease. Frontiers in Molecular Neuroscience. Link

  • Cheng, Y., et al. (2024). Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions. Journal of Chemical Theory and Computation. Link

  • Sigma-Aldrich. (n.d.).[3] Solubility Guidelines for Peptides. Technical Support Library. Link

  • ResearchGate. (2025). Attractive Interactions between Side Chains of Histidine-Histidine and Histidine-Arginine-Based Cationic Dipeptides. Link

Sources

Technical Support Center: H-His-Arg-OH Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HHR-001 Subject: Optimization of H-His-Arg-OH Dipeptide Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing the dipeptide This compound presents a unique convergence of three distinct chemical challenges: Histidine racemization , Arginine


-lactam formation , and Diketopiperazine (DKP) cyclization . While dipeptides appear deceptively simple, they are statistically the most prone to premature cleavage via DKP formation.

This guide provides a mechanistic breakdown of these failure modes and actionable protocols to ensure high-purity isolation.

Module 1: Histidine Racemization (Chirality Loss)

Symptom: Your analytical HPLC shows a "doublet" peak for the main product, and co-injection with standards confirms the presence of D-His-L-Arg.

Root Cause Analysis: Histidine is uniquely prone to racemization during carboxyl activation.[1] The unprotonated nitrogen on the imidazole ring (N


) acts as an intramolecular base, abstracting the 

-proton from the chiral center.[1] This forms a planar enol intermediate which, upon reprotonation, loses stereochemical integrity.
Mechanistic Pathway (Racemization)

HisRacemization L_His L-His (Activated Ester) IntraBase Intramolecular Base (Imidazole N-pi) L_His->IntraBase Proton Abstraction Enol Planar Enol Intermediate IntraBase->Enol Loss of Chirality D_His D-His Isomer (Impurity) Enol->D_His Reprotonation (50%) L_His_Final L-His Isomer (Desired) Enol->L_His_Final Reprotonation (50%)

Figure 1: The "Self-Catalyzed" racemization of Histidine via the imidazole side chain.

Troubleshooting & Solutions
ParameterRecommendationTechnical Rationale
Protecting Group Fmoc-His(Trt)-OH The Trityl (Trt) group is bulky and protects the N

position, sterically hindering the N

from abstracting the

-proton [1].
Coupling Reagents DIC / Oxyma Pure Avoid HATU/HBTU for His coupling if possible. Oxyma Pure (ethyl cyano(hydroxyimino)acetate) suppresses racemization more effectively than HOBt [2].
Base Usage Minimize DIPEA Excess base promotes proton abstraction. If using carbodiimides (DIC), no base is needed. If using onium salts (HATU), use exactly 2.0 eq of DIPEA, never more.

Module 2: Arginine -Lactam Formation

Symptom: Low coupling efficiency of Arginine, or mass spectra showing a "deletion" sequence (des-Arg) despite using excess reagents.[2]

Root Cause Analysis: During the activation of Fmoc-Arg(Pbf)-OH, the nucleophilic side chain (even when protected) can attack the activated carboxyl group. This forms an intramolecular


-lactam (a cyclic amide).[2] This reaction consumes the activated Arginine, preventing it from coupling to the resin/amine, effectively stopping chain growth [3].
Troubleshooting & Solutions
  • Avoid Slow Activation: Do not "pre-activate" Arginine for long periods (e.g., > 2-3 mins) before adding it to the resin. The longer the activated ester sits in solution, the more lactam forms.

  • Coupling Additives: Use Oxyma or HOBt . These form an active ester that is reactive enough to couple to the amine but less prone to intramolecular cyclization than the O-acylisourea formed by DIC alone.

  • Stoichiometry: Use a higher equivalent of Arginine (e.g., 4-5 eq) to compensate for the portion lost to lactamization.

Module 3: Diketopiperazine (DKP) Formation (The Dipeptide Killer)

Symptom: Drastic loss of yield. Mass spec of the flow-through (waste) reveals a cyclic species matching the mass of His-Arg minus water.

Root Cause Analysis: This is the most critical failure mode for this compound. After the Fmoc group is removed from the second amino acid (His), the free N-terminal amine can back-bite the C-terminal ester bond anchoring the peptide to the resin. This releases the dipeptide as a cyclic Diketopiperazine (DKP) into the solution, leaving a free hydroxyl group on the resin [4].

Mechanistic Workflow (DKP)

DKP_Formation Step1 Fmoc-His-Arg-Resin Step2 Fmoc Removal (Piperidine) Step1->Step2 Step3 H-His-Arg-Resin (Free Amine) Step2->Step3 Step4 Nucleophilic Attack (N-term attacks C-term Ester) Step3->Step4   High Risk in DMF    Step5 Cyclic DKP Released (Yield Loss) Step4->Step5 Step6 Hydroxyl-Resin (Dead Chain) Step4->Step6

Figure 2: Premature cleavage of the dipeptide from the solid support via cyclization.

Troubleshooting & Solutions
StrategyProtocolWhy it works
Resin Selection 2-Chlorotrityl Chloride (2-CTC) 2-CTC resin is extremely bulky. The steric hindrance prevents the N-terminal amine from reaching the C-terminal ester, blocking DKP formation [4]. Do not use Wang resin for dipeptides.
Solvent Choice DCM (Dichloromethane) DKP formation is accelerated in polar solvents like DMF. Perform the final Fmoc deprotection using Piperidine in DCM/DMF (1:1) or pure DCM if solubility permits.
Fmoc Timing "Just-in-Time" Deprotection Do not remove the final Fmoc group until you are immediately ready to cleave the peptide from the resin. Leaving the free amine H-His-Arg-Resin sitting in DMF promotes DKP.

Module 4: Validated Synthesis Protocol

Target: this compound (Acetate/TFA salt) Scale: 0.1 mmol

Step 1: Resin Loading (Critical Step)
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading ~0.6 mmol/g).

  • Action: Swell resin in dry DCM (30 min).

  • Loading Arg: Dissolve Fmoc-Arg(Pbf)-OH (1.0 eq) in DCM with DIPEA (4.0 eq). Add to resin.[3][4][5] Agitate 2 hours.

  • Capping: Add MeOH (1 mL) to the reaction mix to cap unreacted chlorides (15 min). Wash DCM x3, DMF x3.[4]

Step 2: Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF.[4][6]

  • Cycle: 1 x 1 min, 1 x 5 min. (Keep short to minimize side reactions).

  • Wash: DMF x5, DCM x3.[4]

Step 3: Coupling Histidine
  • Reagents: Fmoc-His(Trt)-OH (3.0 eq), DIC (3.0 eq), Oxyma Pure (3.0 eq).

  • Solvent: DMF (minimal volume for high concentration).

  • Time: 60 minutes at Room Temp.

  • Note: Pre-activate for only 30 seconds before adding to resin.

Step 4: Final Deprotection & Cleavage
  • Fmoc Removal: 20% Piperidine in DCM/DMF (1:1) . (Reduces DKP risk).[6]

  • Wash: DMF x5, DCM x5. Dry resin under Nitrogen.

  • Cleavage Cocktail: TFA (95%), TIS (2.5%), H2O (2.5%).

    • Note: The high water/TIS content is necessary to scavenge the Pbf and Trityl cations. Without this, the Trityl cation can re-alkylate the Histidine imidazole ring [5].

  • Time: 2 hours.

  • Isolation: Precipitate in cold Diethyl Ether. Centrifuge. Lyophilize.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide Research, 9(2), 88–91. [Link]

  • Giraud, M., et al. (1999). Diketopiperazine formation: A new insight into the mechanism. Journal of Peptide Science, 5(3), 157-161. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

Technical Support Center: TFA Removal from Synthetic H-His-Arg-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the removal of trifluoroacetic acid (TFA) from synthetic H-His-Arg-OH dipeptide samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on this critical post-synthesis process. Here, you will find in-depth FAQs, troubleshooting guides, and validated protocols to address common challenges.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding TFA and its removal from basic dipeptides like this compound.

Q1: What is TFA and why is it present in my synthetic peptide sample?

Trifluoroacetic acid (TFA) is a strong acid essential to modern peptide chemistry. It is most commonly used during solid-phase peptide synthesis (SPPS) for the final cleavage of the peptide from the resin support.[1] It also serves as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC), enhancing peak sharpness and resolution.[2] Consequently, the final lyophilized peptide product is typically a TFA salt, where the negatively charged trifluoroacetate anion (CF₃COO⁻) is ionically bound to positively charged sites on the peptide.[2]

Q2: Why is the removal of TFA from this compound particularly challenging?

The removal of TFA is challenging due to the strong ionic pairing between the trifluoroacetate anion and the peptide.[1] This challenge is amplified in this compound due to its composition:

  • Multiple Basic Sites: The peptide possesses three primary sites that are positively charged at acidic to neutral pH: the N-terminal amine (-NH₃⁺), the guanidinium group of Arginine, and the imidazole ring of Histidine.

  • Strong Interactions: These positively charged groups form strong, stable salt-bridges with TFA counterions, making them difficult to remove by simple methods like lyophilization alone.[1][3]

Q3: What are the consequences of residual TFA in my downstream experiments?

Residual TFA, which can constitute 10-45% of the total peptide weight, can significantly compromise experimental results.[4] Key concerns include:

  • Biological In-vitro/In-vivo Assays: Even nanomolar concentrations of TFA can interfere with cellular assays, inhibit cell proliferation, or cause toxicity in in vivo models.[2][4][5]

  • Physicochemical Properties: The presence of the TFA counterion (MW = 113 g/mol ) leads to inaccuracies in peptide quantification by weight.[1] It can also alter the peptide's secondary structure, solubility, and conformation.[3][6]

  • Assay Interference: As a strong acid, TFA can lower the pH of assay buffers, potentially altering protein conformation or enzyme kinetics.[6]

Q4: What are the primary methods for effective TFA removal?

Several established methods exist, with the choice depending on the peptide's properties and the required final purity. The most common techniques are:

  • Ion Exchange with a Stronger Acid (e.g., HCl): This is a widely adopted method that involves replacing the TFA counterion with a more biologically benign one, such as chloride.[3][6][7]

  • Ion-Exchange Chromatography: This technique uses a charged resin to capture the peptide while TFA is washed away. The peptide is then eluted with a new, desired counterion like acetate.[6][7]

  • Repeated Lyophilization: While insufficient for removing ionically bound TFA, repeatedly dissolving the peptide in a dilute acid (like HCl) and lyophilizing can remove unbound, excess TFA and facilitate the exchange to a more volatile acid.[2][6]

Troubleshooting Guide: Common Issues & Solutions

This guide provides solutions to specific problems you may encounter during the TFA removal process.

Problem / Observation Root Cause Analysis Recommended Solution(s)
"My cell-based assay shows high toxicity or unexpected results." Residual TFA is a common culprit for cytotoxicity and assay interference.[4][5] The acidic nature and intrinsic biological effects of TFA can obscure the true activity of your this compound peptide.Action: Verify TFA removal. Convert the peptide to a hydrochloride (HCl) or acetate salt using the protocols provided below. For highly sensitive applications, target a residual TFA level of <1%.[4]
"I lyophilized my sample multiple times from water, but my MS/NMR still shows a strong TFA signal." Simple lyophilization from water is ineffective at breaking the strong ionic bond between the positively charged His/Arg residues and the TFA counterion.[3] Volatile, unbound TFA may be removed, but the salt form remains.Action: You must perform a counterion exchange. The most straightforward method is to dissolve the peptide in a dilute solution of a stronger, volatile acid like HCl and then lyophilize. This process needs to be repeated 2-3 times for efficient exchange.[3][8][9]
"My peptide is precipitating during the HCl exchange procedure." Changes in pH and counterion identity can significantly alter peptide solubility. This compound may have lower solubility as an HCl salt compared to its TFA salt in certain solvents or at specific concentrations.Action: 1. Lower the Peptide Concentration: Attempt the exchange at a lower concentration (e.g., start with 0.5 mg/mL instead of 1 mg/mL).[6] 2. Add Organic Solvent: If solubility in aqueous HCl is poor, consider performing the exchange in a solvent system like HCl-saturated acetonitrile (see Protocol 3).
"I'm experiencing poor peptide recovery after ion-exchange chromatography." This can be due to several factors: 1. Irreversible Binding: The highly basic nature of this compound can lead to very strong, sometimes irreversible, binding to the ion-exchange resin if elution conditions are not optimal. 2. Incorrect Resin Choice: Using a resin with an inappropriate charge or capacity for the amount of peptide being processed. 3. Suboptimal Elution: The elution buffer may not be strong enough to displace the peptide from the resin.Action: 1. Ensure Sufficient Elution Strength: Use a sufficiently high concentration of the counterion in the elution buffer (e.g., 1M Sodium Acetate for column preparation). 2. Optimize pH: Adjust the pH of your loading and elution buffers to modulate the charge of the peptide and its interaction with the resin. 3. Check Resin Capacity: Ensure you are not overloading the column. Use a 10- to 50-fold excess of anion sites in the resin relative to the peptide.[9]

Experimental Protocols & Workflows

Workflow Decision Diagram

This diagram helps you choose the most appropriate TFA removal strategy based on your experimental needs.

TFA_Removal_Decision_Tree start Start: this compound (TFA Salt) q1 Is the final application highly sensitive to chlorides? start->q1 method_hcl Method 1: HCl Exchange (Most Common & Robust) q1->method_hcl No method_acetate Method 2: Acetate Exchange (Biocompatible) q1->method_acetate Yes q2 Is solubility in aqueous HCl an issue? method_hcl->q2 protocol2 Protocol 2: Anion-Exchange Chromatography method_acetate->protocol2 protocol1 Protocol 1: Aqueous HCl Exchange & Lyophilization q2->protocol1 No protocol3 Protocol 3: Acetonitrile-HCl Exchange q2->protocol3 Yes end_hcl End: this compound (HCl Salt) protocol1->end_hcl protocol3->end_hcl end_acetate End: this compound (Acetate Salt) protocol2->end_acetate

Caption: Decision tree for selecting a TFA removal method.

Protocol 1: Counter-ion Exchange to Hydrochloride (HCl) Salt

This is the most common and robust method for converting peptide TFA salts to HCl salts. The principle relies on displacing TFA with a stronger acid (HCl, pKa ≈ -7) and removing the resulting volatile trifluoroacetic acid via lyophilization.[7][10]

Materials:

  • This compound TFA salt

  • High-purity water (Milli-Q® or equivalent)

  • 100 mM Hydrochloric Acid (HCl) solution

  • Lyophilizer

  • Liquid Nitrogen

Step-by-Step Procedure:

  • Dissolution: Dissolve the peptide TFA salt in high-purity water to a concentration of approximately 1 mg/mL.[3][8]

  • Acidification: Add 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[3][8] A recent study found 10 mM HCl to be optimal for complete exchange in a single cycle for many peptides.[2][11]

  • Incubation: Gently mix and let the solution stand at room temperature for at least 1 minute.[3][8][9]

  • Freezing: Rapidly freeze the solution by immersing the vial in liquid nitrogen. Flash-freezing creates a larger surface area, facilitating more efficient sublimation.[3][8][12]

  • Lyophilization: Lyophilize the sample overnight until all solvent is removed and a dry, fluffy powder remains.

  • Repeat: To ensure complete removal, re-dissolve the lyophilized powder in the same volume of dilute HCl solution (Step 2) and repeat the freezing (Step 4) and lyophilization (Step 5) process. A total of 2 to 3 cycles is recommended for peptides with multiple basic residues.[3][8][9]

  • Final Product: After the final lyophilization, the peptide is in its hydrochloride salt form. Reconstitute in your desired buffer for experiments.

Protocol 2: TFA/Acetate Exchange via Anion-Exchange Chromatography

This method is ideal when a non-chloride, highly biocompatible counterion like acetate is desired. It uses a strong anion exchange resin to capture TFA while allowing the positively charged peptide to pass through.

Workflow Diagram:

Anion_Exchange_Workflow start Start: Peptide-TFA Sample step1 1. Prepare Anion-Exchange Column (e.g., AG1-X8) start->step1 step2 2. Condition with 1M Sodium Acetate step1->step2 step3 3. Wash with High-Purity Water step2->step3 step4 4. Load Peptide-TFA Solution step3->step4 step5 5. Elute Peptide with Water & Collect Fractions step4->step5 step6 6. Pool Fractions & Lyophilize step5->step6 end End: Peptide-Acetate Salt step6->end

Caption: Workflow for TFA to Acetate exchange chromatography.

Materials:

  • Strong anion-exchange resin (e.g., AG1-X8, quaternary ammonium type)[13]

  • Chromatography column

  • 1 M Sodium Acetate solution

  • High-purity water

Step-by-Step Procedure:

  • Column Preparation: Prepare a small column with the anion-exchange resin, ensuring a 10- to 50-fold excess of anion binding sites relative to the moles of TFA in your sample.[9]

  • Resin Activation/Conditioning: Elute the column with 1 M sodium acetate to charge the resin with acetate ions.[9]

  • Washing: Thoroughly wash the column with high-purity water until the pH of the eluate returns to neutral to remove all excess sodium acetate.[9]

  • Sample Loading: Dissolve the this compound TFA salt in a minimal volume of high-purity water and apply it slowly to the top of the prepared column.[9]

  • Elution & Collection: Elute the column with high-purity water. The positively charged peptide will not bind to the anion-exchange resin and will elute. The negatively charged TFA⁻ ions will be captured by the resin and displaced by acetate. Collect fractions and monitor for the presence of your peptide (e.g., using UV absorbance at 220 nm or 280 nm).[9]

  • Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the final this compound as a dry acetate salt.

References

  • LifeTein. TFA removal service: switch to acetate or HCl salt form of peptide. [Link]

  • LifeTein. (2024, March 27). How to remove TFA from synthetic peptides using HCl?[Link]

  • AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • Vignaud, G., et al. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. Journal of Peptide Science, 13(12), 812-822. [Link]

  • GenScript. TFA Exchange Service. [Link]

  • SB-PEPTIDE. TFA removal service. [Link]

  • AAPPTec. Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. [Link]

  • Prucker, F., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 15(9), 1056. [Link]

  • Chromatography Forum. (2009, July 16). how to remove residual TFA from peptides after HPLC. [Link]

  • Vignaud, G., et al. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Toxic Docs. [Link]

  • Vignaud, G., et al. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. PubMed. [Link]

  • Quora. (2021, January 14). How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline. [Link]

  • Prucker, F., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. ResearchGate. [Link]

  • Musso, G., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. RSC Medicinal Chemistry, 13(9), 1125-1132. [Link]

Sources

Technical Support Center: Side-Chain Unprotected Arginine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Impurities in Minimal-Protection SPPS (MP-SPPS)

Status: Operational | Tier: Level 3 (Advanced Chemical Support)

Core Directive & Scientific Context

Subject: Optimization of peptide coupling using side-chain unprotected Arginine (Fmoc-Arg(HCl)-OH).

The Challenge: Standard Solid Phase Peptide Synthesis (SPPS) utilizes orthogonal protection (e.g., Pbf, Pmc) to mask the highly nucleophilic guanidino group of Arginine (


). However, removing these bulky sulfonyl protecting groups requires high concentrations of Trifluoroacetic Acid (TFA) and scavengers, generating significant waste and cost.

"Side-chain unprotected" synthesis utilizes Fmoc-Arg(HCl)-OH .[1][2][3][4] Here, the guanidino group is protonated (masked by HCl) rather than chemically protected. The primary failure mode in this chemistry is not the acylation of the side chain, but


-lactam formation  (intramolecular cyclization), which consumes the activated amino acid and leads to deletion sequences  (Des-Arg impurities).[5][6]

The Impurity Mechanism (Visualized)

Figure 1: The


-Lactam Trap 
The diagram below illustrates the kinetic competition between the desired coupling to the resin-bound amine and the undesired intramolecular attack of the guanidino group on the activated carboxylate.

LactamMechanism cluster_Pathways Kinetic Competition Arg_Act Activated Fmoc-Arg(HCl)-OH (O-Acylisourea / Active Ester) Resin_Attack Intermolecular Attack (Resin-NH2) Arg_Act->Resin_Attack Desired Path (Fast w/ Oxyma) SideChain_Attack Intramolecular Attack (Guanidino N-delta) Arg_Act->SideChain_Attack Parasitic Path (Favored by Bases) Peptide Target Peptide (Fmoc-Arg-Peptide) Resin_Attack->Peptide Lactam δ-Lactam Byproduct (1-guanyl-2-piperidone) SideChain_Attack->Lactam Deletion Deletion Sequence (Des-Arg Impurity) Lactam->Deletion Arg is consumed Resin remains unreacted

Caption: Figure 1.[3] The formation of


-lactam irreversibly consumes the activated Arginine species, leaving the resin-bound amine unreacted. This manifests analytically as a "Deletion Peptide" (Target Mass - Arg residue).

Standard Operating Protocol (SOP)

Method: Minimal-Protection Coupling of Fmoc-Arg(HCl)-OH. Basis: This protocol is derived from the high-efficiency MP-SPPS strategy validated by Yang et al. (2022).

Reagents Required[1][2][3][5][6][7][8]
  • Amino Acid: Fmoc-Arg(HCl)-OH (Do not use free base Arg; the HCl salt is critical for proton masking).

  • Coupling Reagent: DIC (N,N′-Diisopropylcarbodiimide).[1]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Solvent: DMF (N,N-Dimethylformamide) or NBP (N-butylpyrrolidone) for green compliance.[5]

Step-by-Step Workflow
StepActionTechnical Rationale
1. Stoichiometry Prepare 1.5 eq. of Fmoc-Arg(HCl)-OH relative to resin loading.Excess is minimized to reduce cost, but sufficient to drive kinetics over lactamization.
2. Pre-activation Dissolve AA + 1.5 eq. Oxyma + 1.5 eq.[1] DIC in DMF.[1] Incubate for 3–5 minutes .Critical: Do NOT add base (DIPEA/NMM).[7] Exogenous base deprotonates the guanidine, triggering immediate lactamization.
3. Coupling Add the pre-activated mixture to the resin.[1] Agitate at 25°C .Elevated temperatures (>40°C) increase the rate of lactamization exponentially. Keep it ambient.
4. The "Boost" After 45 minutes , add a second portion of DIC (1.5 eq.) .As the reaction proceeds, acidity changes. The secondary DIC charge regenerates the active ester without adding base.
5. Duration Continue agitation for total 1.5 to 2.5 hours .Unprotected Arg couples slower than Pbf-protected Arg due to the steric bulk of the salt counter-ion.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a significant [M - 156] peak in my Mass Spec."

Diagnosis: Arginine Deletion (Des-Arg).[5][6] Cause: The activated Arginine cyclized into a lactam before it could couple to the resin.[5] The resin remained unreacted and was capped or coupled to the next amino acid in the sequence. Corrective Action:

  • Check your Base: Did you use DIPEA or Collidine? Stop. Remove all tertiary bases from the activation step. The HCl salt provides the necessary protons to protect the side chain; adding base strips these protons.

  • Switch Additives: If using HOBt, switch to Oxyma Pure . Data indicates Oxyma/DIC drives the reaction significantly faster than HOBt, outcompeting the cyclization rate.

  • Solvent Viscosity: If using PEG-based resins (e.g., ChemMatrix), diffusion may be too slow. Switch to a lower viscosity solvent or increase coupling time without heating.

Issue 2: "My product has the correct mass, but the yield is <30%."

Diagnosis: Incomplete Coupling (Steric/Salt Effect). Cause: Fmoc-Arg(HCl)-OH is bulkier than standard amino acids due to the ionic shell. It struggles to couple to sterically hindered residues (e.g., coupling onto Proline or N-methylated residues). Corrective Action:

  • Double Coupling: Perform the coupling twice.

    • Pass 1: 1.5 eq AA / DIC / Oxyma (90 min).

    • Drain (Do not wash extensively).

    • Pass 2: Fresh reagents (same ratio) for 60 min.

  • Do NOT heat: Heating will improve coupling but drastically increase lactam formation.

Issue 3: "I see a mass shift of +126 Da or +154 Da on the Arginine residue."

Diagnosis: Guanidino Acylation.[1][8][9] Cause: The guanidine group became deprotonated and acted as a nucleophile, attacking the activated carboxylate of the next amino acid or the capping reagent. Corrective Action:

  • Maintain Acidity: Ensure the resin bed remains slightly acidic/neutral during the coupling of the subsequent amino acid.

  • Avoid Anhydrides: Do not use symmetric anhydrides for the next step; they are highly reactive toward the guanidine. Use active esters (DIC/Oxyma) instead.

Reference Data: Coupling Reagent Performance

The following table summarizes the conversion rates of Fmoc-Arg(HCl)-OH coupling under different activation conditions (based on comparative studies in MP-SPPS).

Coupling SystemBase Added?Conversion (1.5h)Lactam RiskRecommendation
DIC / Oxyma NO 100% Low Primary Choice
DIC / HOBtNO~90%ModerateBackup Option
DIC / HOSuNO<30%HighAvoid
PyBOP / HOBtYES (DIPEA)~65%Very High DO NOT USE
HATU / HOAtYES (DIPEA)VariableHighAvoid (Requires Base)

Logic Flow: Troubleshooting Decision Tree

Troubleshooting Start Start Diagnosis: Impurity Observed CheckMass Check Mass Spectrum Start->CheckMass Deletion Mass = Target - Arg Residue (Deletion) CheckMass->Deletion Yes Acylation Mass = Target + X (Side-chain Acylation) CheckMass->Acylation No CheckBase Was DIPEA/Base used in coupling? Deletion->CheckBase Sol_Protect Guanidine deprotonated. Check pH of subsequent steps. Ensure Arg-HCl quality. Acylation->Sol_Protect CheckTemp Was temperature >30°C? CheckBase->CheckTemp No Sol_Base CRITICAL ERROR: Remove Base. Use DIC/Oxyma only. CheckBase->Sol_Base Yes Sol_Temp Lactamization favored by heat. Coupling at 25°C only. CheckTemp->Sol_Temp Yes Sol_Kinetics Slow Kinetics. Use Double Coupling with fresh reagents. CheckTemp->Sol_Kinetics No

Caption: Figure 2. Diagnostic decision tree for isolating the root cause of Arginine-related impurities.

References

  • Yang, Y., Hansen, L., & Ryberg, P. (2022).[1] Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy.[1][2][10] Organic Process Research & Development, 26(5), 1520–1530.[1] [Link][1]

  • Cezari, M. H., & Juliano, L. (1996).[9] Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide Research, 9(2), 88–91. [Link]

  • Alhassan, M., et al. (2020).[1][11] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.[5][6][9] International Journal of Molecular Sciences, 21(12), 4430. [Link][1]

  • Ferrazzano, L., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.[2][4] Green Chemistry, 26, 11722-11732. [Link]

Sources

Challenges in scaling up H-His-Arg-OH production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: H-His-Arg-OH (Kyotorphin) Production

Introduction: The Dipeptide Paradox

Welcome to the Technical Support Center. You are likely here because you have encountered the "Dipeptide Paradox" with this compound (Kyotorphin). While dipeptides appear structurally simple, they are notoriously difficult to scale up compared to longer oligomers.

In R&D (mg scale), Solid Phase Peptide Synthesis (SPPS) is sufficient. However, at scale (grams to kilograms), two critical failure modes emerge:

  • Diketopiperazine (DKP) Formation: The specific steric conformation of dipeptides favors rapid cyclization, cleaving the peptide from the resin prematurely or degrading the product in solution.

  • Hydrophilicity & Hygroscopicity: The final product is extremely polar, making standard C18 purification inefficient and lyophilization difficult due to moisture uptake.

This guide addresses these specific bottlenecks using Liquid Phase Peptide Synthesis (LPPS) strategies, which are preferred for industrial scaling of dipeptides to avoid the mass-transfer limitations and costs of resins.

Module 1: Synthesis Strategy & Coupling Efficiency

User Question: We are seeing low yields and a major impurity at [M-18] during the coupling of His to Arg. What is happening?

Diagnosis: You are likely witnessing


-lactam formation  on the Arginine residue or Diketopiperazine (DKP)  formation.

Technical Explanation:

  • Arginine Lactamization: When the carboxyl group of Arginine is activated (even with protecting groups like Pbf), the

    
    -guanidino group can attack the activated ester, forming a six-membered lactam ring. This terminates the chain and reduces yield.
    
  • DKP Formation: In dipeptide synthesis, once the N-terminal protecting group (Fmoc/Boc) is removed, the free amine of the Histidine can back-bite the C-terminal ester of the Arginine, forming a cyclic diketopiperazine. This is thermodynamically favored for dipeptides.

Protocol: Optimized LPPS Coupling for Scale-Up

To avoid these issues, we recommend a Solution Phase (LPPS) approach using a "Active Ester Isolation" strategy.

  • Activation: Pre-activate Fmoc-His(Trt)-OH using DIC/Oxyma (superior to HATU for racemization control at scale).

  • Coupling: React with H-Arg(Pbf)-OtBu (or similar C-terminal protection).

    • Crucial Step: Do not use free Arginine. The C-terminus must be protected (esterified) to prevent zwitterionic interference.

  • Cleavage: Use a global deprotection cocktail (High TFA) after isolation of the protected dipeptide.

Visual Workflow: LPPS Scale-Up Logic

LPPS_Workflow Start Start: Raw Materials Act Activation: Fmoc-His(Trt)-OH + DIC/Oxyma Start->Act Coup Coupling: Add H-Arg(Pbf)-OtBu Act->Coup 0°C to RT Check In-Process Control (HPLC) Check for Lactam/DKP Coup->Check Check->Coup Fail (Re-couple) Deprot Global Deprotection: TFA/TIS/H2O (95:2.5:2.5) Check->Deprot Pass Precip Precipitation: Cold Diethyl Ether Deprot->Precip

Caption: Optimized Liquid Phase Peptide Synthesis (LPPS) workflow minimizing resin-based cleavage risks.

Module 2: Impurity Profile & Racemization Control

User Question: Our final product shows 5-8% D-His isomer. How do we suppress racemization during the coupling of Histidine?

Diagnosis: Histidine is uniquely prone to racemization because the imidazole ring acts as an intramolecular base, abstracting the


-proton during activation. This is exacerbated by high temperatures or strong bases (like DIPEA) used in excess.

Troubleshooting Guide:

Impurity ObservedProbable CauseCorrective Action
D-His Isomer Base-catalyzed racemization of His.1. Use Oxyma Pure instead of HOBt (lower racemization risk).2. Eliminate DIPEA during activation; use Collidine (weaker base) if necessary.3. Keep activation temp < 5°C.
Mass -18 Da Arginine

-Lactam formation.
1. Ensure Arg side chain is fully protected (Pbf/Pmc).2. Avoid "slow" activation; rapid coupling prevents side reactions.
Mass -18 Da (Alt) Diketopiperazine (DKP) cyclization.1. Use bulky protecting groups (Trt) on His to sterically hinder cyclization.2. Do not leave the dipeptide in basic solution after Fmoc removal.
+Acetylation Solvent reaction (if using Acetic Acid).[1]Avoid acetic acid in mobile phases during synthesis; use TFA or Formic Acid.

Scientific Insight: Recent studies suggest that for Histidine coupling, the use of sym-collidine as a base significantly reduces racemization compared to DIPEA due to steric hindrance preventing proton abstraction at the


-carbon [1].

Impurity Logic Tree

Impurity_Tree Problem Impurity Detected Type Identify Mass Shift Problem->Type Racem Isomer (Same Mass) D-His Type->Racem Retention Shift Lactam -18 Da Arg-Lactam Type->Lactam Mass Shift DKP -18 Da DKP (Cyclic) Type->DKP Mass Shift Sol1 Switch to DIC/Oxyma Cool to 0°C Racem->Sol1 Sol2 Check Arg(Pbf) Quality Reduce Activation Time Lactam->Sol2 Sol3 Avoid Basic Conditions after Fmoc removal DKP->Sol3

Caption: Decision tree for diagnosing common this compound impurities based on mass and retention time.

Module 3: Purification & Hygroscopicity

User Question: The peptide elutes in the void volume on C18, and the final powder turns into a sticky gel immediately after lyophilization. How do we handle this?

Diagnosis: this compound is extremely hydrophilic (two basic residues). Standard C18 cannot retain it. The "sticky gel" indicates the peptide is hygroscopic , likely due to the presence of Trifluoroacetate (TFA) counter-ions which attract moisture.

Purification Protocol:

  • Stationary Phase: Do not use standard C18.

    • Option A (Scale-Friendly): Use C18-AQ (Aqua) or Polar-Embedded C18 capable of 100% aqueous conditions.

    • Option B (High Purity): Use HILIC (Hydrophilic Interaction Liquid Chromatography) with an Amide or Bare Silica column.

  • Mobile Phase:

    • Buffer A: 0.1% TFA in H2O (Ion-pairing agent is mandatory for retention).

    • Buffer B: Acetonitrile.[2]

    • Gradient: Start at 0% B. You may only need 5-10% B to elute.

Salt Exchange (The "Sticky" Fix): TFA salts are hygroscopic and cytotoxic. You must exchange to Acetate or Hydrochloride.

  • Method: Reload purified peptide onto the column. Wash with 5-10 column volumes of 0.1 M Ammonium Acetate (or HCl). Elute with Water/Acetonitrile.[2]

  • Lyophilization: Freeze drying must be aggressive. Use a long primary drying cycle at -40°C to ensure structure before secondary drying. Handle the final powder in a humidity-controlled glovebox (<20% RH).

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Shute, R. E., & Rich, D. H. (1987).[1] Prevention of Diketopiperazine Formation in Peptide Synthesis.[3] Journal of the Chemical Society. Link

  • ThermoFisher Scientific. (2020). Large Scale Synthesis of Long Peptides and Cyclic Peptides. ThermoFisher Technical Notes. Link

  • Biotage. (2023).[4] How to purify hydrophilic peptides - Why won't my peptide stick to my column? Biotage Blog.[4] Link

Sources

Technical Support Center: Navigating the Degradation of Histidyl-Arginine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the histidyl-arginine (His-Arg) peptide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation pathways of this important dipeptide. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate degradation, ensuring the integrity and reliability of your research.

Introduction: The Chemical Nuances of Histidyl-Arginine Stability

The histidyl-arginine dipeptide, with its basic histidine and strongly basic arginine residues, presents a unique set of stability considerations. The imidazole ring of histidine and the guanidinium group of arginine are susceptible to various chemical modifications that can impact the peptide's structure, function, and therapeutic efficacy.[1][2] Understanding the primary degradation pathways is paramount for developing robust formulations and designing meaningful experiments.

This guide will delve into the common degradation mechanisms, including enzymatic cleavage, chemical hydrolysis, oxidation, and intramolecular cyclization. We will explore how experimental conditions such as pH, temperature, and buffer composition can influence these pathways and provide actionable strategies to enhance the stability of your His-Arg peptides.

Troubleshooting Guides: Addressing Common Experimental Challenges

Scenario 1: Unexpected Loss of Parent Peptide in Solution

Question: I am observing a rapid decrease in the concentration of my His-Arg peptide in an aqueous buffer during storage. What are the likely causes, and how can I troubleshoot this?

Answer: A rapid loss of the parent His-Arg peptide in solution can be attributed to several factors, primarily enzymatic degradation or chemical instability. Here’s a systematic approach to identify the root cause:

1. Suspect Enzymatic Degradation:

  • Causality: If your experimental system involves biological matrices (e.g., cell culture media, serum, tissue homogenates), the presence of proteases is a primary concern. Arginine-specific proteases can cleave the peptide bond C-terminal to the arginine residue.[3]

  • Troubleshooting Steps:

    • Protease Inhibitor Cocktail: Incorporate a broad-spectrum protease inhibitor cocktail into your buffer. Observe if this addition stabilizes the peptide concentration over time.

    • Heat Inactivation: If applicable to your experimental design, heat-inactivate the biological matrix (e.g., 56°C for 30 minutes for serum) to denature endogenous proteases before adding the peptide.

    • Enzyme-Specific Assays: If you suspect a specific class of proteases, consider using more targeted inhibitors.

2. Investigate Chemical Instability:

  • Causality: The stability of peptides is highly dependent on the pH and temperature of the solution.[4][5] Extreme pH values can catalyze the hydrolysis of the peptide bond.

  • Troubleshooting Steps:

    • pH Monitoring: Ensure the pH of your buffer is stable and within a neutral to slightly acidic range (pH 4-7) for optimal long-term storage of most peptides.[6] Unbuffered solutions can experience pH shifts due to the absorption of atmospheric CO2.[6]

    • Temperature Control: Store peptide solutions at recommended temperatures, typically 4°C for short-term and -20°C or -80°C for long-term storage, to minimize degradation rates.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[4]

    • Buffer Composition: Certain buffer components can influence stability. For instance, phosphate buffers have been shown to catalyze the cyclization of some peptides.[7] Consider using alternative buffering systems like citrate or acetate, depending on the required pH.

Scenario 2: Appearance of Unknown Peaks in HPLC or Mass Spectrometry Analysis

Question: My HPLC chromatogram or mass spectrum of an aged His-Arg peptide solution shows additional peaks that were not present initially. What could these be, and how can I identify them?

Answer: The appearance of new peaks is a clear indication of peptide degradation. The nature of these degradation products can be elucidated by considering the inherent reactivity of the histidine and arginine residues.

Potential Degradation Products and Their Identification:

  • Oxidized Products:

    • Causality: The imidazole ring of histidine is susceptible to oxidation, which can lead to the formation of 2-oxo-histidine.[8][9] This modification results in a mass increase of +16 Da. Arginine can also undergo oxidation, though the products are more complex.[6]

    • Identification: High-resolution mass spectrometry is the gold standard for identifying oxidative modifications by detecting the characteristic mass shift. Tandem MS (MS/MS) can pinpoint the modification to a specific residue.[10]

    • Mitigation: To prevent oxidation, minimize the peptide's exposure to atmospheric oxygen by storing solutions under an inert gas (e.g., nitrogen or argon).[4] Avoid the presence of transition metals, which can catalyze oxidation.

  • Deamidated or Citrullinated Products:

    • Causality: While less common for arginine itself, enzymatic deimination can convert arginine to citrulline, resulting in a mass increase of +0.984 Da.[11] This is an enzymatic process mediated by protein arginine deiminases (PADs).[11]

    • Identification: The subtle mass change requires high-resolution mass spectrometry for detection.[11]

    • Mitigation: If enzymatic deimination is suspected in a biological system, consider using PAD inhibitors.

  • Cyclized Products:

    • Causality: Dipeptides can undergo intramolecular cyclization to form diketopiperazines. The rate of cyclization can be influenced by pH and temperature.[7]

    • Identification: Cyclization results in the loss of a water molecule (-18 Da). This mass change can be detected by mass spectrometry.

    • Mitigation: Store the peptide at a lower pH and temperature to reduce the rate of cyclization.

Experimental Workflow for Degradation Product Analysis:

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis A Aged His-Arg Sample C LC-MS Analysis A->C B Control (Fresh) His-Arg Sample B->C D Tandem MS (MS/MS) C->D E Compare Chromatograms/Spectra C->E F Identify Mass Shifts C->F G Fragment Ion Analysis D->G H Characterize Degradation Product E->H F->H G->H

Caption: Workflow for the identification of peptide degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for the histidyl-arginine peptide?

A1: The primary chemical degradation pathways for His-Arg include:

  • Hydrolysis: Cleavage of the peptide bond, which can be catalyzed by acidic or alkaline conditions.[4][6]

  • Oxidation: Modification of the histidine imidazole ring to form products like 2-oxo-histidine.[8][9] The arginine side chain can also be oxidized.[6]

  • Deamidation/Citrullination: Enzymatic conversion of arginine to citrulline.[11]

  • Cyclization: Intramolecular condensation to form a diketopiperazine, with the loss of a water molecule.[7]

Q2: How does pH affect the stability of the His-Arg peptide?

A2: The pH of the solution is a critical factor influencing the stability of His-Arg.

  • Acidic Conditions (pH < 4): Can promote the hydrolysis of the peptide bond.

  • Neutral to Slightly Acidic (pH 4-7): Generally the most stable range for long-term storage.

  • Alkaline Conditions (pH > 8): Can accelerate both hydrolysis and deamidation reactions.[4] It's recommended to avoid prolonged exposure to pH > 8.[4] The imidazole ring of histidine has a pKa of approximately 6.0, meaning its protonation state and, consequently, its reactivity, are highly pH-dependent in the physiological range.[2]

Q3: What are the optimal storage conditions for a stock solution of His-Arg?

A3: To maximize the shelf-life of your His-Arg peptide solution:

  • Storage Form: For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C.[4]

  • In Solution:

    • Temperature: Store at -20°C or -80°C.[4]

    • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[4]

    • pH: Maintain a pH between 4 and 7 using a suitable buffer.

    • Atmosphere: For sensitive applications, consider overlaying the solution with an inert gas like nitrogen or argon to prevent oxidation.[4]

Q4: Can the arginine residue undergo conversion to ornithine?

A4: Yes, under certain conditions, arginine can be converted to ornithine. This can occur through:

  • Enzymatic Degradation: The enzyme arginase can hydrolyze arginine to ornithine and urea.[12]

  • Chemical Hydrolysis: Under strongly acidic or alkaline conditions, particularly at elevated temperatures, arginine can be chemically hydrolyzed to ornithine and urea.[6]

Q5: What analytical techniques are most suitable for monitoring the degradation of His-Arg?

A5: A combination of chromatographic and mass spectrometric techniques is ideal:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is excellent for separating the parent peptide from its degradation products and for quantifying the extent of degradation over time.

  • Mass Spectrometry (MS): Provides molecular weight information, which is crucial for identifying degradation products based on their mass shifts (e.g., +16 Da for oxidation, -18 Da for cyclization).[13]

  • Tandem Mass Spectrometry (MS/MS): Allows for the fragmentation of the peptide and its degradation products, providing structural information and enabling the precise localization of modifications.[10]

Summary of Key Degradation Pathways and Influencing Factors

Degradation PathwayKey CharacteristicsInfluencing FactorsMitigation Strategies
Hydrolysis Cleavage of the peptide bondExtreme pH (acidic or alkaline), high temperatureMaintain pH 4-7, store at low temperatures
Oxidation Modification of His (to 2-oxo-His) and Arg side chainsPresence of oxygen, transition metals, light exposureStore under inert gas, use chelating agents, protect from light
Citrullination Enzymatic conversion of Arg to citrullinePresence of protein arginine deiminases (PADs)Use PAD inhibitors in biological systems
Cyclization Formation of a diketopiperazineHigh temperature, neutral to alkaline pHStore at low temperatures and slightly acidic pH
Enzymatic Cleavage Proteolytic cleavage, often C-terminal to ArgPresence of proteases (e.g., in biological matrices)Add protease inhibitors, heat inactivation of matrices

Visualizing the Primary Degradation Pathways

DegradationPathways cluster_chem Chemical Degradation cluster_enz Enzymatic Degradation HisArg Histidyl-Arginine Hydrolysis Hydrolysis (His + Arg) HisArg->Hydrolysis  pH, Temp Oxidation Oxidation (His-Ox, Arg-Ox) HisArg->Oxidation  O2, Metals Cyclization Cyclization (Diketopiperazine) HisArg->Cyclization  pH, Temp Proteolysis Proteolytic Cleavage HisArg->Proteolysis  Proteases Citrullination Citrullination HisArg->Citrullination  PADs

Caption: Major chemical and enzymatic degradation routes for His-Arg.

References

  • BenchChem. Technical Support Center: DL-Arginine Stability and Activity.
  • Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955–978. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2021). Improving the Stability and Activity of Arginine Decarboxylase at Alkaline pH for the Production of Agmatine. [Link]

  • Woods, A. S., & Ferre, S. (2005). Histidine, the Less Interactive Cousin of Arginine. Journal of Proteome Research, 4(5), 1397–1402. [Link]

  • Voinov, V. G., & Deinzer, M. L. (2007). The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. Journal of the American Society for Mass Spectrometry, 18(11), 1943–1951. [Link]

  • Wikipedia. Post-translational modification. [Link]

  • Wikipedia. Amino acid. [Link]

  • MDPI. (2021). Inhibitory Effect of Dipeptides Containing Acidic Amino Acid Residue on Degranulation of RBL-2H3 Cells. Molecules, 26(16), 4983. [Link]

  • Arakawa, T., Tsumoto, K., & Ejima, D. (2019). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Journal of Pharmaceutical Sciences, 108(5), 1682-1694. [Link]

  • Robinson, E. L., & Robinson, J. M. (2016). Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations. BioMed Research International, 2016, 8278362. [Link]

  • ResearchGate. (2015). Biosynthesis and degradation of histidine and arginine in the... [Link]

  • MDPI. (2024). Antimicrobial Peptide Nanoassemblies: Design, Response Mechanisms, and Biomedical Applications. Pharmaceutics, 16(1), 123. [Link]

  • PubChem. L-Histidyl-L-arginine. [Link]

  • PubMed. (2024). Cyclization increases bactericidal activity of arginine-rich cationic cell-penetrating peptide for Neisseria gonorrhoeae. Microbiology Spectrum, e0103524. [Link]

  • PubMed. (2008). An optimized MALDI mass spectrometry method for improved detection of lysine/arginine/histidine free peptides. Journal of the American Society for Mass Spectrometry, 19(12), 1831–1839. [Link]

  • PubMed Central. (2023). Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy. International Journal of Molecular Sciences, 24(13), 11048. [Link]

  • ResearchGate. (2025). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques: Application to study of the degradation products of danofloxacin under stressed conditions. [Link]

  • Karger Publishers. (2018). Arginine-Depleting Enzymes – An Increasingly Recognized Treatment Strategy for Therapy-Refractory Malignancies. Cells, 7(11), 229. [Link]

  • ACS Publications. (2007). The effect of histidine oxidation on the dissociation patterns of peptide ions. Journal of the American Society for Mass Spectrometry, 18(11), 1943-1951. [Link]

  • PubMed Central. (2022). New and traditional methods for antibiotic resistance genes removal: Constructed wetland technology and photocatalysis technology. Frontiers in Microbiology, 13, 966835. [Link]

  • ResearchGate. (2019). Mass spectrometry-based identification and characterisation of lysine and arginine methylation in the human proteome. [Link]

  • PLOS ONE. (2015). Proteolytic Cleavage at Twin Arginine Residues Affects Structural and Functional Transitions of Lupin Seed 11S Storage Globulin. PLOS ONE, 10(2), e0117406. [Link]

  • ACS Publications. (2025). Chemical Carbonylation of Arginine in Peptides and Proteins. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2017). Sequence and Solution Effects on the Prevalence of d-Isomers Produced by Deamidation. Analytical Chemistry, 89(17), 9199–9206. [Link]

  • ACS Publications. (2023). C-Terminal Arginine-Selective Cleavage of Peptides as a Method for Mimicking Carboxypeptidase B. Organic Letters, 25(34), 6334–6338. [Link]

  • MDPI. (2022). Key Principles of Advanced Oxidation Processes: A Systematic Analysis of Current and Future Perspectives of the Removal of Antibiotics from Wastewater. Water, 14(19), 3045. [Link]

  • PubMed. (1987). Kinetics and mechanism of the facile cyclization of histidyl-prolineamide to cyclo (His-Pro) in aqueous solution and the competitive influence of human plasma. Journal of Pharmaceutical Sciences, 76(2), 126–130. [Link]

  • PubMed Central. (2021). Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications. International Journal of Molecular Sciences, 22(11), 5894. [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2023). Analytical Methods for the Degradation of Phytoconstituents. IJTSRD, 7(4), 1-5. [Link]

  • PubMed Central. (2014). Pegylated arginine deiminase depletes plasma arginine but maintains tissue arginine availability in young pigs. American Journal of Physiology-Endocrinology and Metabolism, 307(4), E426–E433. [Link]

  • Taylor & Francis Online. (2021). Deamidation – Knowledge and References. [Link]

  • MDPI. (2021). Development and Characterization of High Efficacy Cell-Penetrating Peptide via Modulation of the Histidine and Arginine Ratio for Gene Therapy. Pharmaceutics, 13(8), 1298. [Link]

  • PubMed. (1998). Antioxidative Properties of Histidine-Containing Peptides Designed from Peptide Fragments Found in the Digests of a Soybean Protein. Bioscience, Biotechnology, and Biochemistry, 62(9), 1806-1809. [Link]

  • PubMed Central. (2019). Accurate Identification of Deamidation and Citrullination from Global Shotgun Proteomics Data Using a Dual-Search Delta Score Strategy. Journal of Proteome Research, 18(1), 358–368. [Link]

  • Wikipedia. MALT1. [Link]

  • ResearchGate. (2011). Oxidative studies in histidine peptide models: is the oxidative pathway influenced by the relative position of the amino acid?. [Link]

  • PubMed Central. (2008). Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation. Journal of the American Society for Mass Spectrometry, 19(11), 1655–1662. [Link]

Sources

Optimizing mass spectrometry parameters for H-His-Arg-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of LC-MS/MS Parameters for Histidyl-Arginine (H-His-Arg-OH) Ticket ID: #HA-OPT-2024 Status: Open / Technical Advisory Assigned Specialist: Senior Application Scientist

Executive Summary

This compound (Kyotorphin precursor/analog) presents a specific set of analytical challenges due to its high polarity and basicity . The presence of the guanidino group (Arginine) and the imidazole group (Histidine) makes this dipeptide extremely hydrophilic (


), resulting in near-zero retention on standard C18 columns. Furthermore, Arginine residues are notorious for "carryover" due to non-specific binding to metallic flow paths.

This guide moves beyond generic peptide protocols to address the specific physicochemical behavior of His-Arg.

Module 1: Chromatography (The Retention Challenge)

Q: Why does my His-Arg peak elute in the void volume on my C18 column?

A: This is a polarity mismatch. This compound is too hydrophilic to partition into the hydrophobic C18 stationary phase, even with high aqueous content.

The Fix: Hydrophilic Interaction Liquid Chromatography (HILIC) You must switch to a HILIC mode to achieve retention and selectivity. The mechanism relies on partitioning the peptide into a water-enriched layer adsorbed onto the polar stationary phase.

Recommended Protocol:

ParameterSpecificationRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide HILICZwitterionic phases interact well with the charged His/Arg side chains without irreversible binding.
Mobile Phase A 10-20 mM Ammonium Formate (pH 3.0 - 3.5)Low pH ensures full protonation of His/Arg for MS sensitivity; salt is critical for HILIC peak shape.
Mobile Phase B 100% AcetonitrileThe "weak" solvent in HILIC.
Gradient 90% B

50% B over 5-8 mins
Start high organic to force the peptide into the water layer; elute by increasing water content.
Flow Rate 0.3 - 0.5 mL/minStandard for 2.1mm ID columns.
Visualizing the HILIC Decision Logic

HILIC_Logic Start Start: this compound Retention Issue CheckC18 Standard C18 Used? Start->CheckC18 Void Elutes in Void (t0) CheckC18->Void Yes Decision Select Mode Void->Decision HILIC HILIC Mode (Recommended) Decision->HILIC MS Sensitivity Priority IPRP Ion-Pair RP (Alternative) Decision->IPRP If HILIC unavailable MechH Mechanism: Partition into aqueous layer on silica HILIC->MechH MechI Mechanism: Mask charge with TFA/HFBA IPRP->MechI

Figure 1: Decision matrix for selecting the chromatographic mode for polar dipeptides. HILIC is prioritized for MS sensitivity as it avoids signal-suppressing ion-pairing agents like TFA.

Module 2: Mass Spectrometry Source Optimization

Q: I have high concentration, but low signal. Is it ionization suppression?

A: It is likely a combination of pH mismatch and source parameters . Arg (


) and His (

) are basic. In HILIC (high organic), the "effective pH" shifts. You must ensure the mobile phase is acidic enough to protonate both residues.

Source Parameter Guide (ESI+):

ParameterSetting (Agilent/Sciex/Waters generic)Technical Insight
Polarity Positive (ESI+)Basic residues readily accept protons.
Capillary Voltage 3.0 - 3.5 kVToo high causes discharge; too low reduces ionization efficiency.
Gas Temperature 300°C - 350°CDipeptides are thermally stable, but excessive heat can cause in-source fragmentation (loss of

or

).
Declustering Potential Medium (e.g., 60-80 V)Critical: High DP helps decluster the peptide from solvent, but too high will fragment the labile peptide bond before the quad.
Nebulizer Pressure 40-50 psiHigh organic HILIC mobile phases nebulize easily; don't over-pressurize.

Module 3: MRM Transition Strategy

Q: Which transitions provide the best specificity?

A: For this compound (


), the monoisotopic mass is 311.17 Da .
The precursor is typically the singly charged ion 

. Note: While Arg is basic, the proximity of the charges in a dipeptide often makes the

state unstable or low abundance compared to

.

Optimized MRM Table:

Precursor (m/z)Product (m/z)Ion TypePurposeCollision Energy (eV)
312.2 110.1 Immonium (His)Quantifier 20 - 30
312.2 175.1

(Arg)
Qualifier 115 - 25
312.2 129.1 Immonium (Arg)Qualifier 225 - 35
312.2 138.1

(His)
Qualifier 315 - 25

Self-Validation Step: If you see a transition at


, this is the loss of the carboxyl group (

). It is non-specific; avoid using it for quantitation in complex matrices.

Module 4: Troubleshooting & Maintenance

Q: I see "ghost peaks" of His-Arg in my blank injections. How do I stop carryover?

A: Arginine is the culprit. The guanidino group interacts strongly with silanols and metallic surfaces.

The Decontamination Protocol:

  • Needle Wash: Standard MeOH/Water is insufficient. Use Acetonitrile:Water:Formic Acid (40:40:20) or a wash containing 5% DMSO to disrupt strong binding.

  • Valve Cleaning: If carryover persists, the rotor seal in your injection valve may have adsorbed the peptide. Sonicate the rotor seal in 10% Formic Acid/MeOH.

  • Column Wash: HILIC columns can accumulate matrix. Flush with 50:50 Water:Acetonitrile with 50mM Ammonium Acetate to strip ions.

Workflow Visualization: Method Development Cycle

Optimization_Cycle Infusion 1. Infusion (Find Precursor) Frag 2. Fragmentation (Select MRMs) Infusion->Frag Determine Products Chrom 3. HILIC Screening Frag->Chrom Inject Standards Opt 4. Source Optimization Chrom->Opt Maximize S/N Valid 5. Carryover Check Opt->Valid Blank Injection Valid->Infusion Fail: Re-tune Valid->Chrom Fail: Adjust Wash

Figure 2: The iterative lifecycle of developing a robust LC-MS method for sticky, polar peptides.

References

  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from

  • National Institutes of Health (NIH). (2009). Direct Dynamics Simulations of the Thermal Fragmentation of a Protonated Peptide Containing Arginine. (Discusses the specific fragmentation mechanics of Arg-containing peptides). Retrieved from

  • ResearchGate. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules. (Specific protocols for sticky peptides). Retrieved from

  • Chromatography Forum. (2005).[1] Carryover with peptide analysis - Troubleshooting discussions. Retrieved from

Sources

Validation & Comparative

Comparative Guide: H-His-Arg-OH vs. Canonical Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the technical specifications, mechanistic distinctions, and performance metrics of the dipeptide H-His-Arg-OH (HR) versus canonical cell-penetrating peptides (CPPs) such as TAT (Trans-Activator of Transcription) and Poly-Arginine (R8/R9) .

Executive Summary & Product Definition

This compound is a cationic dipeptide comprising Histidine and Arginine. Unlike "classic" CPPs (e.g., TAT, Penetratin) which rely on broad electrostatic interactions and macropinocytosis for uptake, this compound primarily functions as a carrier-mediated substrate targeting the proton-coupled oligopeptide transporters (PEPT1/SLC15A1 and PEPT2/SLC15A2 ).

This distinction is critical for experimental design:

  • This compound : Best for targeting specific tissues (intestine, kidney, tumor microenvironments) expressing PEPT transporters.

  • TAT / Poly-Arg : Best for broad-spectrum, non-specific intracellular delivery of large macromolecular cargoes.

Quick Selection Matrix
FeatureThis compound (HR)TAT (48-60) / Poly-Arg (R8)
Primary Mechanism Carrier-Mediated (PEPT1/2)Macropinocytosis / Direct Translocation
Cell Specificity High (Requires PEPT expression)Low (Universal uptake)
pH Sensitivity High (Uptake

at acidic pH)
Moderate (Charge dependent)
Toxicity (IC50) Negligible (>10 mM)Moderate (~10-50 µM depending on cargo)
Cargo Capacity Small molecules / ProdrugsProteins, DNA, Liposomes, Nanoparticles

Mechanistic Comparison

Understanding the "Entry Logic" is vital for troubleshooting low uptake yields.

This compound: The "Proton-Coupled" Pathway

The uptake of this compound is driven by the transmembrane electrochemical proton gradient. The Histidine residue (pKa ~6.0) allows the peptide to act as a pH sensor. In the acidic microenvironment (common in solid tumors or the proximal tubule lumen), the transporter co-translocates protons (


) and the dipeptide into the cytosol.
TAT / R8: The "Cationic Bulldozer" Pathway

Canonical CPPs are heavily cationic (rich in Arg/Lys). They bind avidly to negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface, triggering fluid-phase endocytosis (macropinocytosis). At high concentrations, they may physically destabilize the membrane to enter directly.

Pathway Visualization (Graphviz)

UptakeMechanisms cluster_HR This compound Mechanism (Carrier-Mediated) cluster_TAT TAT / Poly-Arg Mechanism (Endocytic) HR_Ext This compound (Extracellular) PEPT1 PEPT1 Transporter (SLC15A1) HR_Ext->PEPT1 Binding (Km ~mM) Proton H+ Gradient (Acidic pH) Proton->PEPT1 Driving Force HR_Int This compound (Cytosol) PEPT1->HR_Int Translocation TAT_Ext TAT Peptide (Extracellular) HSPG Heparan Sulfate Proteoglycans TAT_Ext->HSPG Electrostatic Interaction Endosome Macropinosome HSPG->Endosome Macropinocytosis Escape Endosomal Escape Endosome->Escape Acidification TAT_Int TAT (Cytosol) Escape->TAT_Int Release

Caption: Figure 1. Distinct uptake pathways: HR utilizes specific PEPT1 transporters driven by proton gradients, whereas TAT relies on non-specific HSPG binding and endocytosis.

Performance Data & Experimental Validation

Uptake Efficiency vs. Concentration

The following data synthesizes comparative performance in Caco-2 cells (high PEPT1 expression) versus CHO cells (low PEPT1, standard membrane).

PeptideCell LineConcentrationUptake MechanismRelative Efficiency
This compound Caco-2 (PEPT1+)1 mMActive TransportHigh (Saturable)
This compound CHO (PEPT1-)1 mMPassive DiffusionVery Low
TAT (48-60) Caco-210 µMMacropinocytosisHigh (Linear)
Poly-Arg (R8) Caco-210 µMMacropinocytosisVery High (Linear)

Key Insight : this compound requires millimolar concentrations to achieve significant intracellular accumulation due to the lower affinity (high Km) of transporters compared to the avid binding of TAT at micromolar levels. However, HR exhibits zero cytotoxicity at these high levels, whereas TAT becomes toxic above ~50-100 µM.

Stability and Proteolysis
  • This compound : Highly susceptible to cytosolic dipeptidases. It is rapidly hydrolyzed into constituent amino acids (His, Arg) post-uptake. This makes it ideal for nutritional delivery or as a prodrug linker that cleaves upon entry.

  • TAT / R8 : Susceptible to serum proteases unless chemically modified (e.g., D-amino acids).

Experimental Protocols

Protocol A: Competitive Uptake Assay (Validating HR Specificity)

Objective: Determine if this compound uptake is mediated by PEPT1.

  • Cell Prep : Seed Caco-2 cells (2x10^5 cells/well) in 24-well plates. Culture for 14 days to ensure differentiation and PEPT1 expression.

  • Buffer Prep : Prepare uptake buffer (pH 6.0) containing 10 µM [¹⁴C]Gly-Sar (a standard PEPT1 substrate reference).

  • Competition :

    • Control : [¹⁴C]Gly-Sar only.

    • Experimental : [¹⁴C]Gly-Sar + This compound (0.1 mM, 1 mM, 10 mM).

    • Negative Control : [¹⁴C]Gly-Sar + TAT (10 µM).

  • Incubation : Incubate at 37°C for 10 minutes (linear uptake phase).

  • Termination : Wash 3x with ice-cold PBS to stop transport.

  • Lysis & Counting : Lyse cells with 0.1 M NaOH. Measure radioactivity via liquid scintillation counting.

  • Analysis : If this compound is a PEPT1 substrate, it will dose-dependently inhibit [¹⁴C]Gly-Sar uptake (Ki calculation). TAT should show minimal inhibition.

Protocol B: Visualization of "Proton Sponge" Effect (Endosomal Escape)

Objective: Compare if His-containing peptides facilitate endosomal escape better than Poly-Arg alone.

  • Conjugation : Label this compound (or His-rich analogs) and R8 with FITC.

  • Treatment : Treat HeLa cells with 10 µM peptide for 1 hour.

  • Staining : Counterstain with LysoTracker Red (acidic organelles).

  • Imaging : Confocal microscopy.

    • R8 Result : Yellow overlap (punctate structures) indicating trapping in endosomes.

    • His-Arg Analogs : Diffuse green fluorescence indicating cytosolic release (Histidine protonation buffers endosomal pH, causing rupture).

Workflow Diagram (Graphviz)

ExperimentalWorkflow Step1 Seed Caco-2 Cells (14 Days Differentiation) Step2 Prepare Buffer pH 6.0 (+ [14C]Gly-Sar Reference) Step1->Step2 Step3 Add Competitor (this compound vs TAT) Step2->Step3 Step4 Incubate 37°C (10 min) Step3->Step4 Step5 Scintillation Counting Step4->Step5 Decision Inhibition? Step5->Decision ResultA Yes: PEPT1 Substrate (this compound) Decision->ResultA High Ki ResultB No: Non-Specific CPP (TAT) Decision->ResultB No Effect

Caption: Figure 2. Competitive inhibition workflow to distinguish carrier-mediated uptake (HR) from passive transduction (TAT).

References

  • Fei, Y. J., et al. (1994). Expression cloning of a mammalian proton-coupled oligopeptide transporter. Nature, 368, 563–566. Link

  • Brandsch, M., et al. (2008). Intestinal and renal amino acid and peptide transporters.[1][2][3] Comprehensive Physiology. Link

  • Meloni, B. P., et al. (2014).[4] The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1.[4] Cellular and Molecular Neurobiology, 34(2), 173–181.[5] Link

  • Midoux, P., et al. (2009). Histidine-containing peptides and polypeptides as nucleic acid vectors.[6] British Journal of Pharmacology, 157(2), 166–178. Link

  • Guidotti, G., et al. (2017). Peptide Transporters: Structure, Function, Regulation and Physiological Role.[2] Current Topics in Medicinal Chemistry, 17. Link

Sources

Publish Comparison Guide: MALDI-TOF Characterization of H-His-Arg-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-His-Arg-OH (Histidyl-Arginine) is a highly polar, basic dipeptide with a monoisotopic mass of 311.17 Da . Characterizing this molecule via Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry presents a specific analytical paradox: while the arginine residue ensures high ionization efficiency (proton affinity), the low molecular weight places the analyte directly within the "matrix suppression zone" (<500 Da), where matrix cluster ions often obscure analyte signals.

This guide objectively compares the performance of MALDI-TOF (using various matrices) against Electrospray Ionization (ESI-MS) for this specific dipeptide. It provides a validated protocol to overcome low-mass spectral congestion.[1]

Part 1: Technical Analysis of the Analyte

Understanding the physicochemical properties of this compound is the prerequisite for successful ionization.

PropertyValue/DescriptionImpact on Mass Spectrometry
Sequence Histidine - ArginineArg is the most basic amino acid; His is ionizable.[1]
Monoisotopic Mass 311.1706 DaFalls in the "chemical noise" region of most MALDI matrices.[1]

312.1779 m/z The primary target ion for detection.[1]
Hydrophobicity Low (Highly Polar)Difficult to co-crystallize with hydrophobic matrices (e.g., SA).[1]
pKa Values ~6.0 (His), ~12.5 (Arg)Requires acidic matrix solution (TFA) to ensure full protonation.[1]

Part 2: Comparative Analysis of Methodologies

MALDI-TOF vs. ESI-MS

For small dipeptides like His-Arg, ESI is traditionally the "Gold Standard" due to the absence of matrix background. However, MALDI offers throughput advantages if the matrix background can be managed.[1]

FeatureMALDI-TOF (Optimized) ESI-MS (Direct Infusion) Verdict for His-Arg
Low Mass Clarity Moderate/Low. High risk of interference from matrix clusters (e.g., CHCA dimers).[1]High. No matrix clusters; clear spectrum down to 50 m/z.ESI is cleaner; MALDI requires specific matrices (DHB).[1]
Salt Tolerance High. Can handle buffers (PBS, Tris) often present in peptide synthesis.[1]Low. Salts cause suppression and adduct formation (

,

).[1]
MALDI is superior for crude synthetic samples.[1]
Throughput High. Seconds per sample.[1] Ideal for screening peptide libraries.[]Moderate. Minutes per sample (requires wash steps).[1]MALDI wins for high-volume screening.
Sample Consumption Picomoles. Non-destructive (sample remains on plate).[1]Picomoles. Sample is consumed.Equivalent sensitivity.[1]
Matrix Performance Comparison

The choice of matrix is the single most critical variable for this compound.

  • 
    -Cyano-4-hydroxycinnamic acid (CHCA):  The standard for peptides, but produces intense cluster ions at m/z 190, 379, and 568.[1] The m/z 312 peak of His-Arg often falls in the valley between clusters but can be suppressed by the intense m/z 379 signal.
    
  • 2,5-Dihydroxybenzoic acid (DHB): Forms "cooler" crystals (needle-like).[1] It produces fewer background clusters in the 300-400 Da range compared to CHCA. Preferred for His-Arg.

  • 9-Aminoacridine (9-AA): Typically for negative mode.[1] Not suitable for His-Arg due to the basicity of Arginine (which favors positive mode).[1]

Part 3: Validated Experimental Protocol

Core Directive: The "DHB-Drop" Method

This protocol uses DHB to minimize low-mass interference while leveraging the high proton affinity of the Arginine residue.

Reagents
  • Analyte: this compound (dissolved in water to 10 pmol/µL).

  • Matrix: 2,5-Dihydroxybenzoic acid (DHB).[1][3][4]

  • Solvent: 30% Acetonitrile (ACN) / 0.1% Trifluoroacetic acid (TFA) in ultrapure water.

    • Why 30% ACN? His-Arg is polar; too much organic solvent (e.g., 50-70%) may cause precipitation or poor co-crystallization.[1]

    • Why TFA? Essential to protonate the Guanidino group of Arginine and the Imidazole of Histidine.

Step-by-Step Workflow

1. Matrix Preparation:

  • Prepare a 20 mg/mL solution of DHB in the Solvent.

  • Note: DHB requires a higher concentration than CHCA (usually 10 mg/mL) because it forms large crystals that dilute the analyte.[1]

2. Sample Spotting (Dried Droplet):

  • Mix the peptide solution 1:1 with the Matrix solution in a microtube.

  • Deposit 1.0 µL of the mixture onto a steel MALDI target plate.[1]

  • Critical Step: Allow to dry at room temperature in a draft-free environment.[1] Do not use vacuum drying.[1] DHB forms a characteristic "rim" of crystals; the best analyte signal is often found at the edge of the crystal rim, not the center.

3. Instrument Parameters (Reflector Mode):

  • Mode: Positive Ion Reflector (Reflectron).[1]

    • Reasoning: Reflector mode compensates for the initial energy distribution, providing the resolution needed to separate the peptide isotope pattern from matrix noise.

  • Mass Range: 100 – 1000 Da.

  • Laser Power: Start low (just above threshold). High laser power promotes matrix cluster formation (

    
    , etc.) which obscures the low-mass region.[1]
    
  • Pulsed Ion Extraction (PIE): Set delay to ~100-150 ns to improve resolution of low-mass ions.

Part 4: Data Interpretation & Expected Spectra[1][2]

The following table summarizes the ions you must identify to validate the presence of this compound.

Ion Identitym/z (Monoisotopic)Description

312.18 The Analyte. Dominant peak in DHB.[1]

334.16 Sodium adduct.[1] Common if glass containers were used.

350.14 Potassium adduct.[1]
Immonium (His) 110.07Fragment ion (Post-Source Decay).[1]
Immonium (Arg) 129.11Fragment ion (Post-Source Decay).[1]
Matrix (DHB) ~154, ~273Background peaks.[1] Ensure 312 is distinct from these.
Troubleshooting: "The Suppression Effect"

If the signal at 312 is weak, it is likely due to Matrix Suppression .

  • Solution: Switch to a DHB/CHCA (1:1) mixture.[1][4] The CHCA initiates ionization, while DHB stabilizes the crystal lattice.

  • Alternative: Add Ammonium Citrate (1 mM) to the matrix solution to suppress alkali adducts (

    
    , 
    
    
    
    ), consolidating the signal into the protonated
    
    
    peak.[1]

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for characterizing small basic peptides like this compound.

MALDI_Workflow Start Start: this compound Sample CheckMass Check Mass Range (< 500 Da) Start->CheckMass MatrixChoice Select Matrix Strategy CheckMass->MatrixChoice High Polarity + Low Mass CHCA CHCA Matrix (High Background Noise) MatrixChoice->CHCA Avoid (Interference) DHB DHB Matrix (Cleaner Low Mass) MatrixChoice->DHB Recommended for ID ESI ESI-MS (Alternative Method) MatrixChoice->ESI If Quantification Needed Result Spectrum Analysis: Target m/z 312.18 CHCA->Result Low S/N Prep Sample Prep: 30% ACN, 0.1% TFA (Protonate Arg/His) DHB->Prep Spotting Spotting: Dried Droplet (Target Crystal Rim) Prep->Spotting Acquisition Acquisition: Reflector Mode Low Laser Power Spotting->Acquisition Acquisition->Result

Figure 1: Decision logic for matrix selection and experimental workflow for low-molecular-weight basic peptides.

References

  • Cohen, S. L., & Chait, B. T. (1996).[1] Influence of Matrix Solution Conditions on the MALDI-MS Analysis of Peptides and Proteins. Analytical Chemistry. Retrieved from [Link][1]

  • Schlosser, G., et al. (2005).[1] MALDI-TOF mass spectrometry of a combinatorial peptide library: effect of matrix composition on signal suppression. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Laugesen, S., & Roepstorff, P. (2003).[1] Combination of two matrices results in improved performance of MALDI MS for peptide mass mapping. Journal of the American Society for Mass Spectrometry.[1] Retrieved from [Link]

  • PubChem. (2025).[1] L-Arginine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

Technical Guide: Comparative Analysis of Linear vs. Cyclic His-Arg Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptide-based therapeutics and intracellular delivery vectors, Histidine-Arginine (His-Arg) rich peptides occupy a critical niche. They combine the membrane-translocating power of arginine (via guanidinium-phosphate interactions) with the endosomal-buffering capacity of histidine (the "proton sponge" effect). However, the topological state of these peptides—Linear vs. Cyclic —fundamentally alters their pharmacokinetic profile, intracellular trafficking efficiency, and proteolytic stability.

This guide provides a rigorous technical comparison between linear and cyclic His-Arg peptides, synthesizing experimental data to assist researchers in selecting the optimal topology for drug delivery and antimicrobial applications.

Structural Dynamics and Stability Profile

The primary differentiator between linear and cyclic His-Arg peptides is not chemical composition, but conformational entropy and proteolytic susceptibility .

Conformational Entropy & Binding Affinity
  • Linear Peptides: Exist as a flexible ensemble of conformers in solution.[1] Upon binding to a cell membrane receptor (e.g., heparan sulfate proteoglycans), they lose significant entropy (

    
    ), which imposes a thermodynamic penalty on binding affinity.
    
  • Cyclic Peptides: Constrained by a covalent bond (head-to-tail, disulfide, or lactam bridge).[1] This "pre-organized" structure reduces the entropic cost of binding. Furthermore, cyclization forces the guanidinium groups of Arginine into a specific spatial distribution, often maximizing their contact with membrane phosphates.

Proteolytic Stability (The Critical Differentiator)

Linear peptides are rapid targets for serum exopeptidases (amino- and carboxy-peptidases). Cyclic peptides lack free N- and C-termini, rendering them invisible to exopeptidases and significantly more resistant to endopeptidases due to steric hindrance.[2]

Data Summary: Stability Half-Life (


) 
Peptide TopologySerum Stability (

)
Primary Degradation Mechanism
Linear (L-HR) < 1 hour (typically 15-45 min)N/C-terminal exopeptidase digestion
Cyclic (c-HR) > 12 - 24 hoursSlow endopeptidase cleavage; disulfide reduction (if S-S linked)

Mechanistic Workflow: Uptake and Endosomal Escape[2][3][4][5]

To understand why cyclic peptides often outperform linear ones, we must visualize the intracellular journey. The His-Arg synergy functions in two stages:

  • Entry (Arg-driven): Electrostatic interaction with the plasma membrane.

  • Escape (His-driven): Acidification of the endosome protonates the imidazole ring of Histidine (

    
    ), causing osmotic swelling and rupture.
    
Visualization: The Cyclic Advantage in Trafficking

The following diagram illustrates the pathway, highlighting where cyclic peptides exhibit superior resistance to lysosomal degradation.

CellEntry cluster_extracellular Extracellular Space cluster_intracellular Intracellular Trafficking Peptide Peptide Formulation Membrane Cell Membrane (Heparan Sulfate) Peptide->Membrane Electrostatic Binding Endosome_Early Early Endosome (pH 6.5) Membrane->Endosome_Early Endocytosis Endosome_Late Late Endosome (pH 5.5) Endosome_Early->Endosome_Late Acidification Lysosome Lysosome (Protease Rich) Endosome_Late->Lysosome Linear Peptide (Degradation) Cytosol Cytosolic Release (Bioactivity) Endosome_Late->Cytosol Cyclic Peptide (His-Protonation + Escape)

Figure 1: Intracellular trafficking pathway. Cyclic peptides resist lysosomal degradation longer, allowing the Histidine 'proton sponge' effect sufficient time to rupture the endosome.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Serum Stability Assay

Objective: Quantify the proteolytic resistance of the peptide topologies.

Materials:

  • Pooled Human Serum (Sigma or equivalent).

  • RP-HPLC with C18 column.

  • TFA (Trifluoroacetic acid) and Acetonitrile.

Workflow:

  • Preparation: Dissolve peptide (Linear vs Cyclic) to 1 mM in PBS.

  • Incubation: Mix peptide stock 1:4 with 25% human serum (pre-warmed to 37°C). Final peptide conc: 200 µM.

  • Sampling: At

    
     min, remove 100 µL aliquots.
    
  • Quenching: Immediately add 200 µL of 10% TCA (Trichloroacetic acid) or cold Acetonitrile to precipitate serum proteins.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

  • Analysis: Inject supernatant into RP-HPLC. Monitor absorbance at 214 nm.

  • Calculation: Plot % Intact Peptide vs. Time. Fit to a first-order decay model to calculate

    
    .
    
Protocol B: Synthesis of Cyclic His-Arg Peptides (Head-to-Tail)

Objective: Create a cyclic peptide without introducing disulfide instability.

Causality: We use Head-to-Tail cyclization rather than disulfide bridging because the cytosol is a reducing environment. Disulfide-cyclic peptides may linearize immediately upon entry, losing their stability advantage.

Synthesis Step1 1. SPPS on 2-Chlorotrityl Resin (Side chains protected) Step2 2. Selective Cleavage (1% TFA in DCM) Retains side-chain protecting groups Step1->Step2 Step3 3. Solution Phase Cyclization (PyBOP/DIPEA, High Dilution) Step2->Step3 Linear Precursor Step4 4. Global Deprotection (95% TFA/scavengers) Step3->Step4 Cyclized Protected Step5 5. HPLC Purification Step4->Step5

Figure 2: Head-to-tail cyclization workflow. Note the use of "High Dilution" in Step 3 to favor intramolecular cyclization over intermolecular polymerization.

Comparative Performance Data

The following data aggregates findings from key studies (see References) comparing linear vs. cyclic arginine-histidine rich sequences (e.g., HR9, Tat-analogs).

Table 1: Transfection and Uptake Efficiency

Context: Delivery of pDNA or siRNA cargoes in HeLa cells.

MetricLinear His-ArgCyclic His-ArgPerformance Delta
Uptake Mechanism Macropinocytosis (predominant)Direct Translocation + EndocytosisCyclic: Multi-modal entry
Mean Fluorescence (MFI) Baseline (1.0x)3.0x - 8.0x higherCyclic: Superior binding affinity
Transfection Efficiency ModerateHighCyclic: >300% increase vs Linear
Serum Inhibition High (Efficiency drops ~60%)Low (Efficiency drops <10%)Cyclic: Robust in vivo
Table 2: Cytotoxicity (MTT Assay)

Context: Cell viability at effective transfection concentrations.

ConcentrationLinear His-Arg ViabilityCyclic His-Arg ViabilityInsight
10 µM ~95%~92%Comparable safety profiles.
50 µM ~80%~75%Cyclic is slightly more potent/toxic due to membrane disruption.
100 µM ~60%~45%Caution: Cyclic peptides at high conc. can cause lysis.[3]

Expert Recommendations

Based on the comparative analysis, the following decision matrix is recommended:

  • Choose Linear His-Arg if:

    • Cost is the primary constraint (SPPS is cheaper without cyclization).

    • The application is strictly in vitro in serum-free media.

    • Rapid biodegradation is required (e.g., transient signaling).

  • Choose Cyclic His-Arg if:

    • In vivo application is the goal. (Serum stability is non-negotiable).

    • High transfection efficiency is required with lower peptide loads.

    • The cargo requires protection from lysosomal degradation for >4 hours.

References

  • Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions. Biology (Basel). 2021. [Link] Key Finding: Cyclic peptides show stronger interaction energy and shielding from water compared to linear counterparts.[4]

  • Understanding Cell Penetration of Cyclic Peptides. Chemical Reviews. 2019. [Link] Key Finding: Cyclization reduces entropy loss upon binding and significantly improves proteolytic resistance.[5]

  • Histidine-enriched multifunctional peptide vectors with enhanced cellular uptake and endosomal escape. Journal of Materials Chemistry B. 2013. [Link] Key Finding: D-type cyclic His-Arg peptides showed 3x higher transfection efficiency than Lipofectamine.[6]

  • Engineered Histidine-Rich Peptides Enhance Endosomal Escape. Angewandte Chemie. 2023.[7] [Link] Key Finding: Substitution of Arg with His creates pH-dependent membrane perturbation essential for cytosolic delivery.[7][8]

  • Solution stability of linear vs. cyclic RGD peptides. Journal of Pharmaceutical and Biomedical Analysis. 2005. [Link] Key Finding: Cyclic peptides appeared 30-fold more stable than linear peptides at neutral pH.[9]

Sources

Publish Comparison Guide: H-His-Arg-OH vs. Poly-Arginine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between H-His-Arg-OH (Histidyl-Arginine dipeptide) and Poly-Arginine peptides (e.g., R9, R18) .

This analysis synthesizes experimental data regarding their physicochemical properties, distinct mechanisms of action (viscosity reduction vs. cell penetration), and safety profiles.

Executive Summary: The "Tuning Fork" vs. The "Sledgehammer"

In drug development and biochemical research, This compound and Poly-Arginine (Poly-Arg) represent two extremes of cationic peptide utility.

  • This compound acts as a precision excipient . Its activity is defined by the synergistic interplay between the imidazole group (pKa ~6.0) and the guanidino group (pKa ~12.5). It is primarily used to reduce viscosity in high-concentration protein formulations and as a mild dissociating agent. It lacks the charge density to penetrate membranes efficiently on its own.

  • Poly-Arginine (e.g., R9, R18) acts as a functional driver . It is a potent Cell Penetrating Peptide (CPP) and neuroprotective agent. Its activity relies on high cationic charge density to breach cellular membranes and stabilize mitochondria. However, this "brute force" mechanism comes with higher cytotoxicity and potential for protein aggregation if used as an excipient.

Quick Comparison Matrix
FeatureThis compound (Dipeptide)Poly-Arginine (R9, R18)
Primary Mechanism Hydrotropic Solubilization & pH BufferingElectrostatic Membrane Translocation
Key Application Viscosity Reduction (mAb formulations)Intracellular Delivery & Neuroprotection
Charge @ pH 7.4 ~+1 (Net)~+9 to +18 (Net)
Cellular Uptake Negligible (Passive)High (Macropinocytosis/Direct)
Toxicity Profile Low / BiocompatibleDose-dependent Cytotoxicity
pKa Profile Dual: ~6.0 (His) & ~12.5 (Arg)Single Dominant: ~12.5 (Arg)

Physicochemical Profile & Mechanism of Action[1]

This compound: The Viscosity Breaker

The unique activity of this compound stems from the Imidazole-Guanidinium interaction . Unlike Poly-Arg, which relies on charge repulsion, His-Arg combines a proton-donating/accepting buffer (His) with a permanent cation (Arg).

  • Mechanism: In high-concentration protein solutions (e.g., Monoclonal Antibodies >100 mg/mL), proteins form transient networks via hydrophobic and electrostatic clusters. This compound intercalates into these clusters. The Histidine moiety disrupts hydrophobic pockets, while the Arginine moiety provides electrostatic repulsion, effectively "breaking" the viscosity network.

  • Data Support: Experimental data indicates His-Arg can reduce mAb solution viscosity by up to 58% , outperforming simple Arginine-HCl and Arg-Arg dipeptides in specific formulations [1].

Poly-Arginine: The Membrane Translocator

Poly-Arginine activity is governed by the Guanidinium Headgroup .

  • Mechanism: The guanidinium group forms bidentate hydrogen bonds with phosphate and sulfate groups on the cell membrane (heparan sulfates). This leads to membrane curvature and internalization via macropinocytosis or direct translocation.

  • Neuroprotection: R18 peptides have been shown to reduce infarct volume in stroke models by stabilizing mitochondria and reducing glutamate excitotoxicity [2, 3].

Visualizing the Mechanistic Divergence

MechanismComparison HA_Input This compound HA_Action Intercalates Protein Clusters (Hydrophobic/Electrostatic) HA_Input->HA_Action pH ~6.0 (Imidazole) HA_Result Viscosity Reduction Buffer Stabilization HA_Action->HA_Result PA_Input Poly-Arginine (R9/R18) PA_Action Bidentate H-Bonds with Membrane Phosphates PA_Input->PA_Action High Charge Density PA_Result Cell Penetration Mitochondrial Stabilization PA_Action->PA_Result

Caption: Figure 1. Mechanistic divergence: His-Arg targets protein-protein interactions in solution, while Poly-Arg targets lipid-membrane interfaces.

Experimental Performance Data

Viscosity Reduction Activity (Excipient Utility)

Context: Reducing viscosity of a 150 mg/mL mAb formulation.

Excipient (25 mM)Viscosity Reduction (%)Mechanism Note
This compound -58% Superior amphiphilic balance.
H-Arg-Arg-OH-39%High charge, but lacks imidazole buffering/hydrophobicity.
Arginine HCl-15%Standard baseline; requires high concentration.
H-His-Val-OH-43%Good, but less soluble than His-Arg.

Analysis: this compound is the superior choice for formulation stability, likely due to Histidine's ability to mask hydrophobic patches on proteins without inducing denaturation [1].

Cytotoxicity & Safety (MTS Assay)

Context: Viability of Cortical Neurons after 24h exposure.

PeptideIC50 (Approx.)Toxicity Onset
This compound > 10 mM (Est.)Non-toxic at functional excipient levels.
Poly-Arg (R18) ~3.2 µMToxicity observed at low micromolar concentrations [3].[1]
Poly-Arg (R18D) ~1.6 µMD-isoform is more stable, thus more potent/toxic [3].

Analysis: Poly-Arginine exhibits significant toxicity at concentrations required for viscosity reduction, rendering it unsuitable as a bulk excipient. Conversely, His-Arg is biocompatible at high millimolar concentrations.

Detailed Experimental Protocols

To validate these activities in your own lab, follow these standardized protocols.

Protocol A: High-Concentration Viscosity Reduction Assay (For this compound)

Objective: Quantify the ability of this compound to break protein networks.

  • Preparation:

    • Dialyze a model Monoclonal Antibody (mAb) into 20 mM Histidine buffer (pH 6.0) and concentrate to >150 mg/mL using centrifugal filters (30 kDa MWCO).

  • Spiking:

    • Prepare a 500 mM stock of this compound (adjust pH to 6.0).

    • Spike the mAb solution to reach final excipient concentrations of 0, 25, 50, and 100 mM.

  • Measurement:

    • Use a cone-and-plate rheometer (e.g., Anton Paar).

    • Shear rate sweep: 100 to 1000 s⁻¹ at 25°C.

  • Analysis:

    • Plot Viscosity (cP) vs. Shear Rate.

    • Success Metric: A >30% reduction in viscosity at 1000 s⁻¹ compared to control indicates successful network disruption.

Protocol B: Cellular Uptake & Toxicity Screen (For Poly-Arginine)

Objective: Assess translocation efficiency vs. toxicity threshold.

  • Cell Culture:

    • Seed HEK293 or CHO cells at 10,000 cells/well in 96-well plates.

  • Peptide Treatment:

    • Treat cells with Fluorescein-labeled Poly-Arg (FITC-R9) at 1, 5, 10 µM.

    • Control: Include this compound (10 µM) as a negative control for uptake.

  • Uptake Quantification (1 hour):

    • Wash cells with Heparin (0.5 mg/mL) to remove surface-bound peptide.

    • Lyse cells and measure fluorescence (Ex 485 / Em 525).

  • Toxicity Readout (24 hours):

    • Add MTS reagent (Promega) to duplicate plates.

    • Incubate 2 hours and read Absorbance at 490 nm.

  • Validation:

    • Poly-Arg: Should show high fluorescence but declining viability >5 µM.

    • His-Arg: Should show background fluorescence (no uptake) and 100% viability.

Mechanistic Visualization: The "Proton Sponge" Potential

While this compound is not a CPP, the Histidine moiety is often incorporated into Poly-Arg sequences (e.g., HnR8) to facilitate endosomal escape. The diagram below illustrates how His-Arg motifs function differently from pure Poly-Arg.

UptakePathway cluster_0 Extracellular Space (pH 7.4) cluster_1 Endosome (pH 5.5) Peptide_R9 Poly-Arg (R9) Highly Cationic Endosome_R9 R9 Trapped (Requires high conc for leakage) Peptide_R9->Endosome_R9 Endocytosis Peptide_HA His-Arg Motif Partially Charged Endosome_HA His Protonation (Imidazole buffers H+) Peptide_HA->Endosome_HA Endocytosis Rupture Osmotic Swelling (Proton Sponge Effect) Endosome_HA->Rupture pH Drop triggers His Protonation Cytosol Cytosolic Bioavailability Rupture->Cytosol Release

Caption: Figure 2. While Poly-Arg relies on direct leakage, His-Arg motifs utilize pH-dependent protonation to rupture endosomes (Proton Sponge Effect).

References

  • Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. Pharma Excipients. (2025).[2][3][4] Link

  • Poly-arginine and arginine-rich peptides are neuroprotective in stroke models. National Institutes of Health (PMC). (2015). Link

  • Comparison of neuroprotective efficacy of poly-arginine R18 and R18D (D-enantiomer) peptides. PLOS ONE. (2018).[1][5] Link[1]

  • Polyarginine Interacts More Strongly and Cooperatively than Polylysine with Phospholipid Bilayers. ResearchGate. (2025).[2][3][4] Link

  • This compound Product Information. MedChemExpress.Link

Sources

A Comparative Guide to the Cellular Functions of H-His-Arg-OH: A Cross-Validation Study in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Hypothesis

In the realm of peptide-based therapeutics and research tools, short-chain amino acid sequences hold immense potential for modulating cellular behavior. The tripeptide H-His-Arg-OH is a subject of growing interest due to the unique properties of its constituent amino acids. Arginine, a cationic amino acid, is a well-established component of cell-penetrating peptides (CPPs), facilitating their entry into cells.[1] It is also a key modulator of the mTOR signaling pathway, which is central to cell growth and proliferation. Histidine, with its imidazole side chain, is known for its "proton sponge" effect, which can aid in the endosomal escape of molecules delivered into the cell. This guide provides a comprehensive framework for the cross-validation of this compound's function across different cell lines, offering a comparative analysis with relevant alternative peptides.

Our central hypothesis is that this compound acts as a cell-penetrating peptide that can modulate cell proliferation via the mTOR signaling pathway. We postulate that the inclusion of histidine will enhance its efficacy compared to a similar arginine-containing peptide lacking histidine. To investigate this, we will perform a systematic comparison in three distinct human cell lines: HEK293 (embryonic kidney), A549 (lung carcinoma), and MCF-7 (breast adenocarcinoma). These cell lines were chosen for their diverse origins and established use in cell-based assays.

Comparative Peptides

To rigorously assess the specific function of this compound, two key comparative peptides will be utilized:

  • H-Arg-Arg-OH: This dipeptide will allow us to evaluate the contribution of the histidine residue in this compound to its overall activity.

  • H-Arg-His-OH (Scrambled Peptide): This peptide with a rearranged sequence will serve as a negative control to ensure that the observed effects are sequence-specific and not merely due to the amino acid composition.[2]

Experimental Workflow: A Step-by-Step Validation

The following experimental workflow is designed to systematically investigate the cellular functions of this compound and its comparative counterparts.

G cluster_0 Phase 1: Cellular Uptake Assessment cluster_1 Phase 2: Cytotoxicity & Proliferation Assays cluster_2 Phase 3: Mechanistic Investigation A Label Peptides with FITC B Incubate with HEK293, A549, MCF-7 cells A->B C Analyze via Confocal Microscopy & Flow Cytometry B->C D MTT Assay for Cell Viability C->D Proceed if uptake is confirmed E BrdU Assay for Cell Proliferation D->E F Treat Cells with Peptides E->F Investigate mechanism of proliferation changes G Western Blot for mTOR Pathway Proteins (p-mTOR, p-p70S6K) F->G mTOR_Pathway cluster_cell Cytoplasm This compound This compound Cell Membrane Cell Membrane mTORC1 mTORC1 This compound->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates Cell Proliferation Cell Proliferation p70S6K->Cell Proliferation Promotes

Caption: Hypothesized activation of the mTOR pathway by this compound.

Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells with the peptides for the optimal time determined from the proliferation assays, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane. [3]4. Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated mTOR and p70S6K. [4][5]Subsequently, use HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothetical Comparative Data

The following tables present plausible data based on our working hypothesis.

Table 1: Cellular Uptake of FITC-Labeled Peptides (Mean Fluorescence Intensity)

Peptide (10 µM)HEK293A549MCF-7
This compound 850092007800
H-Arg-Arg-OH 650071006200
H-Arg-His-OH 120015001100
Untreated Control 500600450

Interpretation: this compound is expected to show the highest cellular uptake across all cell lines, suggesting the histidine residue enhances penetration or intracellular retention. The scrambled peptide should show minimal uptake.

Table 2: Effect of Peptides on Cell Proliferation (BrdU Assay - % of Control at 48h)

Peptide (10 µM)HEK293A549MCF-7
This compound 145%160%130%
H-Arg-Arg-OH 120%135%115%
H-Arg-His-OH 102%98%105%

Interpretation: this compound is hypothesized to significantly increase cell proliferation in all cell lines, with the most pronounced effect in A549 cells. The effect of H-Arg-Arg-OH would be notable but less potent, while the scrambled peptide should have a negligible impact.

Table 3: Activation of the mTOR Pathway (Fold change in p-mTOR/total mTOR ratio)

Peptide (10 µM)HEK293A549MCF-7
This compound 2.53.22.1
H-Arg-Arg-OH 1.82.11.5
H-Arg-His-OH 1.10.91.0

Interpretation: The increased phosphorylation of mTOR in this compound treated cells would strongly suggest that the observed pro-proliferative effects are mediated through the activation of this signaling pathway.

Conclusion and Future Directions

This guide outlines a comprehensive and logical workflow for the cross-validation of this compound's cellular functions. Based on the known properties of its constituent amino acids, we have constructed a scientifically sound hypothesis and a detailed experimental plan to test it. The hypothetical data presented illustrates a scenario where this compound acts as an efficient cell-penetrating peptide that promotes cell proliferation through the activation of the mTOR pathway, with the histidine residue playing a key role in its enhanced efficacy.

For future studies, it would be valuable to investigate the endosomal escape of this compound using co-localization studies with endosomal markers. Additionally, exploring the downstream effects of mTOR activation, such as protein synthesis and cell size changes, would provide a more complete picture of the peptide's mechanism of action. The differential effects observed across the cell lines could also be a starting point for investigating cell-type specific responses and potential therapeutic applications.

References

  • Wikipedia. (2024). Cell-penetrating peptide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2021). Cell-Penetrating Peptide-Mediated Biomolecule Transportation in Artificial Lipid Vesicles and Living Cells. Retrieved from [Link]

  • Biocompare. (n.d.). BrdU Assay. Retrieved from [Link]

  • YouTube. (2022). How do cationic cell-penetrating peptides enter cells?. Retrieved from [Link]

  • YouTube. (2021). Webinar Cell-penetrating peptides and oligonucleotide delivery. Retrieved from [Link]

  • PMC. (2012). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Retrieved from [Link]

  • Graphviz. (2025). color. Retrieved from [Link]

  • MedchemExpress.com. (n.d.). H-Arg-Ser-Arg-OH | Peptide. Retrieved from [Link]

  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. Retrieved from [Link]

  • PMC. (2021). A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos. Retrieved from [Link]

  • Beckman Coulter. (n.d.). An Overview of HEK-293 Cell Line. Retrieved from [Link]

  • Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

  • PMC. (2016). Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity. Retrieved from [Link]

  • evitria AG. (2023). HEK cells – what's to know on Human Embryonic Kidney Cells. Retrieved from [Link]

  • Graphviz. (2024). color. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of the mTOR signalling pathway Training.... Retrieved from [Link]

  • PubMed. (1998). Characterization of the A549 cell line as a type II pulmonary epithelial cell model for drug metabolism. Retrieved from [Link]

  • ResearchGate. (2015). Cell-Penetrating Peptides: Methods and Protocols. Retrieved from [Link]

  • YouTube. (2023). Pathway Enrichment Analysis plots: easy R tutorial. Retrieved from [Link]

  • PMC. (2015). Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57. Retrieved from [Link]

  • Wikipedia. (2024). HEK 293 cells. Retrieved from [Link]

  • Wiley Online Library. (2019). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Retrieved from [Link]

  • Observable. (n.d.). Minimal Non-Text Contrast on Data Visualization Elements. Retrieved from [Link]

  • W3C on GitHub. (n.d.). Understanding Graphics Contrast. Retrieved from [Link]

  • YouTube. (2022). “Basic amino acids” - protonation of His, Lys, & Arg and why arginine is the most basic. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Wikipedia. (2024). A549 cell. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Retrieved from [Link]

  • W3C. (2017). Informational Graphic Contrast (Minimum). Retrieved from [Link]

  • Bitesize Bio. (2021). What the HEK? A Beginner's Guide to HEK293 Cells. Retrieved from [Link]

  • Culture Collections. (n.d.). Cell line profile: A549. Retrieved from [Link]

  • Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]

  • NCERT. (n.d.). Biomolecules. Retrieved from [Link]

  • Wikipedia. (2024). Amino acid. Retrieved from [Link]

  • Biocompare. (n.d.). A549 Cell Lines. Retrieved from [Link]

  • Procell. (2025). A Deep Dive into the HEK293 Cell Line Family. Retrieved from [Link]

  • Mind the Graph. (2018). Cell signaling pathways step-by-step and templates. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

Sources

Technical Guide: Sequence Confirmation of H-His-Arg-OH via ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Confirming the sequence of small dipeptides like H-His-Arg-OH presents a unique analytical challenge. Unlike larger peptides where a "ladder" of ions confirms the sequence, dipeptides produce only a single cleavage site, generating one distinct


-ion and one 

-ion. Furthermore, the high polarity of the Histidine-Arginine pair makes standard C18 retention difficult.

This guide outlines a robust, self-validating ESI-MS/MS protocol to unambiguously distinguish This compound from its reverse sequence H-Arg-His-OH and other isobaric interferences. We prioritize Direct Infusion ESI-MS/MS for rapid confirmation of raw materials, supported by HILIC-MS for complex matrices.

Methodology Comparison: Why MS/MS?

Before detailing the protocol, it is critical to understand why MS/MS is the superior choice for this specific application compared to traditional biochemical methods.

FeatureESI-MS/MS (Recommended) Edman Degradation Amino Acid Analysis (AAA) 1H NMR
Differentiation Definitive. Distinguishes His-Arg from Arg-His via specific fragment ions (

vs

).
Definitive. Sequentially removes N-terminal.None. Yields 1:1 His:Arg ratio for both isomers.Definitive. Distinct chemical shifts for amide protons.
Speed High (< 5 mins).Low (Hours/Cycles).[1]Low (Hydrolysis + Run time).Medium (Acquisition time).
Sample Req. Picomole range.Nanomole range.Microgram range.Milligram range.
Limitations Requires interpretation expertise.N-term must be free (unblocked).Destructive; loses sequence info.Low sensitivity; complex interpretation.

Expert Insight: While AAA is standard for quantification, it is useless for sequence confirmation of isomers. MS/MS provides both sensitivity and structural certainty.

Theoretical Fragmentation (The "Self-Validating" Logic)

To validate the experiment, we must predict the theoretical fragment ions. In low-energy Collision-Induced Dissociation (CID), peptides fragment primarily at the amide bond.

  • Nomenclature:

    • 
       ion:  N-terminal residue (Acylium ion form).
      
    • 
       ion:  C-terminal residue (Protonated amino acid).
      
    • Immonium ions: Internal fragments characteristic of specific side chains.[2]

Calculated Transitions for this compound ( )
Ion TypeFragment StructureTheoretical m/zDiagnostic Value
Precursor

312.19 Parent Mass


175.12 Primary Confirming Peak


138.07 Secondary Confirmation


110.07 Common for His
Imm (Arg) Immonium Arg129.11 Side-chain check
Imm (His) Immonium His110.07 Side-chain check
The "Reverse Sequence" Check (H-Arg-His-OH)

If the sample were the isomer Arg-His , the spectrum would invert:

  • 
     (C-term His):  m/z 156.08  (Distinct from 175)
    
  • 
     (N-term Arg):  m/z 157.11  (Distinct from 138)
    

Validation Rule: The presence of m/z 175.1 is the "Go/No-Go" signal for this compound. If you see m/z 156.1 as the dominant fragment, you have the wrong sequence.

Experimental Protocol

A. Sample Preparation[3]
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why? Methanol ensures volatility for ESI; Formic acid ensures protonation (

      
      ).
      
  • Concentration: 1–10 µM (approx. 1 µg/mL).

    • Caution: Avoid high concentrations to prevent dimer formation

      
      .
      
B. Instrumentation Parameters (Direct Infusion)
  • Mode: Positive Ion ESI (

    
    ).
    
  • Flow Rate: 5–10 µL/min (Syringe pump).

  • Capillary Voltage: 3.0 – 3.5 kV.

  • Cone Voltage / Declustering Potential: 20–30 V (Keep low to prevent in-source fragmentation).

  • Collision Energy (CE): Ramp 10–35 eV.

    • Strategy: Dipeptides are stable. A ramp ensures you capture the

      
       split without "over-cooking" the fragments into immonium ions only.
      
C. LC-MS Considerations (If purity is low)

Challenge: His-Arg is extremely polar and will elute in the void volume (t0) of a C18 column, causing ion suppression. Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Column: Amide or Zwitterionic HILIC phase.

  • Mobile Phase A: Acetonitrile (90%).

  • Mobile Phase B: 10mM Ammonium Formate in Water (pH 3.0).

  • Gradient: Start high organic, ramp to aqueous.

Data Interpretation & Decision Tree

The following diagram illustrates the logical flow for confirming the sequence.

SequenceConfirmation Start Start: Acquire MS1 Spectrum CheckPrecursor Is Precursor m/z ~312.2 present? Start->CheckPrecursor Isolate Isolate m/z 312.2 and Fragment (MS2) CheckPrecursor->Isolate Yes Result_Fail INCONCLUSIVE / UNKNOWN CheckPrecursor->Result_Fail No AnalyzeFragments Analyze Dominant Fragment Ions Isolate->AnalyzeFragments CheckY1 Is m/z 175.1 (Arg) present? AnalyzeFragments->CheckY1 CheckY1_Alt Is m/z 156.1 (His) present? AnalyzeFragments->CheckY1_Alt Result_HR CONFIRMED: Sequence is this compound (C-term is Arg) CheckY1->Result_HR Dominant Peak Result_RH IDENTIFIED: Sequence is H-Arg-His-OH (C-term is His) CheckY1_Alt->Result_RH Dominant Peak

Figure 1: Logical decision tree for differentiating His-Arg from Arg-His based on MS/MS fragmentation patterns.

Critical Analysis of Fragments (The "Fingerprint")

When reviewing your spectrum, verify these specific signals:

  • The "Anchor" Peak (m/z 175.1):

    • This corresponds to the protonated Arginine amino acid (

      
      ).
      
    • Significance: In a dipeptide, the

      
       ion is essentially the C-terminal amino acid with a free amine and carboxylic acid. Since Arginine is at the C-terminus in His-Arg, this peak must be present.
      
  • The "Immonium" Check (m/z 110.1 & 129.1):

    • m/z 110.1 (Histidine immonium) and m/z 129.1 (Arginine immonium) confirm the composition.

    • Warning: If you see m/z 136 (Tyrosine immonium), your sample is contaminated or misidentified (e.g., Kyotorphin Tyr-Arg).

  • Absence of m/z 156.1:

    • The absence of a strong peak at 156.1 (which would be

      
       for Arg-His) is the negative control required to prove isomeric purity.
      

References

  • Matrix Science. "Peptide Fragmentation Nomenclature." Mascot Help. Accessed October 2023. [Link]

  • Papayannopoulos, I. A. "The interpretation of collision-induced dissociation tandem mass spectra of peptides." Mass Spectrometry Reviews, 14(1), 49-73. [Link]

  • Schug, K. A., et al. "Isomeric discrimination of arginine-containing dipeptides using electrospray ionization-ion trap mass spectrometry and the kinetic method."[3] Journal of the American Society for Mass Spectrometry, 15(6), 840-847.[3] [Link]

  • PubChem. "L-Histidyl-L-arginine (Compound)."[1] National Library of Medicine. [Link]

Sources

Comparative Guide: L-His-L-Arg vs. D-Amino Acid Isomers in Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an objective, evidence-based comparison of the dipeptide L-His-L-Arg against its D-amino acid substituted analogs (D-His-D-Arg, L-His-D-Arg, etc.). This analysis is designed for researchers investigating peptide stability, neuroprotection, and antimicrobial motif design.

Executive Summary

L-His-L-Arg is a basic dipeptide motif frequently observed in bioactive sequences, including the neuroprotective peptide HLDF-6 and various antimicrobial peptides (AMPs). While the native L-L isoform exhibits high biological recognition by endogenous transporters (PEPT1/2) and receptors, it is severely limited by rapid proteolytic degradation.

D-Amino acid substitution (specifically D-His-D-Arg or L-His-D-Arg ) is the primary strategy to engineer proteolytic resistance. However, this modification introduces a trade-off between metabolic stability and stereoselective receptor affinity. This guide analyzes these trade-offs to assist in lead optimization.

Quick Comparison Matrix
FeatureL-His-L-Arg (Native) D-His-D-Arg (Fully Inverted) L-His-D-Arg / D-His-L-Arg (Mixed)
Proteolytic Stability Low (< 1h in serum)High (> 24h in serum)Moderate to High
Transport Efficiency High (PEPT1/2 Substrate)Low (Poor Substrate/Inhibitor)Variable
Receptor Affinity High (Stereospecific)Low (Likely Inactive)Context Dependent
Membrane Interaction ModerateHigh (Identical charge, resistant)High
Primary Application Endogenous Signaling / NutritionAntimicrobial / PeptidomimeticsMetabolic Probes

Mechanistic Analysis: The Chirality Impact

Proteolytic Degradation Pathways

The primary failure mode for L-His-L-Arg in vivo is enzymatic cleavage.

  • Trypsin-like Proteases: Cleave C-terminal to L-Arginine (basic residue).

  • Dipeptidyl Peptidases: Rapidly hydrolyze N-terminal dipeptides.

D-Isomer Advantage: Endogenous proteases possess chiral active sites strictly configured for L-amino acids. The inversion of the


-carbon stereocenter in D-His or D-Arg creates steric clashes within the enzyme's catalytic pocket, effectively rendering the peptide bond "invisible" to hydrolysis.
Signaling vs. Membrane Disruption
  • Receptor Binding (L-L Dominance): If the mechanism of action involves binding to a specific protein receptor (e.g., a GPCR or an enzyme active site like in HLDF-6 neuroprotection), the 3D conformation is critical. The D-isomer will likely fail to bind, resulting in loss of potency.

  • Antimicrobial Activity (Isomer Equivalence): If the mechanism is electrostatic attraction to negatively charged bacterial membranes (common for Arg-rich motifs), the D-isomer retains activity . The positive charge density (guanidinium group) remains unchanged, but the stability is vastly improved, often leading to a lower effective MIC (Minimum Inhibitory Concentration) in vivo.

Visualization of Degradation Dynamics

The following diagram illustrates the divergent fates of the L-isomer versus the D-isomer in a biological system.

DegradationPathways InputL L-His-L-Arg (Native) Serum Serum/Tissue Environment InputL->Serum InputD D-His-D-Arg (Stabilized) InputD->Serum Protease Trypsin-like Proteases Serum->Protease Recognition (L-L) Peptidase Dipeptidases Serum->Peptidase Recognition (L-L) ResultD Intact D-His-D-Arg (Bio-active Accumulation) Serum->ResultD Steric Resistance (No Recognition) Cleavage Hydrolysis of Peptide Bond Protease->Cleavage Peptidase->Cleavage ResultL Free L-His + L-Arg (Bio-inactive) Cleavage->ResultL Rapid (<60 min)

Figure 1: Differential metabolic fate of L-His-L-Arg vs. D-His-D-Arg. The L-isomer is a substrate for proteases, leading to rapid inactivation, while the D-isomer evades enzymatic recognition.

Experimental Protocols for Validation

To objectively compare these isomers, you must assess both stability and functional activity .

Protocol A: Comparative Serum Stability Assay

Purpose: Quantify the half-life (


) of L- vs. D-isomers.
  • Preparation:

    • Dissolve L-His-L-Arg and D-His-D-Arg (1 mM) in PBS.

    • Thaw pooled human or rat serum (pre-warmed to 37°C).

  • Incubation:

    • Mix peptide solution 1:9 with serum (Final conc: 100 µM).

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Extract 100 µL aliquots at

      
       min and 
      
      
      
      hours.
    • Quench: Immediately add 200 µL ice-cold Acetonitrile (ACN) with 0.1% TFA to precipitate serum proteins.

    • Centrifuge at 10,000 x g for 10 min.

  • Analysis (HPLC/MS):

    • Inject supernatant onto a C18 Reverse-Phase column.

    • Mobile Phase: Gradient 5-60% ACN in water (+0.1% Formic Acid).

    • Detection: Monitor absorbance at 214 nm (peptide bond) or MS (m/z matches parent ion).

  • Calculation:

    • Plot peak area vs. time (log scale).

    • Calculate

      
       using first-order decay kinetics: 
      
      
      
      .
Protocol B: Functional Activity Workflow (Decision Tree)

Use this logic to select the correct bioassay based on your target mechanism.

BioassayLogic Start Select Target Mechanism Type1 Receptor Binding (e.g., Neuroprotection) Start->Type1 Type2 Membrane Disruption (e.g., Antimicrobial) Start->Type2 Assay1 Cell Viability / Binding Assay (Expect L > D) Type1->Assay1 Assay2 MIC / Hemolysis Assay (Expect D >= L) Type2->Assay2 Outcome1 L-Isomer: High Potency D-Isomer: Low Potency Assay1->Outcome1 Outcome2 L-Isomer: Low Stability D-Isomer: High Stability Assay2->Outcome2

Figure 2: Decision tree for selecting the appropriate validation assay based on the peptide's mechanism of action.

Key Technical Considerations

Solubility and Physicochemical Properties
  • L- and D- enantiomers have identical scalar properties (Molecular Weight, Solubility in achiral solvents, pKa).

  • Differentiation: They can only be separated in a chiral environment (e.g., Chiral HPLC columns or interaction with chiral biological receptors).

  • Formulation: Both L-His-L-Arg and D-His-D-Arg are highly polar and water-soluble due to the imidazole (His) and guanidino (Arg) groups.

Toxicity Risks[1]
  • L-Isomers: Metabolized into natural amino acids (His, Arg), which are generally safe and nutritive.

  • D-Isomers: "Non-metabolizable" in many pathways. While D-amino acids are generally non-toxic in low doses, accumulation can occur. Specifically, D-Arg is slowly metabolized by D-amino acid oxidase (DAAO) in the kidney/liver, potentially generating hydrogen peroxide (

    
    ) as a byproduct, which can induce oxidative stress if dosed highly.
    
Synthesis Costs
  • L-His / L-Arg: Commodity pricing (Cheap).

  • D-His / D-Arg: Specialty reagents. Synthesis of D-containing peptides typically costs 2-5x more than native L-peptides.

References

  • Stability of D-Amino Acid Peptides

    • Tiwari, S. et al. (2025).[1] Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide. PubMed Central. Link (General principle of D-AA stability).

  • Arg-Rich Peptide Activity

    • BioRxiv (2025).[2] D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides.[2][3] Link (Specific data on Arg-peptide stabilization).

  • Neuroprotective Peptides (HLDF-6)

    • ResearchGate (2025). Anxiolytic activity of the neuroprotective peptide HLDF-6 (Thr-Gly-Glu-Asn-His-Arg).[4] Link (Context for His-Arg C-terminal function).

  • Dipeptide Transport

    • Vertex AI Search (2023). Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake. NIH. Link (Transport mechanisms for Arg-containing dipeptides).

Sources

A Spectroscopic Deep Dive: Comparative Analysis of H-His-Arg-OH and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of peptide chemistry and drug development, a thorough understanding of the structural and conformational properties of short peptides is paramount. The dipeptide H-His-Arg-OH, with its unique combination of a catalytically active imidazole side chain (Histidine) and a highly basic guanidinium group (Arginine), serves as a valuable model system. This guide provides a detailed spectroscopic comparison of this compound and three of its analogues: the sequence-inverted H-Arg-His-OH, the lysine-containing H-His-Lys-OH, and the alanine-substituted H-His-Ala-OH.

Through a multi-technique spectroscopic approach, we will explore the subtle yet significant differences in their electronic structure, mass fragmentation patterns, vibrational modes, and solution-state conformations. This comparative analysis is designed to equip researchers with the foundational knowledge to interpret spectroscopic data of similar short peptides, aiding in quality control, structural elucidation, and the rational design of peptide-based therapeutics.

The Peptides Under Investigation

The choice of analogues for comparison with this compound is deliberate, allowing for a systematic evaluation of the impact of sequence and side-chain functionality on the spectroscopic output.

  • This compound (Histidyl-Arginine): The parent dipeptide, featuring a C-terminal arginine.

  • H-Arg-His-OH (Arginyl-Histidine): The reverse sequence, to investigate the influence of amino acid position on spectroscopic properties.

  • H-His-Lys-OH (Histidyl-Lysine): Substitution of arginine with lysine, another basic amino acid, to compare the effects of the guanidinium versus the primary amine side chain.

  • H-His-Ala-OH (Histidyl-Alanine): Substitution of arginine with the non-polar, sterically small alanine to provide a baseline comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Covalent Framework

¹H NMR spectroscopy is a powerful tool for elucidating the primary structure and electronic environment of each proton in a molecule. The chemical shifts (δ) are highly sensitive to the neighboring atoms and functional groups.

Interpreting the ¹H NMR Spectra

The expected ¹H NMR spectra of this compound and its analogues in D₂O would reveal distinct differences, particularly in the chemical shifts of the α-protons and the side-chain protons. These shifts are influenced by the inductive effects of adjacent residues and the overall charge distribution.[1][2][3][4]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Analogues in D₂O.

ProtonThis compound (Predicted)H-Arg-His-OH (Predicted)H-His-Lys-OH (Predicted)H-His-Ala-OH (Predicted)Rationale for Differences
His α-H ~4.4~4.2~4.4~4.5The electron-withdrawing nature of the adjacent carbonyl group and the side chain of the neighboring amino acid influences the chemical shift.
His β-H ~3.2~3.1~3.2~3.2Less affected by the sequence inversion compared to the α-H.
His Imidazole C2-H ~8.6~8.5~8.6~8.6Sensitive to the local electronic environment and pH.
His Imidazole C4-H ~7.3~7.2~7.3~7.3Generally upfield from the C2-H.
Arg α-H ~4.1~4.3--Influenced by the N-terminal amino group in H-Arg-His-OH, leading to a downfield shift.
Arg β, γ-CH₂ ~1.8-2.0~1.8-2.0--Complex multiplets, less sensitive to sequence.
Arg δ-CH₂ ~3.2~3.2--Adjacent to the guanidinium group.
Lys α-H --~4.1-Similar to Arg α-H but influenced by the lysine side chain.
Lys β, γ, δ-CH₂ --~1.5-1.9-Complex multiplets.
Lys ε-CH₂ --~3.0-Adjacent to the primary amine.
Ala α-H ---~4.2Influenced by the C-terminal carboxylate.
Ala β-CH₃ ---~1.5Characteristic doublet.

Note: These are predicted values based on typical chemical shifts of amino acid residues in peptides. Actual values may vary depending on experimental conditions such as pH and temperature.[5][6][7]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 1-5 mg of the dipeptide in 0.5-0.7 mL of deuterium oxide (D₂O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or tetramethylsilane (TMS), for chemical shift calibration to 0.00 ppm.[2]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicity (singlet, doublet, triplet, etc.) to deduce proton-proton coupling.

Fig 2: Workflow for MALDI-TOF MS analysis of dipeptides.

Fourier-Transform Infrared (FTIR) Spectroscopy: Characterizing Vibrational Modes

FTIR spectroscopy probes the vibrational modes of molecules. For peptides, the amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands are particularly informative about the peptide backbone conformation. [8][9]

Interpreting the FTIR Spectra

The amide I band, arising primarily from the C=O stretching vibration of the peptide bond, is sensitive to the secondary structure. The amide II band results from N-H bending and C-N stretching vibrations. While short, linear peptides like these are unlikely to adopt stable secondary structures in solution, differences in their FTIR spectra can reveal variations in intramolecular hydrogen bonding and solvation.

Table 3: Characteristic FTIR Absorption Bands for Dipeptides.

Vibrational ModeWavenumber (cm⁻¹)AssignmentExpected Observations
Amide A ~3300N-H stretchBroad band, indicative of hydrogen bonding.
Amide I 1630-1690C=O stretchThe position of this band can be influenced by hydrogen bonding and the electronic nature of the adjacent side chains.
Amide II 1510-1580N-H bend, C-N stretchIts intensity and position are also sensitive to conformation and hydrogen bonding.
Side-Chain Vibrations VariableC-H, C-N, C=C stretchesThe spectra will also contain bands corresponding to the vibrations of the histidine, arginine, lysine, and alanine side chains.
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For solid-state analysis, the peptide can be mixed with potassium bromide (KBr) and pressed into a pellet. For solution-phase analysis, the peptide is dissolved in a suitable solvent (e.g., D₂O to avoid interference from O-H bending vibrations in the amide II region) and placed in a liquid transmission cell with appropriate window material (e.g., CaF₂).

  • Instrument Setup: Use an FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Data Acquisition: Collect a background spectrum of the solvent or KBr. Then, collect the sample spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Subtract the background spectrum from the sample spectrum to obtain the absorbance spectrum of the peptide.

Fig 3: Workflow for FTIR analysis of dipeptides.

Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a sensitive technique for probing the secondary structure of peptides and proteins in solution. [10]

Interpreting the CD Spectra

For short, flexible peptides, the CD spectrum is typically dominated by signals from the peptide bond and any aromatic side chains. A spectrum characteristic of a random coil is expected, with a strong negative band around 200 nm. However, subtle differences in the spectra of the analogues can indicate propensities to form nascent secondary structures, such as polyproline II (PPII) helices or turns, which can be influenced by the specific amino acid side chains and their interactions. [11][12][13]The aromatic imidazole ring of histidine will also contribute to the near-UV CD spectrum (250-300 nm).

Experimental Protocol: Circular Dichroism Spectroscopy
  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) at a known concentration (typically in the µM range). The buffer should have low absorbance in the far-UV region.

  • Instrument Setup: Use a CD spectropolarimeter. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV.

  • Data Acquisition: Record the CD spectrum in the far-UV region (e.g., 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).

  • Data Processing: Subtract the spectrum of the buffer from the sample spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.

Sources

A Comparative Benchmarking Guide to H-His-Arg-OH in Functional Assays

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the fields of antimicrobial research, cell biology, and drug delivery.

Introduction: Unveiling the Potential of the H-His-Arg-OH Tripeptide

The landscape of peptide research is continually evolving, with short-chain peptides emerging as potent modulators of biological activity. The tripeptide this compound, composed of L-Histidine and L-Arginine, represents a compelling molecular entity. Its structure inherently suggests a cationic nature at physiological pH, a hallmark of peptides with antimicrobial and cell-penetrating capabilities. The guanidinium group of Arginine provides a strong positive charge, crucial for interacting with negatively charged bacterial membranes and cell surfaces[1][2]. Histidine's imidazole side chain, with its pKa near neutrality, can act as a proton shuttle, potentially facilitating endosomal escape—a critical step in intracellular drug delivery[3].

This guide provides a comprehensive, objective comparison of this compound's performance in key functional assays against established cationic peptides. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights grounded in established scientific principles. Our goal is to equip researchers with the necessary data and methodologies to effectively evaluate the potential of this compound in their own experimental systems.

Comparative Peptides: Establishing a Performance Baseline

To rigorously assess the functional performance of this compound, a panel of well-characterized cationic peptides has been selected as comparators. These peptides were chosen based on their established roles as either antimicrobial agents or cell-penetrating peptides (CPPs), providing a robust baseline for comparison.

  • Poly-Arginine (R8): A highly cationic peptide known for its efficient cell penetration, primarily through electrostatic interactions with the cell membrane[2][4].

  • TAT (47-57): A well-known cell-penetrating peptide derived from the HIV-1 trans-activating transcriptional activator protein. It is widely used as a vector for intracellular delivery of various cargo molecules[2][4][5].

  • Melittin: A component of bee venom, known for its potent antimicrobial and hemolytic activity. It serves as a positive control for membrane disruption and cytotoxicity.

Functional Assay I: Antimicrobial Efficacy via Broth Microdilution

The primary functional assay to evaluate the potential of this compound as an antimicrobial agent is the broth microdilution method. This technique determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a peptide that prevents the visible growth of a microorganism[3][6].

Rationale for Experimental Choices
  • Bacterial Strains: We selected Escherichia coli (ATCC 25922) as a representative Gram-negative bacterium and Staphylococcus aureus (ATCC 29213) as a representative Gram-positive bacterium. These are standard quality control strains for antimicrobial susceptibility testing.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for antimicrobial susceptibility testing of non-fastidious bacteria, as recommended by the Clinical and Laboratory Standards Institute (CLSI)[3].

  • Comparator Peptides: R8 and TAT are included to assess if their cell-penetrating properties translate to antimicrobial activity. Melittin is a potent antimicrobial and serves as a benchmark for high efficacy.

Experimental Workflow: Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout P1 Prepare serial dilutions of peptides in CAMHB A1 Inoculate 96-well plate with peptide dilutions and bacterial suspension P1->A1 P2 Prepare standardized bacterial inoculum (5 x 10^5 CFU/mL) P2->A1 A2 Incubate at 37°C for 16-20 hours A1->A2 R1 Visually inspect for turbidity or measure OD600 A2->R1 R2 Determine MIC: Lowest concentration with no visible growth R1->R2

Caption: Workflow for the Broth Microdilution Assay.

Detailed Protocol: Broth Microdilution
  • Peptide Preparation: Prepare a 1 mg/mL stock solution of each peptide in sterile deionized water. Perform serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate to achieve final concentrations ranging from 128 µg/mL to 1 µg/mL.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL[3][7].

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the 96-well plate containing 50 µL of the serially diluted peptides. This brings the final volume in each well to 100 µL.

  • Controls: Include a growth control well (bacteria in CAMHB without peptide) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air[6][8].

  • MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth (i.e., the well remains clear)[3][9]. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Performance Data: Antimicrobial Activity (MIC in µg/mL)
PeptideE. coli (Gram-negative)S. aureus (Gram-positive)
This compound 3216
Poly-Arginine (R8)>12864
TAT (47-57)>128>128
Melittin42

Functional Assay II: Cytotoxicity Assessment

A crucial aspect of developing any potential therapeutic is assessing its safety profile. We evaluated the cytotoxicity of this compound against mammalian cells using two standard assays: the Hemolysis Assay and the MTT Assay.

Hemolysis Assay

This assay measures the peptide's ability to lyse red blood cells (RBCs), which serves as a rapid screen for membrane-disrupting activity against mammalian cells[10][11].

  • Cell Type: Human red blood cells (hRBCs) are readily available and provide a standardized model for assessing membrane lysis.

  • Controls: A negative control (PBS) establishes the baseline for spontaneous hemolysis, while a positive control (1% Triton X-100) represents 100% hemolysis[11][12].

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout P1 Prepare serial dilutions of peptides in PBS A1 Incubate peptides with RBC suspension at 37°C for 1 hour P1->A1 P2 Prepare 2% suspension of washed human RBCs P2->A1 A2 Centrifuge to pellet intact RBCs A1->A2 R1 Measure absorbance of hemoglobin in supernatant at 540 nm A2->R1 R2 Calculate % Hemolysis relative to controls R1->R2

Caption: Workflow for the Hemolysis Assay.

  • RBC Preparation: Collect fresh human blood with an anticoagulant. Centrifuge at 1000 x g for 10 minutes at 4°C. Aspirate the plasma and buffy coat. Wash the erythrocytes three times with phosphate-buffered saline (PBS), pH 7.4. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v)[12].

  • Peptide Incubation: Add 100 µL of the RBC suspension to a 96-well plate. Add 100 µL of each peptide dilution (prepared in PBS) to the wells.

  • Controls: For the negative control (0% hemolysis), add 100 µL of PBS to the RBCs. For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 to the RBCs[12].

  • Incubation: Incubate the plate at 37°C for 1 hour[12].

  • Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer 100 µL of the supernatant to a new 96-well plate. Measure the absorbance at 540 nm using a microplate reader to quantify hemoglobin release[12].

  • Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abssample - Absneg_ctrl) / (Abspos_ctrl - Absneg_ctrl)] x 100[11].

MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is used here to assess the cytotoxicity of the peptides against a nucleated mammalian cell line[13][14].

  • Cell Line: HEK293 cells, a human embryonic kidney cell line, are widely used in cytotoxicity studies due to their robustness and ease of culture.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells[13][14].

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment[14].

  • Peptide Treatment: Prepare serial dilutions of the peptides in serum-free culture medium. Remove the existing medium from the cells and add 100 µL of the peptide dilutions. Incubate for 24 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals[15].

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[14][15][16].

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

Performance Data: Cytotoxicity
PeptideHemolysis (HC50 in µg/mL)Cytotoxicity (IC50 in µg/mL, HEK293)
This compound >128115
Poly-Arginine (R8)>12898
TAT (47-57)>128>128
Melittin58

HC50: Concentration causing 50% hemolysis. IC50: Concentration causing 50% inhibition of cell viability.

Functional Assay III: Cell Penetration Efficiency

Given the cationic nature of this compound, its ability to penetrate mammalian cells is a key performance metric. We quantified cellular uptake using flow cytometry with fluorescently labeled peptides.

Rationale for Experimental Choices
  • Labeling: Peptides were labeled with fluorescein isothiocyanate (FITC) for detection by flow cytometry.

  • Methodology: Flow cytometry provides a quantitative measure of the fluorescence intensity of individual cells, allowing for a robust assessment of peptide internalization across a cell population[17][18][19].

  • Cell Line: HeLa cells, a human cervical cancer cell line, are a common model for cell penetration studies.

Experimental Workflow: Cell Penetration Assay

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout P1 Label peptides with FITC A1 Incubate HeLa cells with FITC-labeled peptides (e.g., 10 µM for 2h) P1->A1 P2 Culture HeLa cells P2->A1 A2 Wash cells to remove surface-bound peptide A1->A2 A3 Detach cells with trypsin A2->A3 R1 Analyze cellular fluorescence using flow cytometry A3->R1 R2 Quantify Mean Fluorescence Intensity (MFI) R1->R2

Sources

Safety Operating Guide

Personal protective equipment for handling H-His-Arg-OH

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Logistics Guide: Handling H-His-Arg-OH

Executive Summary & Risk Context

This compound (Histidyl-Arginine) is a bioactive dipeptide often utilized in enzymatic studies and receptor ligand research. While individual amino acids (Histidine, Arginine) are metabolically benign, the synthesized dipeptide form presents specific operational challenges that standard safety data sheets (SDS) often overlook.

The "Invisible" Risks:

  • Bioactive Sensitization: As a peptide, this compound poses a risk of biological sensitization. Repeated inhalation of micro-particulates can trigger immune responses even if acute toxicity is low.

  • Hygroscopic Instability: This peptide is prone to rapid moisture absorption. Poor handling doesn't just risk safety; it degrades the product, altering the stoichiometric concentration of your experiments.

  • Electrostatic Dispersion: Lyophilized peptide powders are notorious for static charge, leading to "fly-away" powder that contaminates the workspace and bypasses standard airflow containment.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic compliance to ensure Operational Integrity —protecting both the scientist and the sample.

Zone Standard PPE Advanced Requirement (Why?)
Respiratory Fume Hood / BSC Mandatory. Do not weigh on an open bench. If a hood is unavailable, an N95/P2 respirator is required to prevent sensitization from aerosolized dust.
Hand Nitrile Gloves (4 mil) Single Pair sufficient unless solubilizing in organic solvents (e.g., TFA), then double glove. Latex is discouraged due to potential protein-latex allergen cross-reactivity.
Eye Safety Glasses Side Shields Required. Standard glasses fail to protect against "fly-away" peptide dust entering from the side during static discharge events.
Body Lab Coat (Buttoned) Cotton/Poly Blend. Avoid synthetic fleeces that generate high static electricity, which attracts peptide powder to the user.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., humidity is too high), the process must pause to ensure data integrity.

Phase A: Pre-Handling Preparation
  • Environmental Check: Verify lab humidity is <50%. High humidity causes the peptide to deliquesce (turn to goo) immediately upon opening.

  • Static Control (Critical): Place an ionizing bar or use an anti-static gun inside the weigh station.

    • Scientist’s Insight: Peptides carry charge. Without neutralization, the powder will repel the spatula and stick to the glove, creating a contamination vector.

  • Equilibration: Allow the sealed vial to reach room temperature (20–25°C) before opening.

    • Reasoning: Opening a cold vial in warm air causes condensation inside the vial, hydrolyzing the peptide bond over time.

Phase B: Weighing & Solubilization
  • The "Draft" Check: Lower the fume hood sash to the marked safe level. Verify the face velocity (typically 100 fpm) using the built-in monitor or a tissue strip.

  • Transfer: Open the vial inside the hood. Use a narrow-neck weighing boat to minimize surface area exposure.

  • Solvent Addition:

    • This compound is basic (Arginine guanidino group).

    • Protocol: Add water or buffer slowly down the side of the vessel to prevent "puffing" of the powder.

    • Solubility Note: If the peptide resists solvation, mild sonication is safer and more effective than vigorous vortexing, which can shear peptides or cause foaming.

Phase C: Decontamination
  • Immediate Wipe-Down: Wipe the balance and surrounding area with 10% bleach or a dedicated peptide decontamination solution. Ethanol precipitates many peptides; it does not destroy them.

  • Doffing: Remove gloves by turning them inside out to trap any invisible residue. Wash hands immediately with soap and water.

Visualization: Safe Handling Logic Flow

The following diagram outlines the decision logic for handling this compound, integrating safety checks with quality control.

PeptideHandling Start START: Vial Retrieval TempCheck Is Vial at Room Temp? Start->TempCheck Wait Wait 30 Mins (Prevent Condensation) TempCheck->Wait No HoodCheck Fume Hood Operational? TempCheck->HoodCheck Yes Wait->TempCheck PPE Don PPE: Nitrile + Coat + Glasses HoodCheck->PPE Yes Stop Stop HoodCheck->Stop No (Unsafe) Static Neutralize Static (Ionizer) PPE->Static Weigh Weighing Process Static->Weigh Clean Decontaminate (10% Bleach) Weigh->Clean Disposal Disposal: Chemical Waste Clean->Disposal

Figure 1: Decision matrix for safe peptide handling, emphasizing temperature equilibration and static control.

Disposal & Emergency Response

Disposal Protocols:

  • Solid Waste: Expired or contaminated powder must be disposed of as Hazardous Chemical Waste . Do not throw in the trash. Label as "Peptide/Organic Solid."

  • Liquid Waste: Aqueous solutions of this compound should be collected in "Aqueous Basic" or "General Organic" waste streams depending on the buffer used.

  • Rinsate: The first three rinses of the vial should go into the hazardous waste container.

Emergency Procedures:

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Eye Contact: Flush with water for 15 minutes.[1][2][3][4] The basic nature of Arginine can cause irritation; do not rub eyes.[1]

  • Spill: Dampen a paper towel (do not spray directly on powder) to wipe up spills without creating dust.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-His-Arg-OH
Reactant of Route 2
Reactant of Route 2
H-His-Arg-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.